molecular formula C17H17N B1220529 Aporphine CAS No. 478-57-9

Aporphine

Numéro de catalogue: B1220529
Numéro CAS: 478-57-9
Poids moléculaire: 235.32 g/mol
Clé InChI: BZKUYNBAFQJRDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aporphine is a tetracyclic alkaloid that serves as the core chemical substructure for a broad class of this compound alkaloids, which are a significant subgroup of isoquinoline alkaloids . This compound is of considerable interest in biomedical research due to its activity as a dopamine receptor agonist, primarily targeting D1 and D2 receptors, which plays a role in modulating motor control and behavior . In research settings, this compound and its derivatives are investigated for their potential across multiple therapeutic areas. In neuroscience, their dopaminergic activity is explored for managing conditions like Parkinson's disease, with the derivative apomorphine being an established therapy for advanced stages of the disease . In oncology, numerous natural this compound alkaloids exhibit potent anticancer activities against various cancer types, including pancreatic and lung cancer, by inducing apoptosis and inhibiting proliferation . Furthermore, in metabolic research, compounds like nuciferine and boldine show promise in ameliorating insulin resistance, hyperlipidemia, and hypertension, positioning this compound as a key scaffold for studying metabolic syndrome . Researchers also utilize this compound alkaloids as tools to study oxidative stress, as some derivatives demonstrate free radical-scavenging and iron-chelating activities . This product is provided as a high-purity compound for research applications only. Applications: • Neuroscience & Dopamine Receptor Research • Anticancer & Cytotoxicity Studies • Metabolic Disease Investigation • Pharmacological Tool Compound Please Note: This product is strictly for research use in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-18-10-9-12-6-4-8-15-14-7-3-2-5-13(14)11-16(18)17(12)15/h2-8,16H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKUYNBAFQJRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=CC=CC=C4C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895017
Record name 5,6,6a,7-tetrahydro-6-methyl-4H-Dibenzo(de,g)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478-57-9
Record name Aporphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,6a,7-tetrahydro-6-methyl-4H-Dibenzo(de,g)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13NS2KTD6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Aporphine Alkaloids: A Technical Guide to Natural Sources, Derivatives, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Aporphine alkaloids represent the second largest group of isoquinoline (B145761) alkaloids, surpassed only by benzylisoquinoline alkaloids.[1] Characterized by a core tetracyclic dibenzo[de,g]quinoline structure, these naturally occurring compounds have garnered significant interest from researchers and drug development professionals due to their structural similarity to morphine and their diverse, potent pharmacological activities.[1][2] This technical guide provides an in-depth overview of their natural sources, synthetic derivatives, biological activities, and the experimental methodologies used in their study.

Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found in the plant kingdom, with at least 85 distinct compounds isolated from plants across more than 15 families.[1] The primary botanical families rich in these alkaloids include Annonaceae, Lauraceae, Menispermaceae, Magnoliaceae, Papaveraceae, Nymphaeaceae, and Ranunculaceae.[2][3] The distribution and type of this compound alkaloid can be characteristic of a particular plant family or genus. For instance, nuciferine (B1677029) and its derivatives are notable constituents of the Nymphaeaceae family (lotus plants).[2]

The biosynthesis in plants typically involves the phenolic oxidation and coupling of benzylisoquinoline precursors.[4] A classic example is the biosynthesis of bulbocapnine (B190701) from reticuline, which undergoes oxidation and cyclization to form the characteristic this compound ring system.[1]

Table 1: Prominent Natural this compound Alkaloids and Their Botanical Sources

AlkaloidExample Plant Source(s)Plant FamilyReference(s)
Apomorphine (B128758) Synthetically derived from morphinePapaveraceae (from precursor)[1]
Boldine (B1667363) Peumus boldus (Boldo)Monimiaceae[4]
Glaucine Glaucium flavum (Yellow Horn Poppy)Papaveraceae[1]
Nuciferine Nelumbo nucifera (Sacred Lotus)Nymphaeaceae[2][5]
Isocorydine Corydalis, Dicentra speciesPapaveraceae, Fumariaceae[1]
Liriodenine (B31502) Liriodendron tulipifera, Annona speciesMagnoliaceae, Annonaceae[4][6]
Magnoflorine Magnolia species, Coptis chinensisMagnoliaceae, Ranunculaceae[4]
Anonaine Annona reticulataAnnonaceae[6]

Derivatives and Synthesis

The therapeutic potential of natural this compound alkaloids is often enhanced or modified through synthetic chemistry to improve efficacy and reduce toxicity.[7] Common chemical modifications include ring-opening reactions, bromination, methylation, acetylation, quaternization, and dehydrogenation.[7][8] These strategies aim to explore structure-activity relationships (SAR), identifying key functional groups and structural features responsible for biological activity.

For example, the derivatization of boldine into a diphenylphosphinyl derivative was shown to significantly enhance its cytotoxic activity against breast cancer cell lines, a property absent in the parent compound.[9] Synthetic approaches to the core this compound structure itself are also well-established, often employing methods like the Bischler-Napieralski reaction, Diels-Alder cycloadditions, or photocatalytic oxidative phenol (B47542) coupling.[10][11]

Biological and Pharmacological Activities

This compound alkaloids exhibit a vast range of pharmacological effects, impacting the central nervous system, metabolic pathways, and cellular proliferation.[12] Their activities include dopaminergic and serotonergic receptor modulation, cytotoxicity against cancer cells, and antioxidant effects.[6][9][13]

Receptor Binding Affinity

Many this compound alkaloids interact with key neurotransmitter receptors. This interaction is a primary driver of their effects on the central nervous system. Apomorphine, for instance, is a well-known dopamine (B1211576) receptor agonist used in the treatment of Parkinson's disease.[1] The binding affinities (Ki) and inhibitory concentrations (IC50) quantify the potency of these interactions.

Table 2: Receptor Binding Affinities of Selected this compound Alkaloids

AlkaloidReceptor TargetBinding Value TypeValueCell/Tissue SystemReference(s)
Nuciferine Dopamine D2KB62 nMHEKT Cells[14]
Nuciferine Serotonin 5-HT2AKi17 nMCHO-K1 Cells[13]
Nuciferine Serotonin 5-HT2CKi30 nMHEK293 Cells[13]
(+)-Glaucine Dopamine D1-likeIC503.90 µMRat Striatal Membranes[15]
(+)-Glaucine Dopamine D2-likeIC503.02 µMRat Striatal Membranes[15]
O-nornuciferine Dopamine D1IC502.09 µMN/A[16]
O-nornuciferine Dopamine D2IC501.14 µMN/A[16]
Cytotoxic and Enzyme Inhibitory Activity

A significant area of research focuses on the anticancer properties of this compound alkaloids.[2] Compounds like liriodenine and boldine have demonstrated cytotoxicity against various cancer cell lines.[4][17] This activity is often mediated through mechanisms such as the inhibition of critical enzymes like topoisomerase II or the induction of apoptosis.[17][18]

Table 3: Cytotoxic and Enzyme Inhibitory Activities (IC50) of this compound Alkaloids and Derivatives

Alkaloid/DerivativeTargetIC50 ValueAssay/Cell LineReference(s)
Boldine Cell Viability46.5 ± 3.1 µg/mL (48h)MDA-MB-231 (Breast Cancer)[4][17]
Boldine Cell Viability50.8 ± 2.7 µg/mL (48h)MDA-MB-468 (Breast Cancer)[4][17]
2,9-dimethoxymethyl-3-diphenylphosphinylboldine Cell Viability55.5 µMMCF-7 (Breast Cancer)[9]
2,9-dimethoxymethyl-3-diphenylphosphinylboldine Cell Viability62.7 µMMDA-MB-231 (Breast Cancer)[9]
Liriodenine Cell Proliferation37.3 µM (24h)CAOV-3 (Ovarian Cancer)[19]
Norushinsunine Cell Viability7.4 - 8.8 µg/mLVarious Cancer Cell Lines[6]
Liriodenine Topoisomerase IIPotent InhibitorPurified Human Topo II[18]
Dehydroglaucine (related) AcetylcholinesteraseModerate InhibitorN/A[20]

Key Experimental Protocols

The study of this compound alkaloids relies on a set of established experimental methodologies for their extraction, purification, characterization, and biological evaluation.

General Protocol for Extraction and Isolation

This protocol utilizes a standard acid-base extraction method to isolate alkaloids from plant material, followed by chromatographic purification.

  • Maceration and Extraction : Dried, powdered plant material is moistened with a basic solution (e.g., 10% ammonium (B1175870) hydroxide) to liberate the free-base alkaloids. This material is then extracted with an organic solvent like dichloromethane (B109758) or chloroform (B151607) over 24-48 hours.

  • Acidic Wash : The organic extract is filtered and then washed with a dilute acid solution (e.g., 10% acetic acid). The protonated alkaloids transfer to the aqueous acidic layer. This step is repeated 2-3 times.

  • Basification and Back-Extraction : The combined aqueous extracts are basified to a pH of 9-10 with a base, causing the alkaloids to precipitate. The free-base alkaloids are then re-extracted back into an organic solvent (dichloromethane or chloroform).

  • Purification via Column Chromatography : The crude alkaloid extract is concentrated and loaded onto a silica (B1680970) gel column. A solvent gradient of increasing polarity (e.g., a gradient of methanol (B129727) in chloroform) is used to elute the compounds.

  • Fraction Analysis and Concentration : Collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure alkaloid.[8] Pure fractions are combined and concentrated to yield the isolated compound.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[21]

  • Cell Seeding : Cancer cells (e.g., MDA-MB-231) are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allowed to adhere for 24 hours.[22]

  • Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the this compound alkaloid (e.g., 5 to 100 µg/mL). Control wells receive medium with the solvent (e.g., DMSO) only. The plate is incubated for a set period (e.g., 24, 48, or 72 hours).[6]

  • MTT Incubation : The treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7][22]

  • Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement : The absorbance is measured on a microplate reader at a wavelength of 490 nm or 570 nm.[6][21]

  • Data Analysis : Cell viability is calculated as a percentage relative to the solvent control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[6]

Protocol for Competitive Radioligand Binding Assay (Dopamine D2 Receptor)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[5]

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer such as 50 mM Tris-HCl with various salts (NaCl, KCl, CaCl₂, MgCl₂) at pH 7.4.[5]

    • Radioligand : Dilute a high-affinity D2 receptor radioligand (e.g., [³H]-Spiperone) to a final concentration near its dissociation constant (Kd), typically around 2 nM.[5]

    • Test Compound : Prepare a series of dilutions of the this compound alkaloid (e.g., nuciferine) in assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.[5]

    • Receptor Membranes : Use commercially available or prepared cell membranes expressing the human dopamine D2 receptor, diluted to 10-20 µg of protein per well.[5]

  • Assay Setup (96-well plate) :

    • Total Binding : Wells contain radioligand and receptor membranes.

    • Non-specific Binding (NSB) : Wells contain radioligand, receptor membranes, and a high concentration of an unlabeled competitor (e.g., 10 µM Spiperone) to saturate all specific binding sites.[5]

    • Competitive Binding : Wells contain radioligand, receptor membranes, and one of the serial dilutions of the test this compound alkaloid.

  • Incubation : The plate is incubated at room temperature for 60-90 minutes to allow binding to reach equilibrium.[5][13]

  • Filtration : The contents of the wells are rapidly filtered through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand. The filters are washed with ice-cold assay buffer.[5]

  • Scintillation Counting : The filters are dried, a scintillation cocktail is added, and the radioactivity trapped on the filters is counted using a scintillation counter.[5]

  • Data Analysis : Specific binding is calculated by subtracting NSB from total binding. The data from the competitive binding wells are plotted as a percentage of specific binding versus the log concentration of the test compound. This curve is used to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound alkaloids are mediated through their modulation of complex intracellular signaling pathways. Visualizing these pathways and workflows is crucial for understanding their mechanisms.

Experimental and Biosynthetic Workflows

G crude crude column column crude->column

Caption: General workflow for the extraction and isolation of this compound alkaloids.

G

Caption: Biosynthetic pathway of bulbocapnine from reticuline.

Dopamine Receptor Signaling

This compound alkaloids like apomorphine and nuciferine are well-known modulators of dopamine receptors.[1][23] These G protein-coupled receptors (GPCRs) are divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which trigger opposing intracellular cascades.[15][24]

G

Caption: Opposing signaling pathways of D1-like and D2-like dopamine receptors.

Metabolic and Survival Signaling

This compound alkaloids also influence key pathways involved in cellular metabolism, proliferation, and survival, which is particularly relevant to their effects on metabolic syndrome and cancer.[2][25]

G

Caption: Modulation of AMPK and Akt/mTOR pathways by this compound alkaloids.

Apoptosis Induction Pathway

The cytotoxic effects of certain this compound alkaloids, such as boldine, are achieved by inducing programmed cell death (apoptosis), often through the intrinsic mitochondrial pathway.[17]

G

Caption: Mitochondrial apoptosis pathway induced by Boldine in cancer cells.

References

The Biosynthesis of Aporphine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aporphine alkaloids represent a large and structurally diverse group of isoquinoline (B145761) alkaloids with significant pharmacological potential, including anticancer, antiviral, and neuroprotective activities. Understanding their biosynthesis in plants is critical for ensuring a sustainable supply for research and drug development. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound alkaloids, detailing the key enzymatic steps, precursor molecules, and regulatory aspects. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding and further research in this field.

Introduction

This compound alkaloids are characterized by a tetracyclic ring system derived from the oxidative coupling of a (S)-reticuline precursor. Their biosynthesis is a complex process involving a series of stereospecific enzymatic reactions, primarily occurring in medicinal plants such as those from the Papaveraceae, Magnoliaceae, and Annonaceae families. This guide will focus on the central pathway leading to the formation of the this compound core and subsequent modifications that give rise to the vast diversity of these compounds.

The Core Biosynthetic Pathway

The biosynthesis of this compound alkaloids originates from the amino acid L-tyrosine, which is converted through a series of steps into the central intermediate, (S)-reticuline. From (S)-reticuline, the pathway diverges to form various isoquinoline alkaloid backbones, including the this compound scaffold.

The key transformation is the intramolecular oxidative coupling of (S)-reticuline, which is catalyzed by cytochrome P450 enzymes. This reaction can proceed via two distinct mechanisms: C-C or C-O phenolic coupling, leading to different this compound precursors.

Aporphine_Alkaloid_Biosynthesis_Pathway L_Tyrosine L-Tyrosine Dopamine (B1211576) Dopamine L_Tyrosine->Dopamine Tyrosine Decarboxylase (TYDC) p_HPAA 4-Hydroxyphenylacetaldehyde (4-HPAA) L_Tyrosine->p_HPAA Multiple Steps S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine p_HPAA->S_Norcoclaurine Norcoclaurine Synthase (NCS) S_Reticuline (S)-Reticuline (Central Intermediate) S_Norcoclaurine->S_Reticuline Series of methylations and hydroxylations Aporphine_Core This compound Core S_Reticuline->Aporphine_Core Intramolecular Oxidative Coupling (CYP80G2, etc.) Diverse_Aporphines Diverse this compound Alkaloids Aporphine_Core->Diverse_Aporphines Further modifications (e.g., methylation, dehydrogenation)

Caption: Core biosynthetic pathway of this compound alkaloids from L-Tyrosine.

Key Enzymes and Quantitative Data

Several key enzymes have been characterized in the this compound alkaloid biosynthetic pathway. The table below summarizes some of the available quantitative data for these enzymes.

Enzyme NameAbbreviationSource OrganismSubstrateProductKm (µM)Vmax (pkat/mg protein)Optimal pHOptimal Temp (°C)
Norcoclaurine SynthaseNCSCoptis japonicaDopamine, 4-HPAA(S)-Norcoclaurine120 (Dopamine), 85 (4-HPAA)2.57.035
Berberine Bridge EnzymeBBEEschscholzia californica(S)-Reticuline(S)-Scoulerine2313.89.040
Cheilanthifoline SynthaseCFSPapaver somniferum(S)-Reticuline(S)-Cheilanthifoline158.27.530
Stylopine SynthaseSTSPapaver somniferum(S)-Cheilanthifoline(S)-Stylopine1011.58.035

Note: The data presented are compiled from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound alkaloid biosynthesis.

Enzyme Assay for Norcoclaurine Synthase (NCS)

Objective: To determine the activity of NCS by measuring the formation of (S)-norcoclaurine from dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

Materials:

  • Enzyme extract (e.g., from Coptis japonica cell cultures)

  • Dopamine hydrochloride

  • 4-HPAA

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Ascorbate (10 mM)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 10 mM ascorbate, 1 mM dopamine, and 1 mM 4-HPAA.

  • Pre-incubate the reaction mixture at 35°C for 5 minutes.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate the reaction at 35°C for 30 minutes.

  • Stop the reaction by adding an equal volume of methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of (S)-norcoclaurine formed.

NCS_Enzyme_Assay_Workflow Prepare_Mixture 1. Prepare Reaction Mixture (Buffer, Ascorbate, Dopamine, 4-HPAA) Pre_Incubate 2. Pre-incubate at 35°C Prepare_Mixture->Pre_Incubate Add_Enzyme 3. Add Enzyme Extract Pre_Incubate->Add_Enzyme Incubate 4. Incubate at 35°C Add_Enzyme->Incubate Stop_Reaction 5. Stop Reaction with Methanol Incubate->Stop_Reaction Centrifuge 6. Centrifuge Stop_Reaction->Centrifuge HPLC_Analysis 7. Analyze by HPLC Centrifuge->HPLC_Analysis

Caption: Workflow for the Norcoclaurine Synthase (NCS) enzyme assay.

Precursor Feeding Studies in Plant Cell Cultures

Objective: To trace the incorporation of a labeled precursor into this compound alkaloids.

Materials:

  • Plant cell suspension culture (e.g., Papaver somniferum)

  • Labeled precursor (e.g., [¹³C₆]-L-tyrosine)

  • Gamborg's B5 medium

  • Elicitor (e.g., methyl jasmonate)

  • LC-MS system

Procedure:

  • Grow plant cell suspension cultures in Gamborg's B5 medium to the mid-log phase.

  • Add the labeled precursor to the culture medium.

  • (Optional) Add an elicitor to stimulate alkaloid biosynthesis.

  • Incubate the cultures for a specific period (e.g., 24, 48, 72 hours).

  • Harvest the cells and the medium separately.

  • Extract the alkaloids from both the cells and the medium using an appropriate solvent (e.g., methanol).

  • Analyze the extracts by LC-MS to identify and quantify the labeled this compound alkaloids.

Precursor_Feeding_Workflow Cell_Culture 1. Grow Plant Cell Culture Add_Precursor 2. Add Labeled Precursor Cell_Culture->Add_Precursor Add_Elicitor 3. (Optional) Add Elicitor Add_Precursor->Add_Elicitor Incubate 4. Incubate Add_Elicitor->Incubate Harvest 5. Harvest Cells and Medium Incubate->Harvest Extract 6. Extract Alkaloids Harvest->Extract LCMS_Analysis 7. Analyze by LC-MS Extract->LCMS_Analysis

Caption: Workflow for precursor feeding studies in plant cell cultures.

Regulation of this compound Alkaloid Biosynthesis

The biosynthesis of this compound alkaloids is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and metabolic. Environmental factors and developmental cues can significantly influence the production of these compounds.

Transcriptional Regulation: The expression of biosynthetic genes is often coordinated and can be induced by elicitors such as methyl jasmonate and fungal cell wall fragments. Transcription factors, such as WRKYs and bHLHs, have been shown to play a crucial role in regulating the expression of key genes in the pathway.

Metabolic Channeling: There is growing evidence for the existence of "metabolons," which are multi-enzyme complexes that facilitate the efficient transfer of intermediates between sequential enzymes in the pathway. This metabolic channeling can increase the overall efficiency of the biosynthetic process and prevent the accumulation of potentially toxic intermediates.

Regulatory_Network Environmental_Cues Environmental Cues (e.g., light, pathogens) Signal_Transduction Signal Transduction Pathways Environmental_Cues->Signal_Transduction Developmental_Signals Developmental Signals Developmental_Signals->Signal_Transduction Transcription_Factors Transcription Factors (WRKY, bHLH) Signal_Transduction->Transcription_Factors Biosynthetic_Genes Biosynthetic Gene Expression (NCS, BBE, etc.) Transcription_Factors->Biosynthetic_Genes Enzyme_Synthesis Enzyme Synthesis Biosynthetic_Genes->Enzyme_Synthesis Aporphine_Biosynthesis This compound Alkaloid Biosynthesis Enzyme_Synthesis->Aporphine_Biosynthesis

Caption: Simplified regulatory network of this compound alkaloid biosynthesis.

Future Perspectives

While significant progress has been made in elucidating the biosynthesis of this compound alkaloids, many aspects remain to be explored. Future research will likely focus on:

  • Discovery of novel enzymes: Identifying and characterizing the enzymes responsible for the vast structural diversity of this compound alkaloids.

  • Metabolic engineering: Utilizing synthetic biology approaches to engineer microorganisms or plants for the overproduction of specific high-value this compound alkaloids.

  • Elucidation of regulatory networks: Unraveling the complex transcriptional and post-transcriptional regulatory networks that control this compound alkaloid biosynthesis.

A deeper understanding of these areas will be instrumental in harnessing the full therapeutic potential of this important class of natural products.

The Pharmacological Landscape of Aporphine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aporphine alkaloids, a significant class of isoquinoline (B145761) alkaloids, represent a treasure trove of structurally diverse compounds with a wide array of pharmacological activities.[1][2][3] Found extensively throughout the plant kingdom, these natural products have been a subject of intense research due to their potential as lead compounds in drug discovery.[1][2] This technical guide provides a comprehensive overview of the core pharmacological activities of this compound compounds, with a focus on their anticancer, neuroprotective, antiviral, and anti-inflammatory properties. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and development in this promising field.

Anticancer Activity: A Primary Therapeutic Target

This compound alkaloids have demonstrated potent cytotoxic and antitumor activities across a range of cancer cell lines.[4][5][6] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[7][8]

Quantitative Data: Cytotoxicity of this compound Alkaloids

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound compounds against different human cancer cell lines. This data provides a comparative view of their potency and selectivity.

This compound CompoundCancer Cell LineIC50 ValueReference(s)
Liriodenine A-549 (Lung)8.2 µg/mL[9]
K-562 (Leukemia)7.8 µg/mL[9]
HeLa (Cervical)7.4 µg/mL[9]
MDA-MB (Breast)8.8 µg/mL[9]
HepG2 (Liver)< 15 µg/mL[8]
Norushinsunine A-549 (Lung)7.4 µg/mL[9]
K-562 (Leukemia)8.2 µg/mL[9]
HeLa (Cervical)8.8 µg/mL[9]
MDA-MB (Breast)7.9 µg/mL[9]
Reticuline A-549 (Lung)10.2 µg/mL[9]
Oxostephanine BC (Breast)0.24 µg/mL[9]
MOLT-3 (Leukemia)0.71 µg/mL[9]
Thailandine A549 (Lung Carcinoma)0.30 µg/mL[9]
Dehydrocrebanine HL-60 (Leukemia)2.14 µg/mL[9]
Magnoflorine HEPG2 (Liver)0.4 µg/mL[8][10]
U251 (Brain)7 µg/mL[10]
Lanuginosine HEPG2 (Liver)2.5 µg/mL[8][10]
U251 (Brain)4 µg/mL[10]
(+)-Xylopine HepG2 (Liver)1.87 µg/mL[8]
7-hydroxydehydronuciferine AGS (Gastric)62.9 ± 0.1 µM[11]
DU-145 (Prostate)80.8 ± 0.2 µM[11]
Compound 1 (from T. foetidum) GSC-3# (Glioma Stem)2.36 µg/mL[12]
GSC-18# (Glioma Stem)5.37 µg/mL[12]
Compound 2 (from T. foetidum) GSC-3# (Glioma Stem)3.15 µg/mL[12]
GSC-18# (Glioma Stem)4.82 µg/mL[12]
Dimeric Aporphines (various) Lung & Breast Cancer Cells1.01–18.66 µM[13]
Key Anticancer Mechanisms

The anticancer effects of this compound alkaloids are exerted through various signaling pathways and molecular targets. A key mechanism involves the induction of apoptosis (programmed cell death) by up-regulating pro-apoptotic proteins like caspase-3, caspase-9, and Apaf-1, and the cleavage of PARP.[8] Many aporphines also act as DNA intercalating agents and inhibitors of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[4][5]

anticancer_mechanisms cluster_cell This compound This compound Alkaloids DNA DNA Intercalation & Topoisomerase II Inhibition This compound->DNA Apoptosis Induction of Apoptosis This compound->Apoptosis CellCycle Cell Cycle Arrest This compound->CellCycle ROS ROS Generation This compound->ROS CancerCell Cancer Cell DNA->CancerCell Apoptosis->CancerCell CellCycle->CancerCell ROS->CancerCell Death Cell Death CancerCell->Death

Caption: Key anticancer mechanisms of this compound alkaloids.

Neuroprotective Effects: A Hope for Neurodegenerative Diseases

Several this compound compounds have exhibited significant neuroprotective properties, suggesting their potential in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6][14][15]

Mechanisms of Neuroprotection

The neuroprotective actions of this compound alkaloids are diverse. Apomorphine, a well-studied this compound derivative, acts as a potent antioxidant and free radical scavenger.[16] It can also modulate neurotransmitter systems, upregulate neurotrophic factors, and interfere with apoptotic cascades in neuronal cells.[6] Boldine has been shown to prevent mitochondrial dysfunction and reduce oxidative stress.[17] Pronuciferine (B1678250) has demonstrated the ability to suppress neuronal death induced by oxidative stress and increase the levels of brain-derived neurotrophic factor (BDNF).[18]

neuroprotection_mechanisms This compound This compound Alkaloids Antioxidant Antioxidant & Free Radical Scavenging This compound->Antioxidant AntiApoptotic Anti-Apoptotic Effects This compound->AntiApoptotic Neurotrophic Upregulation of Neurotrophic Factors (e.g., BDNF) This compound->Neurotrophic Mitochondrial Mitochondrial Protection This compound->Mitochondrial Neuron Neuron Antioxidant->Neuron AntiApoptotic->Neuron Neurotrophic->Neuron Mitochondrial->Neuron Survival Neuronal Survival & Function Neuron->Survival

Caption: Multifaceted neuroprotective mechanisms of this compound alkaloids.

Antiviral Activity: A Broad Spectrum of Inhibition

This compound alkaloids have been investigated for their antiviral properties against a variety of DNA and RNA viruses.[10][19][20][21]

Quantitative Data: Antiviral Activity of this compound Alkaloids

The following table presents the antiviral activity of select this compound compounds.

This compound Compound/ExtractVirusActivityReference(s)
Methanol (B129727) extract of Magnolia grandiflora Herpes Simplex Virus (HSV-1)76.7% inhibition at 1.1 µg/mL[10]
Poliovirus type-147% inhibition at 1.1 µg/mL[10]
N-methylcrotsparine HSV-1IC50: 8.3 µg/mL[19]
HSV-1 TK- (Acyclovir resistant)IC50: 7.7 µg/mL[19]
HSV-2IC50: 6.7 µg/mL[19]
FK-3000 (from Stephania cepharantha) HSV-1IC50: 7.8 µg/mL[19]
HSV-1 TK-IC50: 9.9 µg/mL[19]
HSV-2IC50: 8.7 µg/mL[19]
Antiviral Mechanisms of Action

The antiviral mechanisms of this compound alkaloids are still under investigation but are thought to involve the inhibition of viral replication and interference with viral entry into host cells.[20] Some aporphines have been shown to inhibit topoisomerase II, an enzyme that can be utilized by some viruses for their replication.[22]

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

This compound compounds have demonstrated significant anti-inflammatory effects, primarily through the modulation of the NF-κB and MAPK signaling pathways.[3][7][23][24]

Quantitative Data: Anti-inflammatory Activity
This compound CompoundTarget/ModelIC50 ValueReference(s)
SMU-Y6 (Taspine derivative) TLR2 Inhibition0.11 ± 0.04 µM[7]
Dicentrine NF-κB activation in RAW264.7 cells-[3]
O-methylbulbocapnine NF-κB activation in RAW264.7 cells-[3]
Crebanine Pro-inflammatory cytokine inhibition-[3]
Anti-inflammatory Signaling Pathways

This compound alkaloids can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.[3][25] This is often achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[7] Additionally, some aporphines can suppress the activation of mitogen-activated protein kinases (MAPKs), another crucial signaling pathway involved in the inflammatory response.[3][23]

anti_inflammatory_pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR TLR InflammatoryStimuli->TLR MAPK MAPK (p38, JNK, ERK) TLR->MAPK IKK IKK TLR->IKK This compound This compound Alkaloids This compound->TLR Inhibition This compound->MAPK Inhibition This compound->IKK Inhibition Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->InflammatoryGenes Inflammation Inflammation InflammatoryGenes->Inflammation

Caption: Inhibition of NF-κB and MAPK pathways by this compound alkaloids.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound alkaloids.

Isolation of this compound Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of this compound alkaloids.[1][26][27]

Materials:

Procedure:

  • Extraction: Macerate the powdered plant material in methanol or ethanol at room temperature for 24-72 hours. Repeat the extraction process three times to ensure complete extraction.

  • Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% HCl to protonate the alkaloids, making them water-soluble.

    • Wash the acidic solution with diethyl ether to remove neutral and acidic impurities.

    • Basify the aqueous layer with NH4OH to a pH of 9-10 to deprotonate the alkaloids.

    • Extract the basified aqueous solution with chloroform or dichloromethane to isolate the free alkaloids.

  • Purification:

    • Wash the organic layer with distilled water, dry over anhydrous Na2SO4, and evaporate to dryness to yield a crude alkaloid mixture.

    • Subject the crude alkaloid mixture to silica gel column chromatography.

    • Elute the column with a gradient of appropriate solvents (e.g., chloroform-methanol mixtures).

    • Monitor the fractions using Thin Layer Chromatography (TLC).

    • Combine fractions containing the desired compound(s) and further purify by preparative TLC or HPLC if necessary.

  • Characterization: Identify the structure of the isolated compounds using spectroscopic techniques such as NMR, MS, and IR.

isolation_workflow Plant Powdered Plant Material Extraction Solvent Extraction (Methanol/Ethanol) Plant->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration AcidBase Acid-Base Partitioning Concentration->AcidBase Purification Chromatographic Purification (Column, TLC, HPLC) AcidBase->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Isolated Isolated this compound Alkaloid Characterization->Isolated

Caption: General workflow for the isolation of this compound alkaloids.

MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][28][29][30][31]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Culture medium (e.g., RPMI-1640, DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • This compound compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mtt_assay_workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with this compound Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Data Analysis (Calculate IC50) Read->Analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

This compound compounds continue to be a fertile ground for the discovery of new therapeutic agents. Their diverse pharmacological activities, particularly in the areas of cancer, neurodegeneration, viral infections, and inflammation, underscore their importance in medicinal chemistry and drug development. The data, protocols, and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of natural products. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of this compound alkaloids will be crucial for their translation into clinical applications.

References

Aporphine Alkaloids: A Comprehensive Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of aporphine alkaloids, a diverse class of naturally occurring and synthetic compounds with a wide range of pharmacological activities. This document details their interactions with key biological targets, including G-protein coupled receptors, enzymes, and their role in inducing apoptosis in cancer cells. The information is presented to facilitate further research and drug development efforts in this promising area of medicinal chemistry.

Core Structure and Chemical Diversity

This compound alkaloids are a subclass of isoquinoline (B145761) alkaloids characterized by a tetracyclic core structure, dibenzo[de,g]quinoline. The numbering of the this compound nucleus, crucial for understanding SAR, is shown below. The pharmacological profile of these compounds is profoundly influenced by the substitution pattern on this scaffold, the stereochemistry at position 6a, and modifications of the nitrogen atom at position 6.

Structure-Activity Relationship Studies

The following sections summarize the key SAR findings for this compound alkaloids at various biological targets. The quantitative data is presented in structured tables for ease of comparison.

Serotonin (B10506) Receptor Ligands

This compound alkaloids have been extensively studied as ligands for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1]

Nantenine is a well-known this compound alkaloid that acts as an antagonist at 5-HT2A receptors.[1] SAR studies have focused on modifications at the C1 position, revealing a tolerance for various substituents.

Compound/AnalogModificationReceptor Affinity (Ke, nM)Selectivity vs. α1AReference
Nantenine-~840Selective for α1A[2]
5 C1-allyl7012-fold improvement vs. Nantenine[2]
8a C1-(E)-2-butenylReduced affinity vs. 5 -[2]
8b C1-methallylImproved affinity vs. 8a -[2]
8c C1-2,2-dimethyl allylLowest affinity-[2]
8k C1-p-bromobenzylHighest affinity known for an this compound5-HT2A selective[2][3]

Key SAR Insights for 5-HT2A Affinity:

  • An unsubstituted allyl group at the C1 position is preferred for optimal affinity.[2]

  • Steric bulk introduced by additional methyl groups on the allyl substituent is detrimental to affinity.[2]

  • Hydrophobic and larger substituents at the para position of a C1-benzyl group, such as a bromo-substituent, significantly enhance 5-HT2A receptor affinity.[2]

The substitution pattern on rings A and D of the this compound scaffold significantly influences affinity for the 5-HT1A receptor.

Compound/AnalogModificationReceptor Affinity (Ki, nM)ActivityReference
(R)-3 10-Methyl-11-hydroxyHighAgonist[1]
(S)-3 10-Methyl-11-hydroxyHighAntagonist[1]
14, 15, 16 Mono C-11 substitutedGood affinity and selectivity-[1]
20, 21 C10 long-chain carbamateModerate-[1]
22, 23 C10 long-chain amideModerate-[1]
24, 25, 26 C2 substitutedNo appreciable affinity-[1]

Key SAR Insights for 5-HT1A Affinity:

  • A C11-hydroxyl group and a C10-methyl group were initially considered critical for high affinity.[1]

  • However, certain mono-substituted C11 analogs also exhibit good affinity, suggesting alternative binding interactions.[1]

  • Bulky substituents at the C10 position lead to a dramatic loss of affinity.[4]

  • The stereochemistry at the 6a position determines the pharmacological activity, with (R)-enantiomers often acting as agonists and (S)-enantiomers as antagonists.[1]

Dopamine (B1211576) Receptor Ligands

This compound alkaloids, with (R)-apomorphine being a prominent example used in Parkinson's disease treatment, are well-known for their interaction with dopamine receptors.[1][5]

Compound/AnalogModificationD1 Affinity (Ki, nM)D5 Affinity (Ki, nM)D1 vs. D5 SelectivityReference
20c 1,2,10-trisubstituted (C10 amide)58No affinitySelective for D1[5][6]
Series A (C10-N)C10-nitro, aniline, or amideWeak or no affinityNo affinity-[5]
Series B (C1,2,10-N)1,2-dimethoxy, C10-NGenerally improved D1 affinity vs Series ANo affinityD1 selective[5]

Key SAR Insights for Dopamine Receptor Affinity:

  • Nitrogen-containing substituents at the C10 position can confer D1 versus D5 receptor selectivity.[5]

  • Analogs with a C10 nitrogen substituent often lack affinity for the D5 receptor.[5][6]

  • The presence of 1,2-dimethoxy groups in conjunction with a C10 nitrogenous substituent generally improves D1 receptor affinity.[5]

  • The (R)-enantiomers of aporphines generally show higher affinity for dopamine receptors than the (S)-enantiomers.[7]

Anticancer Activity (Cytotoxicity)

Numerous this compound alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[8][9][10][11][12][13]

Compound/AnalogModificationCell Line(s)IC50 (µM)Reference
Nantenine (2)C1-methoxyHCT-116, Caco-223-38[12][13]
3 C1-isopropoxyHCT-116, Caco-2~25[12]
5 C1-benzoylHCT-116, Caco-2~35[12]
Domesticine (1)C1-hydroxyHCT-116, Caco-2>100[12]
7-9 N-acetyl, N-ethyl carbamate, N-methanesulfonylHCT-116, Caco-2Reduced activity[12][13]
13, 14 Seco-ring CHCT-116, Caco-2Significantly lower activity[12][13]
LiriodenineOxothis compoundOvarian cancer-[11]
Nuciferine-Oral squamous carcinoma-[11]

Key SAR Insights for Cytotoxicity:

  • The presence of a 1,2-methylenedioxy group is a key feature for cytotoxicity.[9][10]

  • Methylation of the nitrogen atom is important for cytotoxic activity.[9][10][12]

  • Oxidation and dehydrogenation at the C7 position can improve anticancer activity.[9][10]

  • The C1 position is tolerant of alkoxy and benzoyl ester functionalities.[12][13]

  • Replacement of the C1-hydroxyl group with alkyloxy groups improves cytotoxicity.[12]

  • An intact this compound nucleus, particularly ring C, is crucial for cytotoxic activity.[12][13]

Acetylcholinesterase (AChE) Inhibition

Certain this compound alkaloids have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[14][15][16]

Compound/AnalogModificationAChE IC50 (µM)Reference
Nantenine (8)-1.09[14]
15a, 15b Seco-ring C~2[14]
16 Lacking biaryl bond~18.5[14]
17 Flexible analog>100[14]
N-methylasimilobine-~0.26 (converted from µg/mL)
1,2-dihydroxythis compound (2)C1, C2-dihydroxy~4.7 (converted from µg/mL)
Dehydronuciferine (5)C-ring aromatized~4.2 (converted from µg/mL)

Key SAR Insights for AChE Inhibition:

  • A rigid this compound core is an important structural feature for AChE inhibitory activity.[14][15]

  • Intact B and C rings are required for potent activity.[14]

  • Aromatization of the C-ring can be favorable for activity.

  • The presence of a hydroxyl group at C2 and an alkoxyl group at C1 appears to be beneficial.

  • An alkyl substituent on the nitrogen atom is favorable for inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the SAR studies.

General Synthesis of this compound Analogs

A common synthetic route to this compound alkaloids involves a multi-step process starting from a substituted tetrahydroisoquinoline.

Experimental Workflow for this compound Synthesis

G start Substituted Tetrahydroisoquinoline step1 N-protection (e.g., Boc, Cbz) start->step1 step2 Intramolecular Arylation (e.g., Pd-catalyzed) step1->step2 step3 Formation of this compound Core step2->step3 step4 N-deprotection step3->step4 step5 N-alkylation/acylation step4->step5 step6 Modifications at C1, C10, etc. (e.g., Alkylation, Nitration) step5->step6 end This compound Analogs step6->end

Caption: General synthetic workflow for this compound analogs.

Methodology:

  • Starting Material: The synthesis typically begins with a suitably substituted N-protected tetrahydroisoquinoline derivative.

  • Ring Closure: The key step is the intramolecular arylation to form the biaryl bond and construct the tetracyclic this compound core. This is often achieved through palladium-catalyzed direct arylation or other coupling reactions.[16]

  • Nitrogen Manipulation: The protecting group on the nitrogen is removed, and subsequent N-alkylation or N-acylation is performed to introduce desired substituents.

  • Peripheral Modifications: Further modifications on the aromatic rings (e.g., at C1 or C10) can be carried out to generate a library of analogs.[2]

Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.

G start Seed cells in 96-well plate step1 Incubate (24h) start->step1 step2 Treat with this compound Analogs (various conc.) step1->step2 step3 Incubate (e.g., 48-72h) step2->step3 step4 Add MTS reagent step3->step4 step5 Incubate (1-4h) step4->step5 step6 Measure Absorbance (490 nm) step5->step6 end Calculate IC50 step6->end

Caption: General workflow for a radioligand binding assay.

Methodology:

  • Receptor Preparation: A source of the target receptor, such as cell membranes from transfected cells or brain tissue homogenates, is prepared. [5]2. Competitive Binding: The receptor preparation is incubated with a known radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound analog).

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a colorimetric assay used to measure acetylcholinesterase activity and screen for inhibitors. [14] Ellman's Method Workflow

G start Prepare reaction mixture (Buffer, DTNB, AChE) step1 Add this compound inhibitor start->step1 step2 Pre-incubate step1->step2 step3 Initiate reaction with acetylthiocholine (B1193921) step2->step3 step4 Monitor absorbance change at 412 nm step3->step4 end Calculate % inhibition and IC50 step4->end

Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.

Methodology:

  • Reagent Preparation: A reaction mixture containing phosphate (B84403) buffer, DTNB (Ellman's reagent), and the acetylcholinesterase enzyme is prepared in a 96-well plate. [14]2. Inhibitor Addition: The this compound test compounds at various concentrations are added to the wells.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated together for a short period.

  • Reaction Initiation: The reaction is started by adding the substrate, acetylthiocholine.

  • Colorimetric Detection: AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is determined from the dose-response curve.

Signaling Pathways

This compound alkaloids exert their biological effects by modulating various intracellular signaling pathways.

This compound-Induced Intrinsic Apoptosis Pathway

Many cytotoxic this compound alkaloids induce cancer cell death through the intrinsic (mitochondrial) apoptosis pathway. [11]

G This compound This compound Alkaloids (e.g., Liriodenine, Nuciferine) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

This pathway is initiated by an increase in the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death. [11]

Dopamine D1 Receptor Signaling Pathway

This compound agonists at the D1 receptor activate Gαs/olf-coupled signaling cascades. [1][8][9]

G This compound This compound Agonist D1R Dopamine D1 Receptor This compound->D1R binds G_olf Gαs/olf D1R->G_olf activates AC Adenylyl Cyclase G_olf->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates (activates) PP1 PP-1 DARPP32->PP1 inhibits Downstream Downstream Effects (e.g., Gene expression, Neuronal excitability) PP1->Downstream dephosphorylates (inhibits)

Caption: Dopamine D1 receptor signaling pathway activated by this compound agonists.

Activation of the D1 receptor leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates and activates DARPP-32, which in turn inhibits Protein Phosphatase-1 (PP-1), leading to the enhanced phosphorylation of downstream targets and modulation of neuronal function. [2][9]

Serotonin 5-HT2A Receptor Signaling Pathway

This compound ligands can modulate the 5-HT2A receptor, which is primarily coupled to the Gαq signaling pathway. [4][5][10][14]

G This compound This compound Ligand HTR2A 5-HT2A Receptor This compound->HTR2A binds Gq Gαq HTR2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Serotonin 5-HT2A receptor signaling pathway.

Ligand binding to the 5-HT2A receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses. [4][5][10]

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective ligands for a variety of biological targets. The structure-activity relationships summarized in this guide highlight key structural features that govern the affinity and activity of these compounds. A thorough understanding of these SAR trends, coupled with the detailed experimental protocols and an appreciation of the underlying signaling pathways, will be invaluable for the rational design and development of novel this compound-based therapeutic agents. Further exploration of the chemical space around the this compound nucleus is warranted to unlock the full therapeutic potential of this fascinating class of alkaloids.

References

The Multifaceted Mechanisms of Aporphine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, represent a diverse group of natural and synthetic compounds with a wide spectrum of pharmacological activities. Their tetracyclic core structure provides a versatile scaffold for interaction with various biological targets, making them a subject of intense research in drug discovery. This technical guide provides an in-depth exploration of the mechanisms of action of this compound alkaloids, focusing on their interactions with key neurotransmitter systems and intracellular signaling pathways. We present a comprehensive summary of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the associated signaling cascades and workflows to facilitate a deeper understanding of these complex molecules.

Core Mechanisms of Action

This compound alkaloids exert their effects through modulation of several key biological targets. The primary mechanisms can be broadly categorized as:

  • Receptor-Mediated Actions: this compound alkaloids are well-documented to interact with various G-protein coupled receptors (GPCRs), including dopamine (B1211576), serotonin, and adrenergic receptors. Their activity can be agonistic, antagonistic, or modulatory, depending on the specific alkaloid and receptor subtype.

  • Enzyme Inhibition: A significant mechanism of action for a number of this compound alkaloids is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

  • Modulation of Intracellular Signaling Pathways: Emerging evidence suggests that this compound alkaloids can influence key intracellular signaling cascades, such as the Akt/mTOR/FoxO and AMPK pathways, which are crucial for cell survival, growth, and metabolism.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of representative this compound alkaloids for various receptors and enzymes. This data provides a quantitative basis for understanding their structure-activity relationships and target selectivity.

Table 1: Binding Affinities (Ki, nM) of this compound Alkaloids for Dopamine Receptors

CompoundD1 ReceptorD2 ReceptorD3 ReceptorD4 ReceptorD5 Receptor
Apomorphine513.12.54.425
Nuciferine23016034085410
Bulbocapnine7.9200---
(-)-Anonaine-138---

Data compiled from various sources for illustrative purposes.[1]

Table 2: Binding Affinities (Ki, nM) of this compound Alkaloids for Serotonin Receptors

Compound5-HT1A Receptor5-HT2A Receptor5-HT2C Receptor5-HT7 Receptor
Nantenine>100008901200-
(R)-Roemerine>1000062--

Data compiled from various sources for illustrative purposes.[1][2]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity (IC50) of this compound Alkaloids

CompoundIC50 (µM)
Epiganine B4.36
Dehydrodicentrine2.98
N-methylasimilobine1.5 µg/mL
Dicentrine93.5 µg/mL
Crebanine86.6 µg/mL

Data compiled from various sources.[1][3][4]

Key Signaling Pathways

The interaction of this compound alkaloids with their molecular targets initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways modulated by these compounds.

G cluster_0 Dopamine Receptor Signaling D1R D1 Receptor AC Adenylate Cyclase D1R->AC D2R D2 Receptor D2R->AC PLC Phospholipase C D2R->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene Aporphine_D1 This compound Agonist (e.g., Apomorphine) Aporphine_D1->D1R Aporphine_D2 This compound Antagonist (e.g., Bulbocapnine) Aporphine_D2->D2R IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 PKC PKC DAG->PKC

Figure 1: Dopamine Receptor Signaling Pathways

G cluster_1 Serotonin Receptor Signaling HT1A 5-HT1A Receptor AC_i Adenylate Cyclase (inhibited) HT1A->AC_i HT2A 5-HT2A Receptor PLC_q Phospholipase C HT2A->PLC_q cAMP_d cAMP decreased AC_i->cAMP_d IP3_q IP3 PLC_q->IP3_q DAG_q DAG PLC_q->DAG_q Ca2_q Ca2+ IP3_q->Ca2_q PKC_q PKC DAG_q->PKC_q Aporphine_1A This compound Agonist/Antagonist Aporphine_1A->HT1A Aporphine_2A This compound Antagonist (e.g., Nantenine) Aporphine_2A->HT2A

Figure 2: Serotonin Receptor Signaling Pathways

G cluster_2 Acetylcholinesterase Inhibition AChE Acetylcholinesterase Choline Choline AChE->Choline Acetate Acetate AChE->Acetate ACh Acetylcholine ACh->AChE Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Increased stimulation Aporphine_AChE This compound Inhibitor Aporphine_AChE->AChE

Figure 3: Mechanism of Acetylcholinesterase Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound alkaloids.

Radioligand Binding Assay for Dopamine Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound alkaloids for dopamine D1 and D2 receptors.

1. Membrane Preparation:

  • Homogenize rat striatal tissue in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors).[1]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[1]

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[1]

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.[1]

  • Resuspend the final pellet in a storage buffer (50 mM Tris-HCl, pH 7.4, 10% sucrose) and determine the protein concentration using a BCA assay.[1]

  • Store membrane aliquots at -80°C.[1]

2. Binding Assay:

  • In a 96-well plate, add assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • For D1 receptor binding, use [3H]SCH23390 as the radioligand and SKF-83566 for non-specific binding.

  • For D2 receptor binding, use [3H]Spiperone as the radioligand and haloperidol (B65202) for non-specific binding.[5]

  • Add increasing concentrations of the unlabeled this compound alkaloid (competitor).

  • Add a fixed concentration of the radioligand.

  • Add the prepared membranes (typically 20-100 µg of protein per well) to initiate the binding reaction.[1]

  • Incubate at 25°C for 60-120 minutes to reach equilibrium.[1]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[1]

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_3 Radioligand Binding Assay Workflow start Start prep Membrane Preparation start->prep assay_setup Assay Setup (Buffer, Radioligand, Competitor) prep->assay_setup add_mem Add Membranes assay_setup->add_mem incubate Incubation add_mem->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Figure 4: Radioligand Binding Assay Workflow

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for and characterize acetylcholinesterase inhibitors.

1. Reagents:

  • Acetylcholinesterase (AChE) from electric eel.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate (B84403) buffer (pH 8.0).

  • Test this compound alkaloid dissolved in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • In a 96-well plate, add phosphate buffer.

  • Add the test this compound alkaloid at various concentrations.

  • Add AChE solution and pre-incubate for 15 minutes at 25°C.

  • Add DTNB solution.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per unit time).

  • Determine the percentage of inhibition for each concentration of the this compound alkaloid compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

G cluster_4 AChE Inhibition Assay Workflow start Start reagents Prepare Reagents (Buffer, AChE, DTNB, Inhibitor, Substrate) start->reagents plate_setup Plate Setup (Buffer, Inhibitor, AChE) reagents->plate_setup pre_incubate Pre-incubation plate_setup->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb add_substrate Add Substrate (ATCI) add_dtnb->add_substrate measure Measure Absorbance (412 nm) add_substrate->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze end End analyze->end

Figure 5: AChE Inhibition Assay Workflow

Conclusion

The mechanisms of action of this compound alkaloids are complex and multifaceted, involving interactions with a range of receptors and enzymes, as well as the modulation of critical intracellular signaling pathways. This guide has provided a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. A thorough understanding of these mechanisms is paramount for the rational design and development of novel therapeutics derived from the versatile this compound scaffold. The information presented herein serves as a valuable resource for researchers and scientists dedicated to advancing our knowledge of these potent natural products and their potential clinical applications.

References

The Modern Quest for Nature's Scaffolds: A Technical Guide to the Discovery and Isolation of Novel Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine alkaloids, a prominent class of isoquinoline (B145761) alkaloids, represent a vast and structurally diverse family of natural products.[1][2][3] Characterized by their tetracyclic core, these compounds are abundant in various plant families, including Annonaceae, Lauraceae, and Magnoliaceae.[3][4] For centuries, plants containing these alkaloids have been staples in traditional medicine.[1][2] Modern scientific inquiry has unveiled their significant pharmacological potential, demonstrating a wide array of biological activities such as anticancer, anti-diabetic, anti-inflammatory, and antimicrobial effects.[1][5][6][7] This has positioned this compound alkaloids as promising lead compounds in contemporary drug discovery programs.[2]

This technical guide provides a comprehensive overview of the methodologies central to the discovery and isolation of novel this compound alkaloids. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the intricate process of identifying new molecular entities from natural sources, from initial extraction to final structural elucidation and biological characterization.

Modern Discovery and Extraction Strategies

The journey to isolate novel this compound alkaloids begins with the careful selection and preparation of plant material, followed by a systematic extraction process designed to selectively concentrate the target compounds.

Sample Preparation and Extraction

Proper preparation of the plant material is crucial for efficient extraction. This typically involves drying the plant material (e.g., leaves, bark, roots) at a controlled temperature (around 60°C) and pulverizing it to increase the surface area for solvent penetration.[8][9]

The extraction of alkaloids is fundamentally based on their basic nature and differential solubility in acidic and alkaline conditions, as well as in various organic solvents.[10] Two primary approaches are commonly employed:

  • Acidified Water/Alcohol Extraction: This method leverages the fact that alkaloids exist as salts in plants and are thus soluble in water or acidic water.[11] The powdered plant material is extracted with a dilute acid solution (e.g., 0.1% to 1% hydrochloric or sulfuric acid).[11] This process converts alkaloid salts of organic acids into salts of inorganic acids, enhancing their solubility in the aqueous medium.[11] The resulting aqueous extract is then made alkaline to precipitate the free alkaloid bases, which can subsequently be extracted with an organic solvent.[10][12]

  • Organic Solvent Extraction in Alkaline Media (Stas-Otto Method): In this classic method, the powdered plant material is first moistened and mixed with an alkali, such as lime or ammonia (B1221849) solution, to liberate the free alkaloid bases from their salt forms.[12][13] These free bases, being soluble in organic solvents, are then extracted with solvents like chloroform (B151607), ether, or dichloromethane (B109758).[12][13] The organic extract is then partitioned with an acidic aqueous solution, which protonates the alkaloids, rendering them water-soluble and separating them from non-basic impurities that remain in the organic phase.[12]

The choice of solvent is critical and can be optimized using statistical mixture designs to identify synergistic effects between different solvents, such as chloroform and methanol (B129727), to maximize extraction efficiency.[14] More advanced techniques like microwave-assisted extraction and supercritical fluid extraction are also being employed to improve efficiency and reduce solvent consumption.[1][9]

Experimental Protocol: Acid-Base Extraction for this compound Alkaloids

This protocol is a generalized procedure based on common practices for alkaloid extraction.[8][13]

  • Preparation: Air-dry and pulverize 300g of the selected plant material (e.g., leaves).

  • Acidic Extraction: Macerate the powdered material three times with 3000 mL of 0.1 M hydrochloric acid, using ultrasonication for 20 minutes for each extraction to enhance efficiency.

  • Filtration: Combine the acidic extracts and filter to remove solid plant debris.

  • Basification: Adjust the pH of the filtrate to approximately 8.5-10 with a base (e.g., 0.1 M sodium hydroxide (B78521) or ammonia solution) to precipitate the free alkaloid bases.[8][11]

  • Organic Solvent Extraction: Extract the basified aqueous solution multiple times with an immiscible organic solvent such as dichloromethane or chloroform until the aqueous layer tests negative for alkaloids (e.g., with Mayer's reagent).

  • Purification and Concentration: Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.[13] Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Isolation and Purification of Novel this compound Alkaloids

The crude extract typically contains a complex mixture of alkaloids with similar structures, necessitating sophisticated separation techniques for the isolation of pure compounds.[15]

Chromatographic Techniques

A combination of chromatographic methods is generally required for the successful isolation of individual alkaloids.

  • Column Chromatography (CC): This is a fundamental technique for the initial fractionation of the crude extract. Silica (B1680970) gel and alumina (B75360) are common stationary phases.[11][16] The choice of eluent system, often a gradient of non-polar to polar solvents (e.g., hexane, ethyl acetate, methanol), is critical for effective separation.[11] Due to the basic nature of alkaloids, basic alumina or silica gel treated to be neutral or basic is often preferred to prevent irreversible adsorption.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative and semi-preparative formats, is indispensable for the final purification of alkaloids.[6][11] Reversed-phase columns (e.g., C18) are widely used, with mobile phases typically consisting of acetonitrile (B52724) or methanol and water, often with additives like triethylamine (B128534) or acetic acid to improve peak shape.[17]

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that eliminates the solid support matrix, thereby avoiding irreversible adsorption of the sample.[8] This method has proven highly effective for the one-step purification of multiple this compound alkaloids from a crude extract, as demonstrated with the leaves of Nelumbo nucifera.[8][17]

Experimental Protocol: HSCCC Purification of this compound Alkaloids from Nelumbo nucifera

This protocol is adapted from a study on the purification of this compound alkaloids from lotus (B1177795) leaves.[8][17]

  • Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

  • Sample Preparation: Dissolve 100 mg of the crude alkaloid extract in 12 mL of a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.

  • HSCCC Operation:

    • Fill the HSCCC column entirely with the stationary phase (the upper phase).

    • Pump the mobile phase (the lower phase) into the column at a flow rate of 2.0 mL/min while rotating the apparatus at 850 rpm.

    • Once hydrodynamic equilibrium is reached, inject the sample solution.

  • Fraction Collection: Continuously monitor the effluent with a UV detector (e.g., at 270 nm) and collect fractions based on the chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions corresponding to each peak using analytical HPLC. Combine the pure fractions for each compound and evaporate the solvent.

Below is a workflow diagram illustrating the general process from plant material to isolated pure this compound alkaloids.

G Overall Workflow for this compound Alkaloid Isolation cluster_0 Extraction cluster_1 Purification cluster_2 Isolation cluster_3 Characterization plant Dried, Powdered Plant Material moisten Moisten with Base (e.g., NH4OH) plant->moisten extract_org Extract with Organic Solvent moisten->extract_org crude_base Crude Alkaloid Base extract_org->crude_base partition Partition with Acidic Water crude_base->partition basify Basify Aqueous Layer partition->basify extract_final Extract with Organic Solvent basify->extract_final crude_extract Crude Alkaloid Extract extract_final->crude_extract cc Column Chromatography (Silica/Alumina) crude_extract->cc fractions Combined Fractions cc->fractions hplc Preparative HPLC or HSCCC fractions->hplc pure Pure this compound Alkaloids hplc->pure elucidation Structural Elucidation (NMR, MS) pure->elucidation bioassay Biological Assays elucidation->bioassay G AMPK Signaling Pathway Modulation This compound This compound Alkaloids (e.g., 2-hydroxy-1-methoxythis compound) ampk AMPK Activation This compound->ampk Activates glucose_uptake Increased Glucose Uptake in Adipocytes ampk->glucose_uptake Promotes therapeutic_effect Potential Anti-Diabetic Effect glucose_uptake->therapeutic_effect Leads to

References

Aporphine Derivatives as a New Frontier in Oncology: A Technical Guide to Their Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine alkaloids, a significant class of isoquinoline (B145761) alkaloids predominantly found in various plant families, are emerging as promising candidates in the development of novel anticancer therapeutics.[1][2] These naturally occurring compounds and their synthetic derivatives have demonstrated potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines, including those resistant to conventional chemotherapies.[1][3] This technical guide provides an in-depth overview of the anticancer properties of this compound derivatives, focusing on their mechanisms of action, experimental evaluation, and the key signaling pathways they modulate. The information presented herein is intended to be a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of next-generation cancer treatments.

Core Anticancer Mechanisms of this compound Derivatives

The anticancer activity of this compound derivatives is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and interference with crucial cellular signaling pathways that govern cancer cell survival and growth.[1][4]

Key mechanisms include:

  • Induction of Apoptosis: this compound alkaloids are potent inducers of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases, the key executioners of apoptosis.[1][5]

  • Cell Cycle Arrest: Many this compound derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells.[6]

  • Inhibition of DNA Topoisomerases: Certain this compound derivatives, particularly oxoaporphines, can inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[7][8] This inhibition leads to DNA damage and subsequent cell death.

  • Targeting Key Signaling Pathways: this compound derivatives have been found to modulate several critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin pathways.[1][7] By inhibiting these pro-survival pathways, this compound derivatives can effectively suppress tumor growth and progression.

  • Overcoming Multidrug Resistance: A significant advantage of some this compound alkaloids is their ability to combat multidrug resistance (MDR) in cancer cells.[3] This is often achieved by inhibiting the function of drug efflux pumps, such as P-glycoprotein (P-gp), which are responsible for pumping chemotherapeutic agents out of cancer cells.[3]

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various this compound derivatives against a range of human cancer cell lines. This data provides a quantitative comparison of their potency and spectrum of activity.

Table 1: IC50 Values of Natural this compound Alkaloids

This compound DerivativeCancer Cell LineIC50 (µM)Reference
Liriodenine Ovarian Cancer (CAOV-3)37.3 (24h)[1]
Human Laryngocarcinoma (HEp-2)2.332 (24h)[1]
Lung Cancer (A-549)18.2 µg/mL[1]
Chronic Myeloid Leukemia (K-562)16.2 µg/mL[1]
Norushinsunine Lung Cancer (A-549)8.8 µg/mL[9]
Chronic Myeloid Leukemia (K-562)7.4 µg/mL[9]
Cervical Cancer (HeLa)7.6 µg/mL[9]
Breast Cancer (MDA-MB)8.4 µg/mL[9]
Reticuline Lung Cancer (A-549)19.8 µg/mL[9]
Chronic Myeloid Leukemia (K-562)15.8 µg/mL[9]
Cervical Cancer (HeLa)17.4 µg/mL[9]
Breast Cancer (MDA-MB)13.0 µg/mL[9]
Boldine Leukemia (Kasumi)46 µM[10]
Leukemia (KG-1)116 µM[10]
Leukemia (K-562)145 µM[10]

Table 2: IC50 Values of Synthetic this compound and Isoquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
A5 Glioblastoma (U3017MG)27.05 ± 1.91[8]
Glioblastoma (U3024MG)48.36 ± 4.54[8]
Glioblastoma (U3031MG)39.02 ± 6.54[8]
Glioblastoma (U3034MG)26.95 ± 3.42[8]
Glioblastoma (A172)23.26 ± 2.81[8]
Glioblastoma (T98G)32.14 ± 6.54[8]
C1 Glioblastoma (U3017MG)29.85 ± 2.27[8]
Glioblastoma (U3024MG)30.97 ± 7.17[8]
Glioblastoma (U3031MG)24.78 ± 1.49[8]
Glioblastoma (U3034MG)18.26 ± 2.27[8]
Glioblastoma (A172)26.15 ± 4.86[8]
Glioblastoma (T98G)16.91 ± 0.73[8]
Apomorphine (APO) Glioblastoma (U3017MG)28.02 ± 5.51[8]
Glioblastoma (U3024MG)23.95 ± 1.19[8]
Glioblastoma (U3031MG)20.51 ± 1.59[8]
Glioblastoma (U3034MG)26.02 ± 5.51[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3]

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[12]

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Cell Treatment and Harvesting: Treat cells with the this compound derivative at its IC50 concentration for a predetermined time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[13]

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).[2]

  • Staining: Resuspend the cells in 1X annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells (green fluorescence), while PI stains the nucleus of cells with compromised membranes (red fluorescence).[2][14] The results allow for the quantification of different cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as Bcl-2, Bax, and caspases.[15]

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[11]

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[2]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.[4] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[11] The intensity of the bands corresponds to the expression level of the target protein.

DNA Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of DNA topoisomerase I.[16]

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, 10x topoisomerase I reaction buffer, and the this compound derivative at various concentrations.[17]

  • Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.[17]

  • Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.[17]

  • Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye.[17]

  • Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.[18]

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light.[18] A decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA indicate inhibition of topoisomerase I activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for anticancer drug screening.

anticancer_drug_screening_workflow cluster_discovery Discovery & Preclinical Phase cluster_clinical Clinical Trials Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Toxicity Studies Toxicity Studies In Vivo Models->Toxicity Studies Phase I Phase I Toxicity Studies->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III FDA Review & Approval FDA Review & Approval Phase III->FDA Review & Approval

Caption: General workflow for anticancer drug discovery and development.

intrinsic_apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade This compound Derivatives This compound Derivatives Bax Bax This compound Derivatives->Bax activates Bcl-2 Bcl-2 This compound Derivatives->Bcl-2 inhibits DNA Damage DNA Damage DNA Damage->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl-2->Mitochondrion stabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic (mitochondrial) apoptosis pathway induced by this compound derivatives.

pi3k_akt_pathway cluster_receptor Cell Surface Receptor cluster_pi3k PI3K Signaling cluster_akt_mtor Akt/mTOR Cascade Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation This compound Derivatives This compound Derivatives This compound Derivatives->PI3K inhibits This compound Derivatives->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Conclusion

This compound derivatives represent a rich and diverse class of natural products with significant potential for the development of novel anticancer agents. Their ability to induce apoptosis, inhibit cell proliferation, and modulate key oncogenic signaling pathways provides a strong rationale for their continued investigation. The data and protocols presented in this technical guide offer a comprehensive resource for researchers dedicated to advancing the field of cancer therapeutics. Further exploration of the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds will be crucial in translating their preclinical promise into clinically effective cancer treatments.

References

A Technical Guide to the Antioxidant Potential of Aporphine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the antioxidant properties of aporphine alkaloids, a significant class of isoquinoline (B145761) alkaloids. This compound compounds, naturally occurring in various plant species, have demonstrated considerable potential in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This document summarizes quantitative data on their antioxidant efficacy, details the experimental protocols for their evaluation, and visualizes the key signaling pathways involved in their mechanism of action.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of this compound compounds has been evaluated using a variety of in vitro assays. The following tables summarize the quantitative data from key studies, providing a comparative overview of the potency of different this compound alkaloids. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are typically expressed as IC50 values (the concentration of the compound required to inhibit 50% of the radical) or in equivalence to a standard antioxidant like Trolox or ascorbic acid.

Table 1: DPPH Radical Scavenging Activity of this compound Alkaloids

This compound CompoundIC50 Value (µM)Source
Boldine16 - 20[1]
Glaucine12 - 20[1]
Apomorphine16 - 20[1]
(-)-N-methylasimilobineComparable to Vitamin C at 100 µM[2]
LysicamineComparable to Vitamin C at 100 µM[2]
CrebanineDose-dependent activity[3]

Table 2: ABTS Radical Scavenging Activity of this compound Alkaloids

This compound CompoundActivitySource
(-)-N-methylasimilobineComparable to Vitamin C at 100 µM[2]
LysicamineComparable to Vitamin C at 100 µM[2]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound Alkaloids

This compound CompoundActivitySource
LysicamineModest ferric reducing power[2]
CrebanineDose-dependent activity[3]

Experimental Protocols for Antioxidant Assessment

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the antioxidant potential of this compound compounds. The following sections outline the methodologies for the most frequently employed in vitro assays.

DPPH Radical Scavenging Assay

This method is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[4][5]

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).

  • Sample preparation: Dissolve the this compound compound in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Reaction mixture: In a microplate well or a cuvette, add a specific volume of the DPPH solution and the sample solution. A control containing the solvent instead of the sample is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). [2][4] Principle: The pre-formed blue/green ABTS•+ chromophore is reduced by the antioxidant, leading to a decrease in absorbance.

Protocol:

  • Generation of ABTS•+: Prepare a solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample preparation: Prepare a series of concentrations of the this compound compound in a suitable solvent.

  • Reaction: Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [3][4] Principle: The reduction of a ferric-tripyridyltriazine complex to its ferrous form at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.

Protocol:

  • Preparation of FRAP reagent: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) (e.g., 10 mM) in HCl (e.g., 40 mM), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).

  • Sample preparation: Prepare solutions of the this compound compound at various concentrations.

  • Reaction: Mix a small volume of the sample solution with a larger volume of the freshly prepared and pre-warmed (e.g., 37°C) FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is typically prepared using a known antioxidant, such as FeSO₄ or Trolox. The antioxidant capacity of the sample is then expressed as an equivalent concentration of the standard.

Signaling Pathways and Mechanisms of Action

This compound compounds exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the endogenous antioxidant defense system.

The Nrf2-ARE Signaling Pathway

A key mechanism by which this compound compounds enhance cellular antioxidant defenses is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. [6][7]Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators, such as certain this compound alkaloids, can induce a conformational change in Keap1, leading to the release and stabilization of Nrf2. Translocated to the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for a range of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Cul3_Rbx1 Cul3-Rbx1 E3 Ubiquitin Ligase Proteasome Proteasomal Degradation Cul3_Rbx1->Proteasome This compound This compound Compound This compound->Keap1 Induces conformational change ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes cysteine residues Nrf2_Keap1->Cul3_Rbx1 Ubiquitination Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Nrf2 Release & Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralization

Caption: Nrf2-ARE signaling pathway activation by this compound compounds.

General Experimental Workflow for Assessing Antioxidant Potential

The investigation of the antioxidant properties of this compound compounds typically follows a multi-step workflow, starting from the extraction and isolation of the compounds to their in vitro and in vivo characterization.

Experimental_Workflow cluster_invitro In Vitro Antioxidant Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies Plant_Material Plant Material (Source of Aporphines) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation & Purification (e.g., Chromatography) Extraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Aporphine_Compound Pure this compound Compound Structure_Elucidation->Aporphine_Compound DPPH DPPH Assay Aporphine_Compound->DPPH ABTS ABTS Assay Aporphine_Compound->ABTS FRAP FRAP Assay Aporphine_Compound->FRAP Other_in_vitro Other Assays (e.g., ORAC, SOD-like activity) Aporphine_Compound->Other_in_vitro Cell_Culture Cell Culture Models Aporphine_Compound->Cell_Culture Animal_Models Animal Models of Oxidative Stress Aporphine_Compound->Animal_Models Data_Analysis Data Analysis & Structure-Activity Relationship DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis Other_in_vitro->Data_Analysis ROS_Measurement Intracellular ROS Measurement Cell_Culture->ROS_Measurement Gene_Expression Gene Expression Analysis (e.g., Nrf2 targets) Cell_Culture->Gene_Expression ROS_Measurement->Data_Analysis Gene_Expression->Data_Analysis Biochemical_Analysis Biochemical Analysis (e.g., SOD, CAT, MDA levels) Animal_Models->Biochemical_Analysis Histopathology Histopathological Examination Animal_Models->Histopathology Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: General workflow for evaluating this compound antioxidant potential.

Conclusion and Future Directions

This compound alkaloids represent a promising class of natural compounds with significant antioxidant potential. Their ability to directly scavenge free radicals and to modulate endogenous antioxidant defense systems, such as the Nrf2 pathway, makes them attractive candidates for the development of novel therapeutic agents for diseases associated with oxidative stress. Future research should focus on expanding the quantitative database of antioxidant activities for a wider range of this compound derivatives, elucidating the detailed molecular mechanisms of action for the most potent compounds, and conducting comprehensive in vivo studies to validate their therapeutic efficacy and safety. Structure-activity relationship studies will also be crucial in guiding the synthesis of new this compound analogs with enhanced antioxidant properties and improved pharmacokinetic profiles.

References

Aporphine Alkaloids as Dopamine Receptor Modulators: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of aporphine alkaloids as modulators of dopamine (B1211576) receptors. It delves into their structure-activity relationships, quantitative binding and functional data, detailed experimental methodologies, and the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the dopaminergic system.

This compound alkaloids, a class of isoquinoline (B145761) alkaloids, are recognized for their diverse pharmacological activities, particularly their interactions with dopamine receptors.[1][2][3] These compounds, both from natural sources and synthetic origins, have shown potential in treating a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[3][4] The prototypical this compound alkaloid, apomorphine, is a non-selective dopamine D1 and D2 receptor agonist and is clinically used for the management of Parkinson's disease.[5][6] The tetracyclic core structure of aporphines provides a privileged scaffold for the design of novel dopamine receptor ligands.[6]

Structure-Activity Relationships

The affinity and selectivity of this compound alkaloids for dopamine receptor subtypes are heavily influenced by their substitution patterns. Key structural features that dictate their pharmacological profile include:

  • N-Alkyl Substituent: The nature of the substituent on the nitrogen atom is a critical determinant of D1 versus D2 receptor selectivity. An N-n-propyl group generally enhances affinity and selectivity for D2 receptors, a phenomenon sometimes referred to as the "n-propyl phenomenon".[7][8] Conversely, an N-methyl substituent tends to favor D1 receptor activity.[6][7]

  • Hydroxyl Groups at C-10 and C-11: The presence and arrangement of hydroxyl groups on the A ring are crucial for agonist versus antagonist activity. A catechol moiety (hydroxyl groups at both C-10 and C-11), as seen in apomorphine, is generally associated with dopamine receptor agonism.[2]

  • Monohydroxy Substitution: Aporphines with a single hydroxyl group at C-11 often exhibit antagonist activity at the D1 receptor.[2]

  • Absolute Configuration: The stereochemistry at the C-6a position is important for optimal binding, with the (R)-enantiomers of aporphines generally displaying higher affinity for both D1 and D2 receptors compared to their (S)-counterparts.[2][8] For instance, (R)-apomorphine is a D1 agonist, while (S)-apomorphine can act as an antagonist at this receptor.[8]

Quantitative Data: Binding Affinities and Functional Activities

The following tables summarize the binding affinities (Ki) and functional activities (IC50) of representative this compound alkaloids at dopamine D1 and D2 receptors. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki, nM) of this compound Alkaloids at Dopamine D1 and D2 Receptors

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)Reference
(R)-(-)-Apomorphine48452[6]
(R)-(-)-2-Methoxy-N-n-propylnorapomorphine64501.3[7]
(R)-(-)-2-Methoxy-11-hydroxy-N-n-propylnorthis compound169044[7]
(R)-(-)-2-Methoxy-11-hydroxy-N-methyl-aporphine46235[7]

Table 2: Functional Activities (IC50, µM) of this compound Alkaloids at Dopamine D1 and D2 Receptors

CompoundD1 Receptor IC50 (µM)D2 Receptor IC50 (µM)Reference
O-Nornuciferine2.091.14[9][10]
Glaucine3.903.02[6][9]

Experimental Protocols

The characterization of this compound alkaloids as dopamine receptor modulators relies on a suite of in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.[11]

Objective: To determine the inhibitory constant (Ki) of a test this compound alkaloid for dopamine D1 or D2 receptors.

Materials:

  • Crude membrane preparations from cells or tissues expressing the dopamine receptor of interest (e.g., rat striatum).[11]

  • Radioligand specific for the receptor subtype (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2).[11]

  • Unlabeled test this compound alkaloids.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[11]

  • Non-specific binding determinator (e.g., 10 µM (+)-butaclamol).[11]

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine.[11]

  • Filtration apparatus and liquid scintillation counter.[11]

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.[11]

  • Competitive Binding Assay:

    • Prepare serial dilutions of the unlabeled test this compound alkaloid.[11]

    • In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[11]

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters.[11]

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.[11]

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[11]

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.[12]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

cAMP functional assays measure the ability of a compound to modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP production, through G-protein coupled receptors.[13][14]

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of a test this compound alkaloid at D1 (Gs-coupled) or D2 (Gi-coupled) receptors.

Materials:

  • Cell line stably expressing the human D1 or D2 receptor (e.g., HEK293 or CHO cells).[13][14]

  • Dopamine (as a reference agonist).

  • Forskolin (to stimulate cAMP production in Gi-coupled assays).[12]

  • Test this compound alkaloids.

  • cAMP assay kit (e.g., TR-FRET or luciferase-based).[15]

  • Microplate reader capable of detecting the assay signal (fluorescence or luminescence).[13]

Procedure for D1 Receptor Agonist/Antagonist Assay:

  • Cell Plating: Seed the D1-expressing cells in a 96- or 384-well plate and grow to confluence.

  • Agonist Mode:

    • Add varying concentrations of the test this compound alkaloid to the cells.

    • Incubate for a specified time at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test this compound alkaloid.

    • Add a fixed concentration of dopamine (typically the EC80) to stimulate the receptor.

    • Incubate for a specified time at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.[12]

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) value using non-linear regression.[12]

Procedure for D2 Receptor Agonist/Antagonist Assay:

  • Cell Plating: Seed the D2-expressing cells in a 96- or 384-well plate.

  • Agonist Mode:

    • Add varying concentrations of the test this compound alkaloid in the presence of a fixed concentration of forskolin.[12]

    • Incubate for a specified time at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test this compound alkaloid.

    • Add a fixed concentration of dopamine and forskolin.

    • Incubate for a specified time at 37°C.

  • cAMP Measurement: Measure the inhibition of forskolin-stimulated cAMP production.[14]

  • Data Analysis: Determine the EC50 or IC50 from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways of dopamine receptors and a typical experimental workflow for characterizing this compound alkaloids.

G cluster_d1 D1-like Receptor Signaling (Gs-coupled) cluster_d2 D2-like Receptor Signaling (Gi-coupled) D1_agonist This compound Agonist D1R D1 Receptor D1_agonist->D1R Binds Gs Gs D1R->Gs Activates AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim ATP_cAMP ATP -> cAMP PKA PKA Activation ATP_cAMP->PKA Increased cAMP Cellular_Response_D1 Cellular Response (e.g., CREB phosphorylation) PKA->Cellular_Response_D1 D2_agonist This compound Agonist D2R D2 Receptor D2_agonist->D2R Binds Gi Gi D2R->Gi Activates AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib ATP_cAMP_inhib ATP  X  cAMP Cellular_Response_D2 Cellular Response ATP_cAMP_inhib->Cellular_Response_D2 Decreased cAMP

Caption: Dopamine Receptor Signaling Pathways.

G start Start: This compound Alkaloid Library binding_assay Radioligand Binding Assay (D1 & D2 Receptors) start->binding_assay determine_ki Determine Ki values (Affinity & Selectivity) binding_assay->determine_ki functional_assay cAMP Functional Assay (Agonist/Antagonist Mode) determine_ki->functional_assay High-affinity compounds determine_ec50_ic50 Determine EC50/IC50 values (Potency & Efficacy) functional_assay->determine_ec50_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ec50_ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->binding_assay Iterative Design in_vivo_testing In Vivo Behavioral Models (e.g., Rodent models of PD) lead_optimization->in_vivo_testing Promising Leads end Candidate Drug in_vivo_testing->end

Caption: Drug Discovery Workflow for this compound Alkaloids.

References

The Ethnobotanical Landscape of Aporphine Alkaloids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine alkaloids represent a large and structurally diverse group of isoquinoline (B145761) alkaloids found throughout the plant kingdom.[1] Traditionally, plants containing these compounds have been integral to various systems of medicine for treating a wide array of ailments, from inflammatory conditions and infections to central nervous system disorders and cancer. This technical guide provides an in-depth exploration of the ethnobotanical uses of this compound-containing plants, supported by quantitative data, detailed experimental protocols for pharmacological evaluation, and visualizations of the key signaling pathways through which these alkaloids exert their effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Ethnobotanical Uses of this compound-Containing Plants

Plants rich in this compound alkaloids are predominantly found in families such as the Annonaceae, Lauraceae, Magnoliaceae, Menispermaceae, and Papaveraceae. Traditional medicine systems worldwide have harnessed the therapeutic properties of these plants for centuries.

Plant FamilyGenus/SpeciesTraditional Use(s)Key this compound Alkaloids
Annonaceae Annona muricataTreatment of cancer, parasitic infections, inflammation, and diabetes.[2]Annonaine, Liriodenine, Asimilobine
Guatteria friesianaUsed in folk medicine for various ailments.Guatteriopsiscine, Lysicamine, Liriodenine
Lauraceae Cassytha filiformisUsed in African traditional medicine for treating cancer.Actinodaphnine, Cassythine, Dicentrine
Lindera aggregataTraditional Chinese medicine for gastrointestinal disorders and inflammation.Boldine, Laurolitsine
Magnoliaceae Magnolia officinalisTraditional Chinese medicine for anxiety, digestive disorders, and asthma.Magnoflorine
Menispermaceae Stephania tetrandraUsed in traditional Chinese medicine for arthralgia, edema, and eczema.[3]Tetrandrine, Fangchinoline
Nymphaeaceae Nelumbo nuciferaTraditional Chinese and Ayurvedic medicine for fever, insomnia, hyperlipidemia, and obesity.[4]Nuciferine, Nornuciferine, Roemerine
Papaveraceae Glaucium flavumTraditionally used as a cough suppressant.Glaucine
Papaver somniferumSource of opium, used for analgesia, sedation, and cough suppression.[5]Morphine (can be converted to apomorphine), Codeine, Thebaine
Monimiaceae Peumus boldusTraditional medicine in South America for digestive and liver ailments.[6]Boldine

Quantitative Analysis of this compound Alkaloids

The concentration of this compound alkaloids can vary significantly depending on the plant species, the part of the plant used, the geographical location, and the time of harvest. The following table summarizes quantitative data for some key this compound alkaloids in selected plants.

Plant SpeciesPlant PartThis compound AlkaloidConcentration (mg/kg dry weight unless otherwise specified)Reference(s)
Nelumbo nuciferaLeavesNuciferine1200 - 2060.7[4]
LeavesO-NornuciferineVaries significantly between cultivars[4]
Flower BudsN-methylcoclaurine2880 - 5730
Cassytha filiformisWhole PlantCathafiline2.3 (mg/g of crude alkaloid extract)[7]
Whole PlantCassythine2.8 (mg/g of crude alkaloid extract)[7]
Whole PlantLiriodenine0.3 (mg/g of crude alkaloid extract)[7]
Sabia schumannianaStemsFuseine (5-oxothis compound)Detected[8]
Guatteria friesianaLeavesPalmatinePresent[9]

Experimental Protocols

Extraction and Isolation of this compound Alkaloids

This protocol provides a general procedure for the extraction and isolation of this compound alkaloids from plant material.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) (MeOH)

  • Chloroform (B151607) (CHCl₃)

  • 2% Sulfuric acid (H₂SO₄)

  • Ammonia solution (NH₄OH)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate (B1210297), hexane)

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Extraction: Macerate the powdered plant material (e.g., 1 kg) with methanol at room temperature for 48-72 hours. Repeat the extraction three times.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning: a. Suspend the crude extract in 2% H₂SO₄ and partition with CHCl₃ to remove neutral and weakly basic compounds. b. Basify the acidic aqueous layer to pH 9-10 with NH₄OH. c. Extract the liberated alkaloids with CHCl₃ (3 x 500 mL).

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alkaloid fraction.

  • Chromatographic Separation: a. Subject the crude alkaloid fraction to column chromatography on silica gel. b. Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane (B92381) and gradually introducing more polar solvents like ethyl acetate and methanol. c. Collect fractions and monitor the separation using TLC, visualizing the spots under a UV lamp.

  • Purification: Combine fractions containing the same compound (as determined by TLC) and further purify by repeated column chromatography or preparative TLC to obtain pure this compound alkaloids.

  • Structure Elucidation: Characterize the pure compounds using spectroscopic techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), IR, and UV.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]

Materials:

  • 96-well microtiter plates

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (this compound alkaloids) dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for acute anti-inflammatory activity.[14][15][16][17]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in sterile saline

  • Test compound (this compound alkaloid)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Grouping: Divide the animals into groups (n=6): a control group, a standard drug group, and test groups receiving different doses of the this compound alkaloid.

  • Drug Administration: Administer the test compound and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[11][12][18][19]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound (this compound alkaloid) dissolved in a suitable solvent

  • Standard antimicrobial agent (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Inoculum suspension adjusted to 0.5 McFarland standard

  • Microplate reader

Procedure:

  • Preparation of Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a range of concentrations.

  • Inoculation: Add 10 µL of the microbial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

This compound alkaloids exert their diverse pharmacological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers. Several this compound alkaloids, such as nuciferine, have been shown to inhibit this pathway.[4][5][13][20][21]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Nuciferine Nuciferine Nuciferine->PI3K Inhibits Nuciferine->AKT Inhibits

Caption: Nuciferine inhibits the PI3K/AKT pathway, a key regulator of cell survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. This compound alkaloids, including boldine, have been shown to modulate this pathway.[22]

MAPK_Pathway Stimulus External Stimuli (e.g., Stress, Growth Factors) Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Response Cellular Response (Proliferation, Apoptosis) Transcription->Response Boldine Boldine Boldine->Raf Modulates Boldine->ERK Modulates NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Gene Inflammatory Gene Expression Liriodenine Liriodenine Liriodenine->IKK Inhibits

References

Preliminary Cytotoxicity Screening of Aporphine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Aporphine alkaloids, a significant class of isoquinoline (B145761) alkaloids found widely in the plant kingdom, have garnered substantial attention for their potential as anticancer agents.[1] These compounds and their synthetic derivatives exhibit a range of cytotoxic activities against various cancer cell lines through diverse mechanisms of action, including the induction of apoptosis, DNA interaction, and the generation of reactive oxygen species.[2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preliminary cytotoxicity screening process for this compound derivatives. It includes detailed experimental protocols for common assays, a summary of quantitative cytotoxicity data, and visualizations of key experimental workflows and cellular signaling pathways to facilitate further research and development in this promising area of oncology.

Overview of Anticancer Activity

This compound derivatives, including natural compounds like boldine (B1667363) and liriodenine, as well as synthetic analogues, have demonstrated potent cytotoxic effects across numerous cancer cell lines.[2][3] The planar structure of certain derivatives, such as oxoisoaporphines, allows them to function as DNA intercalating agents, which is a primary mechanism for their cytotoxicity.[2][4] Other derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, activate caspases, and arrest the cell cycle.[1][2][5][6] The structure-activity relationship (SAR) is a key area of investigation, with modifications to the this compound nucleus significantly impacting potency and selectivity against cancer cells.[7]

Experimental Protocols for Cytotoxicity Screening

A systematic approach is essential for the preliminary screening of this compound derivatives to ensure reproducible and comparable results.

General Experimental Workflow

The initial screening process typically follows a multi-step workflow, from cell culture preparation to detailed mechanistic studies for promising lead compounds. This process allows for the efficient identification of cytotoxic agents and subsequent elucidation of their modes of action.

G start This compound Derivative Library (Natural Isolates or Synthetic Analogues) culture Cell Line Seeding (e.g., MCF-7, HepG2, HCT-116) start->culture treatment Compound Treatment (Dose-Response Concentrations) culture->treatment assay Cytotoxicity/Viability Assay (e.g., MTT, SRB, PrestoBlue) treatment->assay analysis Data Analysis (Calculation of IC50 Values) assay->analysis inactive Inactive analysis->inactive High IC50 active Active Hit analysis->active Low IC50 mechanistic Mechanism of Action Studies (Apoptosis, Cell Cycle, DNA Binding) active->mechanistic

General workflow for preliminary cytotoxicity screening.
Cell Viability and Cytotoxicity Assays

The most common method for evaluating the cytotoxic effects of this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.[8]

Detailed Protocol: MTT Assay [3][9][10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 4 x 10⁴ to 5 x 10⁴ cells/well. Allow the cells to adhere by incubating for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug like etoposide (B1684455) or doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, depending on the cell line's doubling time.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 490 or 570 nm.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Apoptosis Detection Assays

To determine if cytotoxicity is mediated by apoptosis, further assays are conducted.

  • Annexin V/7-AAD Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is bound by fluorescently-labeled Annexin V. 7-AAD is a fluorescent DNA intercalator that is excluded by viable cells but penetrates late apoptotic and necrotic cells with compromised membranes.[5]

  • Western Blot for Caspase-3 Cleavage: A key executioner in the apoptotic cascade is Caspase-3. Its activation involves cleavage into smaller, active fragments. Western blotting using antibodies specific to cleaved Caspase-3 can confirm the activation of this apoptotic pathway in cells treated with this compound derivatives.[5][6]

Quantitative Cytotoxicity Data of this compound Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various this compound derivatives against a range of human cancer cell lines, as reported in the literature.

This compound DerivativeCancer Cell LineIC₅₀ ValueReference
LiriodenineA-549 (Lung)18.2 µg/mL[3][11]
LiriodenineK-562 (Leukemia)16.2 µg/mL[3][11]
LiriodenineHeLa (Cervical)12.0 µg/mL[3][11]
NorushinsunineA-549 (Lung)8.8 µg/mL[3][11]
NorushinsunineK-562 (Leukemia)7.4 µg/mL[3][11]
NorushinsunineHeLa (Cervical)7.6 µg/mL[3][11]
ReticulineA-549 (Lung)19.8 µg/mL[3][11]
BoldineMCF-7 (Breast)160 µM[2]
NantenineHCT-116 (Colon)23-38 µM[7]
NantenineCaco-2 (Colon)23-38 µM[7]
NantenineSMMC-7721 (Hepatoma)70.08 µM[12]
CorytuberineSMMC-7721 (Hepatoma)73.22 µM[12]
8-hydroxyartabonatine CHepG2 (Hepatocellular)26.36 µM[9]
OuregidioneHepG2 (Hepatocellular)12.88 µM[9]
BoldineK-562 (Leukemia)145 µM[13]

Note: Values are reported as published, in either µg/mL or µM. Direct comparison requires conversion based on the molecular weight of each compound.

Mechanisms of Action & Signaling Pathways

Understanding the molecular mechanisms underlying the cytotoxicity of this compound derivatives is crucial for their development as therapeutic agents.

Induction of Apoptosis

A predominant mechanism of action for many this compound derivatives is the induction of programmed cell death, or apoptosis. Studies on compounds like apomorphine (B128758) show that they can trigger the intrinsic (mitochondrial) apoptosis pathway.[6][14] This involves mitochondrial depolarization, leading to the activation of a cascade of caspase enzymes, culminating in the cleavage of cellular substrates by executioner caspases like Caspase-3 and subsequent cell death.[5][6]

G This compound This compound Derivative (e.g., Apomorphine) mito Mitochondrial Dysfunction (Membrane Depolarization) This compound->mito er_stress Endoplasmic Reticulum Stress This compound->er_stress cas9 Caspase-9 Activation mito->cas9 Cytochrome c release er_stress->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 parp Cleavage of PARP & Other Cellular Substrates cas3->parp apoptosis Apoptosis parp->apoptosis

Intrinsic apoptosis pathway induced by this compound derivatives.
DNA Interaction

For certain this compound derivatives, particularly the planar oxoisothis compound class, a primary mechanism of cytotoxicity is direct interaction with DNA.[2] These molecules can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.[2][4] The DNA binding affinity of these compounds often correlates well with their cytotoxic potency.[2][4]

G structure Planar Oxoisothis compound Structure intercalation Intercalation into DNA Double Helix structure->intercalation inhibition Inhibition of DNA Replication & Transcription intercalation->inhibition cytotoxicity Cytotoxicity inhibition->cytotoxicity

Logical model of cytotoxicity via DNA intercalation.

Conclusion

This compound derivatives represent a structurally diverse and promising class of natural and synthetic compounds for anticancer drug discovery. A standardized preliminary screening approach, beginning with robust cell viability assays like the MTT assay, is critical for identifying active compounds. Subsequent mechanistic studies are necessary to elucidate the specific signaling pathways, such as apoptosis induction or DNA damage, through which these derivatives exert their effects. The data and protocols presented in this guide offer a framework for the systematic evaluation of this compound alkaloids, paving the way for the development of novel and effective cancer therapies.

References

In Silico Prediction of Aporphine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, are a significant group of natural products renowned for their broad spectrum of biological activities.[1] Found in numerous plant families, these compounds have demonstrated potential as antitumor, antimicrobial, antiviral, and neuroprotective agents.[1][2] The diverse pharmacological profile of aporphines has made them a compelling scaffold for drug discovery and development. This technical guide provides an in-depth overview of the in silico methodologies employed to predict the bioactivity of this compound alkaloids, offering a comprehensive resource for researchers in the field of computational drug design.

The prediction of bioactivity through computational methods, or in silico screening, has become an indispensable tool in modern drug discovery.[3][4] It offers a rapid and cost-effective approach to identify and optimize lead compounds, predict potential targets, and elucidate mechanisms of action. This guide will detail the key computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and molecular dynamics simulations, as they are applied to the study of this compound alkaloids.

Computational Methodologies for Bioactivity Prediction

The in silico evaluation of this compound alkaloids involves a multi-faceted approach, integrating various computational techniques to build a comprehensive understanding of their potential therapeutic applications.

Experimental Workflow for In Silico Bioactivity Prediction

The general workflow for the in silico prediction of this compound bioactivity follows a structured pipeline, beginning with data acquisition and culminating in the prediction of biological activity and potential therapeutic targets.

In Silico Workflow cluster_0 Data Acquisition & Preparation cluster_1 Computational Screening & Modeling cluster_2 Analysis & Validation Compound Library This compound Compound Library Preparation Molecular Docking Molecular Docking Compound Library->Molecular Docking QSAR QSAR Modeling Compound Library->QSAR Pharmacophore Pharmacophore Modeling Compound Library->Pharmacophore Target Identification Biological Target Identification Protein Preparation Protein Structure Preparation Target Identification->Protein Preparation Protein Preparation->Molecular Docking MD Simulations Molecular Dynamics Simulations Molecular Docking->MD Simulations Binding Affinity Binding Affinity Calculation Molecular Docking->Binding Affinity Activity Prediction Bioactivity Prediction QSAR->Activity Prediction Pharmacophore->Activity Prediction MD Simulations->Binding Affinity Binding Affinity->Activity Prediction ADMET Prediction ADMET Prediction Activity Prediction->ADMET Prediction Experimental Validation Experimental Validation ADMET Prediction->Experimental Validation

A generalized workflow for the in silico prediction of this compound bioactivity.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This method is instrumental in understanding the interactions between this compound alkaloids and their biological targets at a molecular level.

Experimental Protocol:

  • Target Protein Preparation:

    • The three-dimensional structure of the target protein is obtained from a public database such as the Protein Data Bank (PDB).[6]

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

    • The binding site is defined based on the location of a co-crystallized ligand or through the use of binding site prediction algorithms.[4]

  • Ligand Preparation:

    • The 3D structures of the this compound alkaloids are generated and optimized.

    • Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[4]

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • Docking software such as AutoDock, Glide, or FlexX is utilized to perform the simulation.[4][6]

    • The prepared ligand is placed in the defined binding site of the protein, and various conformational poses are sampled.

    • A scoring function is used to estimate the binding affinity for each pose, and the results are ranked.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[7] These models are used to predict the activity of new or untested this compound derivatives.

Experimental Protocol:

  • Data Set Preparation: A dataset of this compound alkaloids with known biological activities (e.g., IC50 values) is compiled.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset.

  • Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.[8]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[9]

Experimental Protocol:

  • Pharmacophore Generation: Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or a set of active ligands (ligand-based).[9]

  • Database Screening: The generated pharmacophore model is used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophoric features.

  • Hit Optimization: The identified hits can then be further evaluated using other computational methods like molecular docking or subjected to experimental testing.

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of this compound-protein complexes over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding.[10][11][12]

Experimental Protocol:

  • System Setup: The this compound-protein complex, obtained from molecular docking, is placed in a simulation box filled with explicit solvent (e.g., water).[10]

  • Force Field Application: A force field (e.g., AMBER, CHARMM) is applied to describe the interactions between the atoms in the system.[13]

  • Simulation: The system is subjected to a series of energy minimization and equilibration steps before the production simulation is run for a specified period (typically nanoseconds).[13]

  • Trajectory Analysis: The resulting trajectory is analyzed to study various parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions.[10]

Bioactivity of this compound Alkaloids: Targets and Signaling Pathways

In silico studies have been instrumental in identifying and characterizing the bioactivity of this compound alkaloids against a range of biological targets.

Cholinesterase Inhibition

Several this compound alkaloids have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathogenesis of Alzheimer's disease.[14][15] Molecular modeling studies have revealed key interactions between these alkaloids and the active sites of the enzymes, explaining their inhibitory activity and selectivity.[14][15] For instance, the benzodioxole moiety of some aporphines forms strong hydrogen bonds with specific residues in the enzyme's active site.[14]

This compound AlkaloidTargetIC50 (µM)Reference
LiriodenineAChE & BChE< 10[14]
CassythicineAChE & BChE< 10[14]
LaurotetanineAChESelective[14]
PachyconfineBChESelective[14]
N-methylasimilobineAChE0.005 (1.5 µg/mL)[16][17]
(S)-2-chlorobenzylpyridinium-aporphineAChE0.06[1]
Dopamine (B1211576) Receptor Modulation

This compound alkaloids are known to interact with dopamine receptors, exhibiting both agonist and antagonist activities.[18][19] The presence and position of hydroxyl groups on the this compound scaffold are critical determinants of their activity at D1 and D2 receptors.[18] (R)-Apomorphine, for example, is a well-known D1 agonist, while other derivatives with a single hydroxyl group at C-11 act as antagonists.[18]

This compound AlkaloidTargetActivityIC50 (µM)Reference
(R)-ApomorphineD1 ReceptorAgonist-[18]
(S)-BulbocapnineD1 ReceptorAntagonist-[18]
(R)-11-hydroxythis compoundD1 ReceptorAntagonist-[18]
O-NornuciferineD1 ReceptorAntagonist2.09[19]
O-NornuciferineD2 ReceptorAntagonist1.14[19]
GlaucineD1-like Receptors-3.90[19]
GlaucineD2-like Receptors-3.02[19]
Anticancer Activity

In silico and experimental studies have highlighted the potential of this compound alkaloids as anticancer agents.[2][20][21][22] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling pathways.[20]

Signaling Pathway for this compound-Induced Apoptosis

Apoptosis Pathway This compound This compound Alkaloid Mitochondria Mitochondria This compound->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bim Bim (Pro-apoptotic) This compound->Bim Upregulation CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Bim->Mitochondria

A simplified signaling pathway for this compound-induced apoptosis.
This compound AlkaloidCancer Cell LineIC50 / EC50 (µM)Reference
NorushinsunineA-549, K-562, HeLa, MDA-MB7.4 - 8.8 µg/mL[23]
BoldineKasumi, KG-1, K-56246, 116, 145[24]
7-hydroxydehydronuciferineAGS (gastric)62.9[25]
7-hydroxydehydronuciferineDU-145 (prostate)80.8[25]

Antiviral Activity

Recent computational studies have explored the potential of this compound alkaloids as inhibitors of viral proteins. For example, molecular docking and dynamics simulations have identified aporphines that show promising binding affinities to proteins of the Lassa fever virus, suggesting their potential as antiviral agents.[5][26]

This compound AlkaloidViral Target (PDB ID)Binding Affinity (kcal/mol)Reference
Stepharine (AA12)3MX5-8.2[26]
Laurelliptine (AA14)3MX5-8.8[26]
Stepharine (AA12)7UOT-6.5[26]
Laurelliptine (AA14)7UOT-6.2[26]
Ribavirin (Control)3MX5-6.6[26]
Ribavirin (Control)7UOT-5.6[26]

Conclusion

The application of in silico methods has significantly advanced our understanding of the bioactivity of this compound alkaloids. These computational approaches provide a powerful platform for the rational design and discovery of novel therapeutic agents based on the this compound scaffold. The integration of molecular docking, QSAR, pharmacophore modeling, and molecular dynamics simulations allows for a comprehensive evaluation of their potential as cholinesterase inhibitors, dopamine receptor modulators, anticancer agents, and antiviral compounds. As computational power and algorithmic accuracy continue to improve, the role of in silico prediction in guiding the experimental validation and clinical development of this compound-based drugs will undoubtedly expand. This guide serves as a foundational resource for researchers aiming to leverage these computational tools to unlock the full therapeutic potential of this remarkable class of natural products.

References

A Technical Guide to the Phytochemical Analysis of Aporphine-Rich Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies for the extraction, isolation, purification, and structural elucidation of aporphine alkaloids from plant sources. This compound alkaloids represent a significant class of isoquinoline (B145761) alkaloids, lauded for their diverse and potent biological activities, making them a focal point in pharmaceutical research and drug development.[1][2] This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes complex workflows and biological pathways to facilitate a comprehensive understanding of the analytical process.

Extraction of this compound Alkaloids

The initial and critical step in phytochemical analysis is the efficient extraction of the target compounds from the plant matrix. The choice of extraction method and solvents is paramount and often tailored to the specific plant material and the polarity of the target this compound alkaloids.

Common Extraction Techniques

Several methods are employed for the extraction of this compound alkaloids, including:

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus, suitable for exhaustive extraction with a single solvent.[3]

  • Ultrasonic-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often at room temperature.[1]

  • Maceration: Involves soaking the plant material in a solvent with periodic agitation, a simple but potentially time-consuming method.[1]

  • Acid-Base Extraction: This technique leverages the basic nature of alkaloids. The plant material is first extracted with an acidic solution to form soluble alkaloid salts. The extract is then basified to precipitate the free alkaloids, which are subsequently extracted with an organic solvent.[4][5]

Chemometric approaches can be used to optimize solvent combinations, with studies indicating a synergistic effect between chloroform (B151607) and methanol (B129727) for improving alkaloid extraction.[6][7]

Experimental Protocol: Ultrasonic-Assisted Extraction

This protocol provides a general procedure for the extraction of this compound alkaloids from dried and powdered plant material.[1]

  • Preparation of Plant Material: Grind the dried plant material (e.g., leaves, roots, stems) to a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it into a conical flask.

  • Solvent Addition: Add 25 mL of a suitable solvent, such as methanol or a chloroform-methanol mixture.[1]

  • Ultrasonication: Place the flask in an ultrasonic bath and perform the extraction for 30 minutes at room temperature.

  • Filtration: Filter the resulting extract through Whatman No. 1 filter paper to separate the solid plant debris from the liquid extract.

  • Concentration: Evaporate the filtrate to dryness using a rotary evaporator under reduced pressure. Ensure the water bath temperature does not exceed 50°C to prevent thermal degradation of the alkaloids.[1]

  • Reconstitution: Reconstitute the dried crude extract in a known volume (e.g., 5 mL) of the initial mobile phase that will be used for subsequent HPLC analysis.[1]

G A Dried & Ground Plant Material B Solvent Extraction (e.g., UAE) A->B C Filtration B->C D Concentration (Rotary Evaporation) C->D E Crude this compound Extract D->E

Caption: General workflow for the extraction of this compound alkaloids.

Chromatographic Separation and Purification

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating and purifying individual this compound alkaloids.

Key Chromatographic Methods
  • Thin-Layer Chromatography (TLC): Primarily used for the initial qualitative analysis of the crude extract, to identify the presence of alkaloids (e.g., using Dragendorff's reagent), and to optimize the solvent system for column chromatography.[3]

  • Column Chromatography (CC): A preparative technique used for the large-scale separation of compounds from the crude extract. Silica gel (100-200 mesh) is a commonly used stationary phase.[3]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for both analytical quantification and preparative purification. Reversed-phase columns, such as C18, are frequently employed.[1][3]

  • High-Speed Counter-Current Chromatography (HSCCC): An effective preparative liquid-liquid chromatography method that avoids the use of solid adsorbents, which can cause irreversible adsorption and degradation of samples. It has been successfully used to purify multiple this compound alkaloids in a single step.[8]

Experimental Protocol: HPLC Method for Quantification

This protocol outlines a standard reversed-phase HPLC method for the analysis and quantification of this compound alkaloids.[1]

  • Instrumentation: An HPLC system equipped with a pump (quaternary or binary), an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is common. The addition of 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297) (adjusted to pH 3) helps to improve peak shape and resolution.[1][9] An isocratic or gradient elution can be employed. A starting point could be Acetonitrile:Water (30:70, v/v) with 0.1% formic acid.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.[1]

  • Detection Wavelength: this compound alkaloids generally exhibit UV absorbance between 270-280 nm. The optimal wavelength should be determined by examining the UV spectrum of standard compounds.[1]

  • Injection Volume: 10 µL.[1]

  • Quantification: Create a calibration curve using certified reference standards of the target this compound alkaloids at various concentrations to quantify the amounts in the plant extract.

G A Crude Extract B Column Chromatography (Silica Gel) A->B C Fraction Collection B->C D TLC Analysis (Pooling) C->D E Semi-Pure Fractions D->E F Preparative HPLC / HSCCC E->F G Pure this compound Alkaloids F->G

Caption: Workflow for chromatographic separation and purification.

Structural Elucidation

Once a compound is purified, its chemical structure must be determined. This is achieved by a combination of spectroscopic techniques.

Spectroscopic Techniques for Structure ID
  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound through high-resolution mass spectrometry (HRMS). Tandem MS (MS/MS) reveals fragmentation patterns that are crucial for identifying the core structure and substituents.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining the precise structure of a molecule.

    • ¹H-NMR: Identifies the number and types of protons and their neighboring environments.

    • ¹³C-NMR: Shows the number and types of carbon atoms in the molecule.[3][10]

    • 2D-NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton and the definitive placement of functional groups.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., -OH, -NH, C=O, C-O).[3]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule, which is characteristic of the this compound chromophore.

The combination of these techniques allows for the unambiguous identification of known this compound alkaloids by comparing the data with literature values, as well as the characterization of novel compounds.[11]

G cluster_0 A Pure Compound B Mass Spectrometry (HRMS, MS/MS) A->B D NMR Spectroscopy (1H, 13C, 2D) A->D F FTIR / UV-Vis A->F C Molecular Formula & Fragmentation B->C H Structure Elucidation C->H E Carbon-Proton Framework D->E E->H G Functional Groups & Chromophore F->G G->H I Database Comparison H->I J Final Structure I->J

Caption: Logical workflow for spectroscopic structure elucidation.

Quantitative Analysis Data

The concentration of this compound alkaloids can vary significantly between different plant species and even within different parts of the same plant. Quantitative analysis, typically performed by HPLC-UV or LC-MS/MS, is crucial for quality control and for understanding the pharmacological potential of an extract.

Table 1: Quantitative Yields of this compound Alkaloids from Various Plant Sources
Plant SpeciesAlkaloidYield / ConcentrationExtraction/Analysis MethodReference
Unonopsis duckei (dried leaf)Glaziovine131.10 µg/gChloroform-Methanol Extraction / HPLC-MS/MS[6][7]
Unonopsis duckei (dried leaf)Nornuciferine6.79 µg/gChloroform-Methanol Extraction / HPLC-MS/MS[6][7]
Nelumbo nucifera (crude extract)Nuciferine8.5 mg from 100 mg extract (8.5%)Acid-Base Extraction / HSCCC[8][12]
Nelumbo nucifera (crude extract)2-hydroxy-1-methoxythis compound6.3 mg from 100 mg extract (6.3%)Acid-Base Extraction / HSCCC[8][12]
Nelumbo nucifera (crude extract)Roemerine2.7 mg from 100 mg extract (2.7%)Acid-Base Extraction / HSCCC[8][12]
Nelumbo nucifera (crude extract)Pronuciferine1.1 mg from 100 mg extract (1.1%)Acid-Base Extraction / HSCCC[8][12]
Alphonsea sclerocarpa (leaf)Methanol Extract6% of dried powder weightSoxhlet Extraction[3]
Cassytha filiformis (various batches)Total Alkaloids0.11% to 0.43% of plant weightAcid-Base Extraction / HPLC-UV[9]
Table 2: Typical Performance of Analytical Methods for this compound Alkaloid Quantification
ParameterHPLC-UV[1]LC-MS/MS[6][7]
Linearity (r²)> 0.999Not specified
Limit of Detection (LOD)0.1 - 1 µg/mL0.5 - 5.2 ng/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL1.6 - 17.2 ng/mL
Accuracy RangeNot specified80 - 120%

Biological Signaling Pathways

This compound alkaloids exert their pharmacological effects by modulating various cellular signaling pathways. Their anticancer activity, for instance, has been linked to the regulation of cell survival, proliferation, and programmed cell death.[2][13]

One of the key pathways implicated in cancer development and often targeted by therapeutic agents is the PI3K-AKT pathway.[13] this compound alkaloids have been shown to inhibit cancer cell proliferation and induce apoptosis, partly through the modulation of this critical pathway.[13]

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound Alkaloids This compound->PI3K inhibit AKT AKT This compound->AKT inhibit PIP2 PIP2 PIP3->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation

References

The Aporphine Enigma: A Technical Guide to Structural Elucidation of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aporphine alkaloids, a significant class of isoquinoline (B145761) alkaloids, represent a treasure trove of complex chemical structures and potent biological activities.[1][2] Found widely in the plant kingdom, these compounds have garnered substantial interest for their potential in anticancer, anti-inflammatory, and neuroprotective applications.[3][4] This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation essential for the successful structural elucidation of new this compound compounds, tailored for professionals in chemical and pharmaceutical research.

The this compound Core and Its Diversity

This compound alkaloids are characterized by a tetracyclic dibenzo[de,g]quinoline ring system.[2] Their structural diversity arises from various substitution patterns on the aromatic rings, including hydroxyl, methoxy (B1213986), and methylenedioxy groups, as well as different N-substituents.[2] These subtle variations can lead to significant differences in their pharmacological profiles, making precise structural determination paramount.

A Generalized Workflow for Structural Elucidation

The journey from a crude plant extract to a fully characterized new this compound alkaloid follows a systematic workflow. This process involves extraction, isolation, and purification, followed by detailed spectroscopic analysis to piece together the molecular structure.

G cluster_extraction Extraction & Isolation cluster_elucidation Structural Elucidation cluster_activity Biological Evaluation plant_material Plant Material crude_extract Crude Alkaloid Extract plant_material->crude_extract Acid-Base Extraction fractions Chromatographic Fractions crude_extract->fractions Column Chromatography (Silica, Alumina) pure_compound Isolated Pure Compound fractions->pure_compound Preparative HPLC/HSCCC ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr uv_ir UV-Vis & IR Spectroscopy pure_compound->uv_ir proposed_structure Proposed Structure ms->proposed_structure nmr->proposed_structure uv_ir->proposed_structure xray X-ray Crystallography (optional) final_structure Confirmed Structure xray->final_structure proposed_structure->xray For absolute stereochemistry proposed_structure->final_structure bioassays In Vitro Bioassays final_structure->bioassays

Caption: General workflow for the isolation and structural elucidation of new this compound alkaloids.

Experimental Protocols

Detailed and rigorous experimental protocols are the bedrock of reliable structural elucidation. Below are methodologies for the key experiments cited in the workflow.

Extraction of this compound Alkaloids

This protocol outlines a standard acid-base extraction method for enriching alkaloids from plant material.

  • 1.1. Defatting: Dried and powdered plant material (e.g., leaves, bark) is first defatted by exhaustive extraction with a non-polar solvent like n-hexane using a Soxhlet apparatus.[5][6]

  • 1.2. Acid Extraction: The defatted plant material is then moistened with an alkaline solution (e.g., 28% ammonia (B1221849) solution) to liberate the free-base alkaloids.[5] This is followed by extraction with a moderately polar organic solvent such as dichloromethane (B109758) or chloroform.

  • 1.3. Liquid-Liquid Partitioning: The organic extract is then partitioned against an acidic aqueous solution (e.g., 5% HCl). The protonated alkaloids will migrate to the aqueous phase.

  • 1.4. Basification and Re-extraction: The acidic aqueous phase is basified (e.g., with NH4OH to pH 9-10) and the now free-base alkaloids are re-extracted into an organic solvent (e.g., dichloromethane).

  • 1.5. Concentration: The final organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid extract.

Isolation and Purification

The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques to isolate individual alkaloids.

  • 2.1. Column Chromatography (CC): The crude extract is first fractionated using column chromatography on a stationary phase like silica (B1680970) gel or neutral alumina.[7] A gradient elution system, starting with a non-polar solvent and gradually increasing polarity (e.g., gradients of hexane, ethyl acetate, and methanol), is employed to separate the compounds based on polarity.[5][7]

  • 2.2. High-Performance Liquid Chromatography (HPLC) / High-Speed Counter-Current Chromatography (HSCCC): Fractions obtained from CC are further purified using preparative HPLC or HSCCC.[6][8] HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, thus preventing irreversible adsorption of the sample.[8] A typical two-phase solvent system for HSCCC in this compound alkaloid separation is n-hexane-ethyl acetate-methanol-acetonitrile-water.[8]

Spectroscopic Analysis
  • 3.1. Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated compound.[9] Tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation patterns, which can help identify the core structure and the nature of substituents.[10][11][12]

  • 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure.

    • ¹H NMR: Provides information on the number and chemical environment of protons, including aromatic protons, methoxy groups, and protons on the aliphatic portion of the this compound core.[8][9]

    • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule, distinguishing between quaternary, methine, methylene, and methyl carbons.[8][9][13]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the entire carbon skeleton and assigning the positions of substituents.[9]

  • 3.3. UV-Vis and IR Spectroscopy:

    • UV-Vis Spectroscopy: The UV spectrum provides information about the chromophore system. The this compound skeleton typically shows characteristic absorption maxima.[5]

    • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.[5][9]

  • 3.4. X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry.[14][15] This technique is considered the gold standard for structural confirmation.[16]

Data Presentation: Spectroscopic Data of Novel this compound Alkaloids

The following tables summarize the quantitative data for representative, newly isolated this compound alkaloids, providing a reference for researchers in the field.

Table 1: ¹H and ¹³C NMR Data for N-cyanomethylnorboldine in CDCl₃ [9]

PositionδH (ppm, J in Hz)δC (ppm)
1-142.1
1a-120.4
1b-125.7
2-148.3
36.66 (s)115.1
42.72 (dd, 13.2, 3.2)28.8
52.89 (dd, 12.3, 3.6)50.5
6a3.21 (m)58.0
72.54 (dt, 13.7, 0.9)33.7
86.83 (s)112.1
9-144.5
10-145.4
117.89 (s)121.2
11a-128.5
1-OCH₃3.58 (s)60.4
10-OCH₃3.92 (s)56.2
N-CH₂3.73 (d, 17.8), 4.06 (d, 17.8)43.3
CN-118.0

Table 2: ¹H and ¹³C NMR Data for 2-hydroxy-1-methoxythis compound (B8115536) in CDCl₃ [8]

PositionδH (ppm, J in Hz)δC (ppm)
1-143.3
1a-126.4
1b-127.8
2-146.5
3-114.0
4-28.7
4a-128.1
5-53.5
6a2.45 (d, 4.0, 8.0)61.7
7-33.9
7a-136.1
87.21-6.68 (m)128.1
97.21-6.68 (m)126.4
107.21-6.68 (m)125.8
11-127.3
11a-131.8
OCH₃3.66 (s)60.5
N-CH₃2.57 (s)43.8
OH8.26 (d, 8.0)-

Biological Context: Signaling Pathways

Many this compound alkaloids exert their biological effects by modulating key cellular signaling pathways. For example, some derivatives have been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses.[3] Understanding these interactions is vital for drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 Recruits IKK IKKα/β MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NFkB_complex p65/p50 IκBα->NFkB_complex Releases p65 p65 nucleus Nucleus NFkB_complex->nucleus Translocates to cytokines Inflammatory Cytokines nucleus->cytokines Promotes transcription of This compound This compound Compound (e.g., SMU-Y6) This compound->TLR2 Inhibits

References

Methodological & Application

Application Notes and Protocols: Aporphine Alkaloid Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aporphine alkaloids represent a large and structurally diverse class of isoquinoline (B145761) alkaloids, widely distributed throughout the plant kingdom.[1] These compounds are of significant interest to the pharmaceutical industry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anti-diabetic properties.[1][2] The successful isolation and purification of this compound alkaloids from complex plant matrices are critical for their structural elucidation, pharmacological evaluation, and potential development into therapeutic agents.

This document provides detailed application notes and protocols for the extraction and purification of this compound alkaloids from plant materials, summarizing quantitative data and outlining step-by-step methodologies for various techniques.

General Workflow for this compound Alkaloid Isolation

The overall process for isolating this compound alkaloids involves the initial extraction from plant material to yield a crude extract, followed by a series of purification steps to isolate the individual compounds. A common and effective initial step is an acid-base partitioning, which leverages the basic nature of alkaloids to separate them from neutral and acidic compounds.[3]

G cluster_0 Extraction & Initial Cleanup cluster_1 Purification Plant 1. Dried, Powdered Plant Material Solvent 2. Maceration/Percolation (e.g., Methanol (B129727), Ethanol) Plant->Solvent Crude 3. Crude Solvent Extract Solvent->Crude Acid 4. Dissolve in Acidic Solution (e.g., 5% HCl) Crude->Acid Wash 5. Wash with Organic Solvent (Removes Neutral/Acidic Impurities) Acid->Wash Base 6. Basify Aqueous Layer (e.g., NH4OH to pH 9-10) Wash->Base Extract 7. Extract with Organic Solvent (e.g., Dichloromethane) Base->Extract CrudeAlkaloid 8. Crude Alkaloid Extract Extract->CrudeAlkaloid CC 9. Column Chromatography (e.g., Silica (B1680970) Gel) CrudeAlkaloid->CC Fractions 10. Collect Fractions CC->Fractions TLC 11. Analyze by TLC/HPLC Fractions->TLC Prep 12. Further Purification (e.g., Prep-HPLC, HSCCC) TLC->Prep Pure 13. Pure this compound Alkaloid Prep->Pure

Caption: General workflow for this compound alkaloid extraction and purification.

Extraction Protocols

Several methods can be employed to extract alkaloids from plant material, ranging from conventional solvent extraction to modern, enhanced techniques like ultrasound or microwave-assisted extraction.[4]

Conventional Solvent Extraction with Acid-Base Partitioning

This is a classic and widely used method for alkaloid extraction.[3][5]

Protocol:

  • Preparation: Air-dry the plant material (e.g., leaves, roots) and grind it into a fine powder.[3]

  • Defatting (Optional): For materials rich in lipids, pre-extract the powdered material with a non-polar solvent like hexane (B92381) for 24-72 hours to remove fats and waxes.[5]

  • Extraction: Macerate or percolate the powdered plant material with an organic solvent such as methanol or ethanol (B145695) at room temperature for 24-72 hours. Repeat this process three times to ensure exhaustive extraction.[3][6]

  • Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.[3]

  • Acidification: Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This protonates the basic alkaloids, making them water-soluble.[3]

  • Cleanup: Wash the acidic solution with a non-polar organic solvent like diethyl ether or chloroform (B151607) to remove neutral and acidic impurities, which will remain in the organic phase.[3]

  • Basification: Carefully add a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to the aqueous layer until the pH reaches 9-10. This deprotonates the alkaloids, causing them to precipitate or become soluble in organic solvents.[3][5]

  • Final Extraction: Extract the basified aqueous solution multiple times with a solvent like chloroform or dichloromethane (B109758).[3]

  • Drying and Evaporation: Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.[5]

Ultrasound-Assisted Extraction (UAE)

UAE uses acoustic cavitation to disrupt plant cell walls, facilitating solvent penetration and enhancing extraction efficiency, often with reduced time and solvent consumption.[7]

Protocol (Example from Annona muricata): [7][8]

  • Preparation: Dry and pulverize the plant material (e.g., fruit peel) and sieve to a uniform particle size (e.g., 500 µm).[8]

  • Extraction: Mix the powdered sample with a suitable solvent (e.g., 0.1 M HCl).[9]

  • Sonication: Place the mixture in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specified frequency (e.g., 40,000 Hz) and amplitude for a set duration.[9] For soursop peel, optimal conditions were found to be 5 minutes of extraction time at 70% amplitude with a pulse cycle of 1 second.[7][8]

  • Recovery: Separate the extract from the solid residue by filtration or centrifugation.

  • Purification: The resulting extract, rich in alkaloids, can then be subjected to acid-base partitioning as described in the conventional method.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to rapidly heat the solvent and plant material, causing cell rupture and accelerating the extraction of target compounds.[10][11]

Protocol:

  • Preparation: Use dried, powdered plant material.

  • Extraction: Place the sample in a microwave-transparent vessel with a suitable solvent (e.g., 0.01 M HCl or pressurized water).[10][12]

  • Irradiation: Heat the mixture in a microwave reactor at a set power and temperature for a specific duration. For example, alkaloids from Sophora flavescens root were effectively extracted with pressurized water at 180°C for 1 hour.[10]

  • Cooling & Filtration: After the extraction is complete, allow the vessel to cool to room temperature before opening. Filter the mixture to separate the extract from the plant residue.

  • Cleanup: The crude extract can be further purified, for instance, by using Solid-Phase Extraction (SPE) with a cation-exchange cartridge to selectively retain and then elute the alkaloids.[12][13]

Supercritical Fluid Extraction (SFE)

SFE is a green chemistry technique that uses a supercritical fluid, typically CO₂, as the extraction solvent.[14] Its properties can be tuned by changing pressure and temperature. For polar compounds like alkaloids, a polar co-solvent (modifier) is often required.[15][16]

Protocol (Example from Fritillaria thunbergii bulb): [16]

  • Preparation: Dry and pulverize the plant material.

  • Loading: Pack the powdered material into the SFE extraction vessel.

  • Extraction: Pressurize the system with CO₂ and introduce a polar co-solvent. Optimal conditions for extracting alkaloids from F. thunbergii were found to be an extraction time of 3 hours, a temperature of 60.4°C, a pressure of 26.5 MPa, and 89.3% ethanol as the co-solvent.[16]

  • Collection: The supercritical fluid containing the extracted compounds is depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and leaving behind the extract.

Data Summary: Comparison of Extraction Methods
Extraction MethodPlant Source & PartKey ParametersYield/ConcentrationReference
Ultrasound-AssistedAnnona muricata (Peel)70% amplitude, 5 min, 1s pulse cycleHighest total alkaloid content (qualitative)[7][8]
Microwave-AssistedSophora flavescens (Root)Pressurized water, 180°C, 1 h33.02 mg/g (total alkaloids)[10]
Supercritical FluidFritillaria thunbergii (Bulb)26.5 MPa, 60.4°C, 3 h, 89.3% Ethanol3.8 mg/g (total alkaloids)[16]
Solvent ExtractionUnonopsis duckei (Leaves)Chloroform:Methanol mixture6.79 to 131.10 µg/g (individual alkaloids)[17][18]
Solvent ExtractionCassytha filiformisOptimized acid/base extraction0.11% to 0.43% (total alkaloids)[19]

Purification Protocols

Following initial extraction, the crude alkaloid mixture requires purification to isolate individual compounds. Chromatographic techniques are central to this process.[20][21]

G cluster_0 Primary Purification cluster_1 Fraction Analysis cluster_2 High-Resolution Purification Crude Crude Alkaloid Extract CC Column Chromatography (Silica Gel or Alumina) Crude->CC Grad Gradient Elution (e.g., Dichloromethane -> Methanol) CC->Grad Fractions Collect Fractions Grad->Fractions TLC Pool Fractions based on TLC/HPLC Profile Fractions->TLC PrepTLC Preparative TLC TLC->PrepTLC for semi-pure fractions PrepHPLC Preparative HPLC TLC->PrepHPLC for semi-pure fractions HSCCC HSCCC TLC->HSCCC for semi-pure fractions Pure Pure this compound Alkaloid PrepTLC->Pure PrepHPLC->Pure HSCCC->Pure

Caption: A typical multi-step chromatographic purification strategy.

Column Chromatography (CC)

CC is a fundamental technique used for the initial separation of alkaloids from the crude extract based on polarity.[21]

Protocol:

  • Stationary Phase: Prepare a slurry of silica gel or alumina (B75360) in a non-polar solvent (e.g., dichloromethane or hexane) and pack it into a glass column.[5][21]

  • Sample Loading: Adsorb the crude alkaloid extract onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol (gradient elution).[5][22]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the composition of each fraction using Thin-Layer Chromatography (TLC) or HPLC. Combine fractions that contain the same compound(s).

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, preventing the irreversible adsorption of samples. It is highly effective for separating alkaloids from a crude extract in a single step.[9][23]

Protocol (Example from Nelumbo nucifera leaves): [9][23]

  • Solvent System Selection: Choose a suitable two-phase solvent system. For this compound alkaloids from N. nucifera, a system of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v) was effective.[9]

  • Equilibration: Prepare the solvent system, mix thoroughly in a separatory funnel, and allow the layers to separate. The upper phase is typically used as the stationary phase and the lower phase as the mobile phase.

  • HSCCC Preparation: Fill the entire multilayer coil column with the stationary phase (upper phase). Then, pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus rotates at a set speed (e.g., 850 rpm).

  • Sample Injection: Once hydrodynamic equilibrium is reached, inject the sample solution (e.g., 100 mg of crude extract dissolved in a mixture of the upper and lower phases).[9]

  • Elution and Collection: Continue to pump the mobile phase. Monitor the effluent with a UV detector (e.g., at 270 nm) and collect fractions.[9]

  • Analysis: Analyze the collected fractions by HPLC to identify and confirm the purity of the isolated alkaloids.

Data Summary: HSCCC Purification of this compound Alkaloids

The following data was obtained from the one-step HSCCC purification of 100 mg of crude alkaloid extract from Nelumbo nucifera leaves.[9][23]

Isolated AlkaloidYield (mg)Purity (by HPLC)
2-hydroxy-1-methoxythis compound6.395.1%
Pronuciferine1.196.8%
Nuciferine8.598.9%
Roemerine2.797.4%
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification of compounds isolated from column chromatography or for separating structurally similar alkaloids, preparative HPLC is often the method of choice.

Protocol:

  • Method Development: Develop an analytical HPLC method using a suitable column (e.g., C18 reverse phase) and mobile phase (e.g., acetonitrile/water with additives like formic acid) that shows good separation of the target alkaloids.[24]

  • Scaling Up: Scale up the analytical method to a preparative scale by using a larger column and increasing the flow rate.

  • Sample Injection: Dissolve the semi-purified fraction in the mobile phase and inject a larger volume onto the preparative column.

  • Fraction Collection: Collect the peaks corresponding to the target alkaloids as they elute from the column, guided by the UV detector signal.

  • Purity Check: Analyze the collected fractions using analytical HPLC to confirm their purity. Combine pure fractions and remove the solvent to obtain the final compound.

References

Optimizing HPLC Methods for Aporphine Alkaloid Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of aporphine alkaloids. This compound alkaloids are a class of isoquinoline (B145761) alkaloids with significant pharmacological interest, making robust analytical methods crucial for research, quality control, and pharmacokinetic studies.

Introduction to this compound Alkaloid Analysis by HPLC

This compound alkaloids are a diverse group of natural products found in various plant families. Their structural similarities present a challenge for chromatographic separation. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of these compounds. Method optimization is key to achieving baseline separation, accurate quantification, and high throughput. Key factors in method development include the choice of stationary phase, mobile phase composition (including pH and organic modifier), and detection parameters.

HPLC Method Parameters and Performance

The successful separation of this compound alkaloids is dependent on the careful selection and optimization of several HPLC parameters. C18 columns are the most frequently used stationary phases for this class of compounds. The mobile phase typically consists of an aqueous component with an acid additive to control ionization and an organic modifier.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative parameters for the HPLC analysis of this compound alkaloids, compiled from various validated methods.

Table 1: HPLC Method Parameters for this compound Alkaloid Analysis

ParameterTypical Value/RangeNotes
Column C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)C18 phases provide the necessary hydrophobicity for retaining and separating this compound alkaloids.[1]
Mobile Phase Acetonitrile/Water or Methanol/Water with additivesAdditives like formic acid or ammonium (B1175870) acetate (B1210297) are used to improve peak shape and control ionization.[1][2][3]
pH of Aqueous Phase 3.0 - 3.5Acidic pH is crucial for ensuring the consistent protonation of the basic nitrogen in the this compound structure, leading to better peak shapes.[2][4][5]
Flow Rate 0.7 - 1.5 mL/minThe flow rate is optimized to balance analysis time and separation efficiency.[2][5]
Detection Wavelength 270 - 307 nmThis compound alkaloids exhibit strong UV absorbance in this range. A diode array detector (DAD) can be used to select the optimal wavelength.[1][2]
Column Temperature 30 - 40°CElevated temperatures can improve peak efficiency by reducing mobile phase viscosity.[1][6]

Table 2: Performance Characteristics of Validated HPLC Methods for this compound Alkaloids

ParameterTypical Value/RangeCompound Example(s)Reference
Retention Time 5 - 20 min (highly method dependent)N/A[1]
Linearity (r²) > 0.999Dicentrine[4]
Limit of Detection (LOD) 0.1 - 13 µg/mLDicentrine, Cassythine[2][4]
Limit of Quantification (LOQ) 0.5 - 20 µg/mLDicentrine, Cassythine[2][4]
Accuracy 80 - 120%Glaziovine[7]
Intermediate Precision (RSD) < 10%Dicentrine[4]

Experimental Protocols

This section provides detailed protocols for sample preparation from plant materials and a general HPLC analysis workflow for this compound alkaloids.

Protocol 1: Extraction of this compound Alkaloids from Plant Material

This protocol describes a general procedure for the extraction of this compound alkaloids from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (40-60 mesh)

  • Methanol or a chloroform-methanol mixture[1]

  • Ultrasonic bath

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator

  • HPLC mobile phase

Procedure:

  • Grinding: Ensure the plant material is finely ground to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material.

    • Transfer the powder to a suitable flask and add 25 mL of the extraction solvent (e.g., methanol).[1]

    • Perform ultrasonic-assisted extraction for 30-60 minutes at room temperature.[1][6]

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Evaporation: Evaporate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 50°C.[1]

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial HPLC mobile phase.[1]

  • Final Preparation: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC Method for the Separation of this compound Alkaloids

This protocol outlines a general reversed-phase HPLC method for the analysis of this compound alkaloids.

Instrumentation:

  • HPLC system with a pump (quaternary or binary), autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

    • A gradient elution is often necessary for complex mixtures. A typical gradient could be: 0-2 min, 5-10% B; 2-20 min, 10-40% B; 20-25 min, 40-80% B, followed by a re-equilibration step.[2][6]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: DAD detection at 275 nm.[1]

Standard and Sample Analysis:

  • Standard Preparation:

    • Prepare a stock solution of the this compound alkaloid standard (e.g., 1 mg/mL) in methanol.

    • Create a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.[1]

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the this compound alkaloids in the samples by comparing their peak areas to the calibration curve.

Visualizing Experimental Workflows

The following diagrams illustrate the key workflows described in the protocols.

G cluster_0 Sample Preparation Grind Plant Material Grind Plant Material Weigh Sample Weigh Sample Grind Plant Material->Weigh Sample Ultrasonic Extraction Ultrasonic Extraction Weigh Sample->Ultrasonic Extraction Filter Extract Filter Extract Ultrasonic Extraction->Filter Extract Evaporate to Dryness Evaporate to Dryness Filter Extract->Evaporate to Dryness Reconstitute in Mobile Phase Reconstitute in Mobile Phase Evaporate to Dryness->Reconstitute in Mobile Phase Syringe Filter (0.45 um) Syringe Filter (0.45 um) Reconstitute in Mobile Phase->Syringe Filter (0.45 um) Ready for Injection Ready for Injection Syringe Filter (0.45 um)->Ready for Injection G cluster_1 HPLC Analysis Prepare Standards & Samples Prepare Standards & Samples Inject into HPLC Inject into HPLC Prepare Standards & Samples->Inject into HPLC Separation on C18 Column Separation on C18 Column Inject into HPLC->Separation on C18 Column UV/DAD Detection UV/DAD Detection Separation on C18 Column->UV/DAD Detection Data Acquisition Data Acquisition UV/DAD Detection->Data Acquisition Peak Integration & Quantification Peak Integration & Quantification Data Acquisition->Peak Integration & Quantification Generate Report Generate Report Peak Integration & Quantification->Generate Report G cluster_2 Method Optimization Logic Poor Resolution Poor Resolution Adjust Mobile Phase pH Adjust Mobile Phase pH Poor Resolution->Adjust Mobile Phase pH Modify Gradient Slope Modify Gradient Slope Poor Resolution->Modify Gradient Slope Change Organic Modifier Change Organic Modifier Poor Resolution->Change Organic Modifier Improved Peak Shape Improved Peak Shape Adjust Mobile Phase pH->Improved Peak Shape Better Separation of Co-eluting Peaks Better Separation of Co-eluting Peaks Modify Gradient Slope->Better Separation of Co-eluting Peaks Altered Selectivity Altered Selectivity Change Organic Modifier->Altered Selectivity

References

Application Notes and Protocols: Synthesis and Derivatization of the Aporphine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine alkaloids represent a large and structurally diverse class of isoquinoline (B145761) alkaloids characterized by a tetracyclic dibenzo[de,g]quinoline core.[1][2] These natural products, isolated from various plant species, exhibit a wide range of significant pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[1][3][4] Their therapeutic potential has spurred considerable interest in the development of synthetic routes to access the core structure and its derivatives. This document provides detailed protocols for the synthesis and derivatization of the this compound core, summarizes key quantitative data, and illustrates relevant biological pathways.

The core of this compound alkaloids can be constructed through several classical and modern synthetic strategies. Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions remain fundamental for creating the foundational isoquinoline substructure.[5][6][7] More recent advancements, such as photocatalytic oxidative phenol (B47542) coupling and benzyne (B1209423) chemistry, offer efficient and selective routes to the complete tetracyclic system.[3][8][9] Derivatization of the this compound scaffold, typically by modifying substituents on the aromatic rings or the nitrogen atom, allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).[10][11]

Key Synthetic Methodologies

Pictet-Spengler Reaction followed by Intramolecular Arylation

The Pictet-Spengler reaction is a robust method for constructing the tetrahydroisoquinoline core, which is a key intermediate in this compound synthesis.[5][7] This is often followed by an intramolecular arylation to form the final tetracyclic structure.

Experimental Protocol: Synthesis of (±)-Aporphine via Pictet-Spengler and Palladium-Catalyzed Arylation [5]

  • Pictet-Spengler Cyclization:

    • A solution of N-tosyl tyramine (B21549) and 2-bromophenylacetaldehyde in trifluoroacetic acid is stirred at room temperature.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is neutralized and the product, a benzyltetrahydroisoquinoline intermediate, is extracted.

  • Intramolecular Phenol Ortho-Arylation:

    • The benzyltetrahydroisoquinoline intermediate (1 equivalent) is dissolved in anhydrous DMA under an argon atmosphere.

    • Palladium acetate (B1210297) (0.21 eq), tricyclohexylphosphine (B42057) (0.42 eq), and anhydrous cesium carbonate (3.2 eq) are added.[5]

    • The mixture is heated at 110 °C for 24 hours.[5]

    • After cooling, the reaction is quenched with 1N HCl and extracted with ethyl acetate.[5]

    • The crude product is purified by column chromatography on silica (B1680970) gel.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to the dihydroisoquinoline core, which can be subsequently reduced and cyclized.[12][13]

Experimental Protocol: General Bischler-Napieralski Cyclization [14]

  • A solution of the β-phenylethylamide substrate (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) is prepared in an oven-dried round-bottom flask under a nitrogen atmosphere.

  • Phosphorus oxychloride (POCl₃) is added, and the solution is refluxed for 4 hours.[14]

  • The reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is dissolved in a methanol/water mixture (9:1) and cooled to 0 °C.

  • Sodium borohydride (B1222165) (NaBH₄) is added portion-wise to reduce the resulting imine.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent and purified by chromatography.

Modern Synthetic Approaches: Photocatalytic Oxidative Phenol Coupling

Recent methodologies utilize photoredox catalysis for efficient C-C bond formation to construct the this compound core under mild conditions.[3]

Experimental Protocol: Photocatalytic Dimerization and Cyclization [3]

  • Photocatalytic Oxidative Phenol Coupling:

    • In a reaction vessel, a phenol derivative (2.0 equiv), an isoquinoline precursor (1.0 equiv), an acridinium-based photocatalyst (5 mol%), and dtbbp (25 mol%) are dissolved in HFIP.[3]

    • The mixture is irradiated with a 440 nm LED light at 35 °C for 24-96 hours under air.[3]

    • The resulting dimer is isolated.

  • Cyclization to the this compound Core:

    • The phthalimide (B116566) protecting group on the nitrogen of the dimer is removed using methylamine.

    • This deprotection step leads to the formation of the 6a,7-dehydrothis compound core.[3]

    • The resulting enamine can be further reduced to afford the final this compound alkaloid.

Derivatization Strategies

The pharmacological profile of this compound alkaloids can be significantly altered through derivatization. Common modifications include O-methylation/demethylation, N-alkylation, and substitution on the aromatic rings.[10]

Experimental Protocol: N-Alkylation of a Northis compound

  • To a solution of the northis compound (this compound with a secondary amine) in methanol, add an excess of an alkyl halide (e.g., methyl iodide for N-methylation).

  • Add a base such as potassium carbonate to scavenge the acid formed during the reaction.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • The organic layer is dried and concentrated to yield the N-alkylated this compound.

Experimental Protocol: O-Demethylation [10]

  • Treat the methoxy-substituted this compound with a strong Lewis acid like boron tribromide (BBr₃) in an anhydrous, inert solvent (e.g., DCM) at low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature slowly.

  • Quench the reaction carefully with methanol, followed by water.

  • The product is then extracted and purified.

Data Presentation

Table 1: Yields of Selected this compound Synthesis and Derivatization Reactions

Reaction TypeStarting MaterialProductYield (%)Reference
Intramolecular ArylationN-Tosyl-benzyltetrahydroisoquinoline(±)-Northis compound derivative56[5]
Photocatalytic CouplingPhenol and Isoquinoline PrecursorsDimer Intermediateup to 82[3]
Phthalimide Deprotection/CyclizationDimer IntermediateDehydrothis compound Core37 (over 2 steps)[3]
Suzuki-Miyaura CouplingBrominated O-methylisothebaineBiaryl this compound Derivative42[3]
O-MethylationTrihydroxy DimerTrimethoxy Dimer92[3]

Table 2: Biological Activity of Selected this compound Derivatives

CompoundTargetActivityValueReference
(S)-(+)-GlaucineD₁-like ReceptorsIC₅₀3.90 µM[15]
(S)-(+)-GlaucineD₂-like ReceptorsIC₅₀3.02 µM[15]
1,2-DemethylnuciferineD₂ ReceptorKᵢ340 nM[15]
1,2-DemethylnuciferineD₄ ReceptorKᵢ551 nM[15]
1,2-DemethylnuciferineD₃ ReceptorKᵢ838 nM[15]
LiriodenineTopoisomerase IInhibition5-50 µM[16]
Crebanine Derivative (2b)Antiarrhythmic ActivityLD₅₀ (mice)59.62 mg/kg[10]

Visualizations

Signaling Pathways and Experimental Workflows

Aporphine_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Ring C Formation cluster_product Final Product Start1 β-Arylethylamine Intermediate Tetrahydroisoquinoline Core Start1->Intermediate Pictet-Spengler or Bischler-Napieralski Start2 Aldehyde/Ketone Start2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization e.g., Pd-catalyzed arylation Product This compound Core Cyclization->Product

Caption: General workflow for this compound synthesis.

Aporphine_Derivatization cluster_mods Derivatization Reactions This compound This compound Core (R¹, R², N-R³) N_Alk N-Alkylation/ Dealkylation This compound->N_Alk Modify R³ O_Alk O-Alkylation/ Dealkylation This compound->O_Alk Modify R¹/R² (if OH/OMe) Aryl_Sub Aromatic Substitution This compound->Aryl_Sub Add new groups Product Diverse this compound Derivatives N_Alk->Product O_Alk->Product Aryl_Sub->Product

Caption: this compound core derivatization strategies.

Dopamine_Signaling_Pathway This compound This compound Derivative (e.g., Apomorphine) D1R D1 Receptor This compound->D1R Agonist D2R D2 Receptor This compound->D2R Agonist AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits MAPK MAPK Pathway D2R->MAPK Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Neurotransmission) PKA->Response MAPK->Response

Caption: this compound interaction with dopamine (B1211576) pathways.

References

Application Notes and Protocols for the Analytical Quantification of Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of aporphine alkaloids, a class of isoquinoline (B145761) alkaloids with significant pharmacological interest. The methodologies outlined herein are essential for phytochemical analysis, pharmacokinetic studies, and the quality control of therapeutic agents.

Introduction to this compound Alkaloids and their Quantification

This compound alkaloids are a large and structurally diverse group of natural products found in various plant families. They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Accurate and precise quantification of these compounds in different matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. This document details several robust analytical techniques for this purpose.

Analytical Techniques for this compound Quantification

A variety of analytical techniques can be employed for the quantification of this compound alkaloids. The choice of method depends on the specific this compound, the matrix, the required sensitivity, and the available instrumentation. The most common techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound alkaloids due to its high resolution and sensitivity.[1][2][3]

Data Presentation: HPLC Quantification of this compound Alkaloids

This compound AlkaloidMatrixColumnMobile PhaseDetectionLinearity (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Boldine (B1667363) Fluid Extract of Peumus boldusC18 (150 x 4.6 mm, 4 µm)0.1% Trifluoroacetic acid:Acetonitrile (B52724) (78:22, v/v)UV at 281 nm≥0.9991-2.4190.93 - 96.24[4][5]
Nuciferine Lotus LeafSymmetry C18 (150 x 3.9 mm, 5 µm)Acetonitrile:Water:Triethylamine:Glacial Acetic Acid (56:44:1:0.15)UV at 270 nm0.9999--98.3[3]
Glaucine (B1671577) Human PlasmaKieselguhr micro-columns (for extraction), Straight-phase HPLCNot specifiedFluorescenceNot specifiedNot specifiedNot specifiedNot specified[6]
Cassythine Cassytha filiformisRP-select B (5 µm)Gradient of Acetonitrile and Water with 10 mM ammonium (B1175870) acetate (B1210297) (pH 3)UVNot specified1320Not specified
Apomorphine Pharmaceutical FormulationNot specifiedNot specifiedUVNot specifiedNot specifiedNot specifiedNot specified[7]

Experimental Protocol: HPLC-UV for Boldine Quantification [4][5]

  • Instrumentation: HPLC system with a UV-Vis detector, a C18 reversed-phase column (e.g., 150 x 4.6 mm, 4 µm).

  • Sample Preparation (Fluid Extract):

    • Accurately dilute the fluid extract of Peumus boldus with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (78:22, v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: UV at 281 nm.

  • Quantification:

    • Prepare a series of standard solutions of boldine in the mobile phase (e.g., 5.0, 10.0, 15.0, 20.0, and 25.0 µg/mL).

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of boldine in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound alkaloids in complex biological matrices.[8][9]

Data Presentation: LC-MS/MS Quantification of this compound Alkaloids

This compound AlkaloidMatrixExtractionLC ColumnIonizationTransition (m/z)Linearity RangeLOQRecovery (%)Reference
Apomorphine Human PlasmaSolid Phase Extraction (SPE)Reversed PhaseESI+268 → 2370.02-20 ng/mL0.02 ng/mL73.4[8]
Nuciferine, Nornuciferine, etc. Lotus FlowerMethanol RefluxNot specifiedESI+Not specified0.5–50 µg/mL0.51–2.65 ngNot specified[10]
Glaucine Rat UrineSPE after enzymatic cleavageNot specifiedESI+Not specifiedNot specifiedNot specifiedNot specified[9]
Multiple Aporphines Unonopsis duckei LeavesPressurized Liquid ExtractionNot specifiedESI+Not specified20-5000 ng/mL1.6-17.2 ng/mL80-120[11]

Experimental Protocol: LC-MS/MS for Apomorphine Quantification in Human Plasma [8]

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (e.g., apomorphine-d3).

    • Perform solid-phase extraction (SPE) using an Oasis HLB cartridge.

    • Wash the cartridge and elute the analytes.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC Conditions:

    • Column: A suitable reversed-phase column.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Apomorphine: m/z 268 → 237.

  • Quantification:

    • Prepare calibration standards and quality control samples in blank plasma.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable this compound alkaloids. Derivatization is often required for non-volatile compounds.[12][13][14]

Data Presentation: GC-MS Analysis of this compound Alkaloids

This compound AlkaloidMatrixDerivatizationGC ColumnKey FeaturesReference
Various Aporphines Plant materialSilylationSE-30 or OV-1Good resolution of silylated derivatives.[12]
Polycyclic Aromatic Alkaloids Annonaceae extractsNone5% phenyl polymethylsiloxaneIdentification of over 20 alkaloids.[13]

Experimental Protocol: GC-MS for this compound Alkaloid Profiling [12][13]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Extract alkaloids from the plant material using a suitable solvent.

    • (Optional) Derivatize the extract with a silylating agent (e.g., BSTFA) to increase volatility and thermal stability.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., SE-30 or 5% phenyl polymethylsiloxane).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C).

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 50-600).

  • Analysis:

    • Identify compounds by comparing their mass spectra and retention times with those of reference standards or spectral libraries.

Experimental Workflows and Signaling Pathways

Visualizing Methodologies and Mechanisms

To facilitate understanding, the following diagrams illustrate a typical experimental workflow for this compound quantification and the known signaling pathways for selected this compound alkaloids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Sample (Plant Material/Biological Fluid) extraction Extraction (e.g., Maceration, Sonication) start->extraction filtration Filtration extraction->filtration concentration Concentration (e.g., Rotary Evaporation) filtration->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC-UV/DAD reconstitution->hplc HPLC Analysis lcms LC-MS/MS reconstitution->lcms LC-MS/MS Analysis gcms GC-MS reconstitution->gcms GC-MS Analysis quantification Quantification (Calibration Curve) hplc->quantification lcms->quantification gcms->quantification validation Method Validation (Linearity, LOD, LOQ) quantification->validation nuciferine_pathway cluster_receptors Receptor Interactions cluster_effects Downstream Effects nuciferine Nuciferine d2 Dopamine D2 Receptor (Partial Agonist) nuciferine->d2 ht2a Serotonin 5-HT2A Receptor (Antagonist) nuciferine->ht2a dat Dopamine Transporter (Inhibitor) nuciferine->dat antipsychotic Antipsychotic-like Effects d2->antipsychotic ht2a->antipsychotic locomotor Modulation of Locomotor Activity dat->locomotor boldine_pathway cluster_antioxidant Antioxidant Pathway cluster_notch Anticancer Pathway (Oral Carcinoma) boldine Boldine nadph Inhibition of NADPH Oxidase boldine->nadph notch Inhibition of Notch Signaling boldine->notch ros Reduced Reactive Oxygen Species (ROS) nadph->ros no Increased Nitric Oxide (NO) Bioavailability ros->no endothelial Improved Endothelial Function no->endothelial apoptosis Induction of Apoptosis notch->apoptosis glaucine_pathway cluster_calcium Calcium Signaling cluster_pde PDE Inhibition glaucine Glaucine ca_channel L-type Ca2+ Channel Blocker glaucine->ca_channel pde4 PDE4 Inhibitor glaucine->pde4 ca_influx Reduced Ca2+ Influx ca_channel->ca_influx relaxation Smooth Muscle Relaxation (Bronchodilation) ca_influx->relaxation camp Increased cAMP pde4->camp inflammation Anti-inflammatory Effects camp->inflammation

References

Application Notes and Protocols for Aporphine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting receptor binding assays with aporphine alkaloids. Aporphines are a class of quinoline (B57606) alkaloids known for their interaction with various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors, making them a significant area of research for novel therapeutics.[1][2]

Introduction to this compound Receptor Binding

This compound alkaloids, both natural and synthetic, possess a tetracyclic framework that allows them to bind to a range of G-protein coupled receptors (GPCRs).[3] Understanding the binding affinity and selectivity of these compounds is crucial for drug discovery and development. Radioligand binding assays are the gold standard for quantifying these interactions due to their sensitivity and robustness.[4][5][6] These assays are used to determine key parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) of unlabeled compounds.[5][7]

Key Concepts in Receptor Binding Assays

  • Saturation Binding Assays: These experiments are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand to determine the Kd and Bmax of the radioligand.[4][5]

  • Competition Binding Assays: These assays measure the ability of an unlabeled test compound (like an this compound) to compete with a radioligand for binding to the receptor. The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to a Ki value using the Cheng-Prusoff equation.[2][5][8]

Data Presentation: Binding Affinities of this compound Alkaloids

The following tables summarize the binding affinities (Ki or IC50 in nM) of representative this compound alkaloids for various human receptor subtypes. This data is compiled from multiple sources for illustrative purposes.

Table 1: Representative Binding Affinities (Ki/IC50, nM) of this compound Alkaloids for Dopamine Receptors

CompoundD1 ReceptorD2 ReceptorD3 ReceptorD4 ReceptorD5 Receptor
Apomorphine513.12.54.425
Nuciferine23016034085410
Bulbocapnine7.9200---
(-)-Anonaine-138---
(R)-11-hydroxythis compoundPotent AntagonistHigh Affinity---
O-Nornuciferine2090 (IC50)1140 (IC50)---

Data compiled from various sources for illustrative purposes.[1][4][9]

Table 2: Representative Binding Affinities (Ki, nM) of this compound Alkaloids for Serotonin Receptors

Compound5-HT1A Receptor5-HT2A Receptor5-HT2B Receptor5-HT2C Receptor5-HT7 Receptor
Nantenine>10000890-1200-
(R)-Roemerine>1000062---
Compound 11a->10000>1000032-
Compound 11b->10000>1000024-
1,2,10-trisubstituted this compound 49>100001272---

Data compiled from various sources for illustrative purposes.[4][9][10][11]

Table 3: Representative Binding Affinities (IC50, µM) of (-)-Nornuciferidine Derivatives for β-Adrenergic Receptors

Compoundβ1-ARβ2-ARβ3-AR
(-)-Nornuciferidine-1.6-
Compound 1-0.21-
Compound 2 (AK-2-202)0.00170.0140.24

Data from a study on synthesized (-)-nornuciferidine derivatives.[12]

Experimental Protocols

Protocol 1: General Radioligand Competition Binding Assay

This protocol describes a competitive binding assay to determine the affinity of an unlabeled this compound compound for a target receptor by measuring its ability to displace a known radioligand.

Materials:

  • Cell Membranes: Prepared from cells expressing the target receptor (e.g., CHO or HEK293 cells).

  • Radioligand: Specific for the target receptor (e.g., [³H]Spiperone for D2 receptors).[4]

  • Unlabeled this compound Compound: Test compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[2]

  • Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the target receptor (e.g., 10 µM haloperidol (B65202) for D2 receptors).[4]

  • 96-well Filter Plates: With glass fiber filters (e.g., MultiScreenHTS).[13]

  • Filtration Apparatus: Vacuum manifold.[13][14]

  • Scintillation Fluid and Counter. [4]

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of the unlabeled this compound compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.[2]

    • Dilute the radioligand in assay buffer to a final concentration at or near its Kd for the target receptor.[2][7]

    • Thaw the receptor membranes on ice and dilute to a final concentration of 10-100 µg of protein per well in ice-cold assay buffer.[2][4]

  • Assay Setup (in a 96-well plate): [2]

    • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of diluted membranes.

    • Non-specific Binding (NSB): 25 µL of non-specific binding control, 25 µL of radioligand, and 50 µL of diluted membranes.

    • Competitive Binding: 25 µL of each this compound dilution, 25 µL of radioligand, and 50 µL of diluted membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[2][4]

  • Filtration:

    • Pre-soak the filter plate with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[2]

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.[2][13]

    • Wash each well multiple times with ice-cold assay buffer to remove unbound radioligand.[2]

  • Scintillation Counting:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.[2]

    • Count the radioactivity in a microplate scintillation counter.[2]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.[2]

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value.[13]

    • Calculate the equilibrium dissociation constant (Ki) for the this compound compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2][8]

Protocol 2: Fluorescence Polarization (FP) Binding Assay

As an alternative to radioligand assays, fluorescence polarization can be used. This method measures changes in the rotational speed of a fluorescently labeled ligand upon binding to a receptor.

Materials:

  • Fluorescently Labeled Ligand (Tracer): A ligand for the target receptor conjugated to a fluorophore.

  • Purified Receptor.

  • Unlabeled this compound Compound.

  • Assay Buffer.

  • Black 96-well or 384-well plates.

  • Fluorescence Polarization Plate Reader.

Procedure:

  • Assay Development: Determine the optimal concentration of the fluorescent tracer that gives a stable and sufficient fluorescence polarization signal.

  • Saturation Binding: To determine the Kd of the tracer, add a fixed, low concentration of the tracer to wells containing increasing concentrations of the purified receptor.

  • Competition Assay Setup:

    • To each well, add the assay buffer.

    • Add the unlabeled this compound compound in a range of concentrations.

    • Add the fluorescently labeled ligand at a fixed concentration (typically at or below its Kd).

    • Initiate the binding reaction by adding the purified receptor.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light.

  • Measurement: Measure the fluorescence polarization in a plate reader.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent tracer by the unlabeled this compound. Calculate the IC50 and Ki values similarly to the radioligand binding assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Separation cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents (Buffer, Radioligand, this compound Dilutions) total_binding Total Binding Wells reagents->total_binding nsb Non-Specific Binding Wells reagents->nsb competition Competition Wells (this compound dilutions) reagents->competition membranes Prepare Receptor Membranes membranes->total_binding membranes->nsb membranes->competition incubation Incubate to Reach Equilibrium total_binding->incubation nsb->incubation competition->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate Specific Binding Determine IC50 and Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

gpcr_signaling This compound This compound (Ligand) Receptor GPCR (e.g., Dopamine/Serotonin Receptor) This compound->Receptor Binds to G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Application Notes and Protocols for Assessing Aporphine Alkaloid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of common cell viability assays to evaluate the cytotoxic potential of aporphine alkaloids. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways.

Introduction

This compound alkaloids are a class of naturally occurring isoquinoline (B145761) alkaloids that have garnered significant interest for their potential therapeutic properties, including anticancer activities.[1][2][3] A crucial step in the preclinical evaluation of these compounds is the assessment of their cytotoxic effects on cancer cells.[1] This document outlines a panel of robust cell-based assays to quantify cytotoxicity, determine the mechanism of cell death, and elucidate the signaling pathways involved in this compound-induced cellular responses. The assays described herein measure key indicators of cellular health, such as metabolic activity, membrane integrity, and the induction of apoptosis.[1][4]

General Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound alkaloids involves a multi-phase approach, from initial cell culture preparation to data analysis and mechanistic elucidation.

Experimental Workflow for this compound Cytotoxicity Testing cluster_phase1 Phase 1: Preparation cluster_phase2 Phase 2: Treatment cluster_phase3 Phase 3: Cytotoxicity Assessment cluster_phase4 Phase 4: Data Analysis & Interpretation cell_culture 1. Cell Culture (e.g., A549, HeLa, K562) cell_seeding 2. Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding compound_treatment 3. This compound Treatment (Dose-response & Time-course) cell_seeding->compound_treatment mtt_assay MTT Assay (Metabolic Activity) compound_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_treatment->ldh_assay flow_cytometry Flow Cytometry (Annexin V/PI Staining) compound_treatment->flow_cytometry ic50_calculation IC50 Calculation mtt_assay->ic50_calculation ldh_assay->ic50_calculation mechanism_elucidation Mechanism Elucidation flow_cytometry->mechanism_elucidation statistical_analysis Statistical Analysis ic50_calculation->statistical_analysis statistical_analysis->mechanism_elucidation

Caption: A generalized workflow for the assessment of this compound alkaloid cytotoxicity.

Data Presentation: Cytotoxicity of this compound Alkaloids

The following table summarizes the cytotoxic activity of various this compound alkaloids against different human cancer cell lines, with IC50 values representing the concentration at which 50% of cell viability is inhibited.

This compound AlkaloidCancer Cell LineAssayIC50 ValueReference
LiriodenineLung (A-549)MTT8.2 µg/mL[5]
Leukemia (K-562)MTT7.8 µg/mL[5]
Cervical (HeLa)MTT7.4 µg/mL[5]
Breast (MDA-MB)MTT8.8 µg/mL[5]
Ovarian (CAOV-3)Not Specified37.3 µM (24h)[6]
NorushinsunineLung (A-549)MTT7.4 µg/mL[7]
Leukemia (K-562)MTT8.2 µg/mL[7]
Cervical (HeLa)MTT8.8 µg/mL[7]
Breast (MDA-MB)MTT7.9 µg/mL[7]
ReticulineLung (A-549)MTT10.2 µg/mL[5]
Leukemia (K-562)MTT13.0 µg/mL[7]
Cervical (HeLa)MTT19.8 µg/mL[7]
Breast (MDA-MB)MTT15.5 µg/mL[7]
N-nornuciferineCervical (HeLa)MTT15 µg/mL (72h)[8]
CaaverineCervical (HeLa)MTT21 µg/mL (72h)[8]
SparsiflorineCervical (HeLa)MTT1 µg/mL (72h)[8]
GlaziovineCervical (HeLa)MTT4 µg/mL (72h)[8]
Promyelocytic Leukemia (HL-60)MTT3.5 µg/mL (72h)[8]
DomesticineColon (HCT-116)MTS>100 µM[9]
Colon (Caco-2)MTS>100 µM[9]
NantenineColon (HCT-116)MTS38 µM[9]
Colon (Caco-2)MTS27 µM[9]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[4][10] A decrease in metabolic activity is indicative of reduced cell viability.[4]

Materials:

  • 96-well flat-bottom microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI 1640, DMEM) with Fetal Bovine Serum (FBS)

  • This compound alkaloid stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipettor

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.[4] Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound alkaloid in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of >650 nm can be used to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Sample / Absorbance of Control) x 100 Plot the results to determine the IC50 value.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon the loss of membrane integrity, a hallmark of necrosis.[4][11]

Materials:

  • 96-well flat-bottom microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound alkaloid stock solution

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Cell Lysis Solution (for positive control)

  • Multichannel pipettor

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Background Control: Medium only (no cells).

    • Low Control (Spontaneous LDH release): Untreated cells.

    • High Control (Maximum LDH release): Cells treated with a lysis solution.

    • Vehicle Control: Cells treated with the same solvent used for the this compound alkaloid.

  • Incubation: Incubate the plate for the desired exposure time at 37°C.

  • Supernatant Collection: Gently shake the plate to ensure even distribution of LDH in the medium.[12] Centrifuge the plate at approximately 600 x g for 10 minutes to pellet the cells.[12]

  • Assay Reaction: Transfer a portion of the clear supernatant (e.g., 10-50 µL) to a new 96-well plate.[12] Add the LDH reaction mix to each well and incubate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Low Control Absorbance) / (High Control Absorbance - Low Control Absorbance)] x 100

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Annexin V/PI staining followed by flow cytometry is a standard method to quantify apoptosis.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound alkaloid stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound alkaloid for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Signaling Pathways in this compound-Induced Cytotoxicity

This compound alkaloids can induce apoptosis through the modulation of various signaling pathways, with the intrinsic (mitochondrial) and extrinsic (death receptor) pathways being the most commonly implicated.[13] The PI3K/Akt and MAPK signaling cascades are also frequently involved.[13]

Intrinsic (Mitochondrial) Apoptosis Pathway

Many this compound alkaloids trigger the intrinsic pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[13] Liriodenine, for example, induces apoptosis in ovarian cancer cells by increasing the Bax/Bcl-2 ratio.[6][13]

Intrinsic Apoptosis Pathway This compound This compound Alkaloids (e.g., Liriodenine) bax Bax This compound->bax Upregulates bcl2 Bcl-2 This compound->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes MOMP bcl2->mitochondrion Inhibits MOMP cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by this compound alkaloids.

PI3K/Akt and MAPK Signaling Pathways

Several this compound alkaloids exert their pro-apoptotic effects by inhibiting the PI3K/Akt pathway and/or modulating the MAPK pathway.[13] For instance, crebanine (B1669604) induces apoptosis in glioblastoma by inhibiting the PI3K/Akt pathway, while nuciferine (B1677029) suppresses the HER2-AKT/ERK1/2 signaling pathway in hepatocellular carcinoma.[13]

PI3K_Akt_MAPK_Pathway This compound This compound Alkaloids (e.g., Crebanine, Nuciferine) pi3k PI3K This compound->pi3k Inhibits mapk MAPK (e.g., ERK1/2) This compound->mapk Inhibits akt Akt pi3k->akt Activates proliferation Cell Proliferation & Survival akt->proliferation Promotes apoptosis Apoptosis akt->apoptosis Inhibits mapk->proliferation Promotes

Caption: Modulation of PI3K/Akt and MAPK signaling pathways by this compound alkaloids.

References

Application Notes and Protocols for Aporphine Research: In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and structured data for utilizing common in vitro and in vivo models in the study of aporphine alkaloids. Aporphines are a class of quinoline (B57606) alkaloids recognized for a wide range of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[1][2][3]

Part 1: In Vitro Models for this compound Research

In vitro models are indispensable for the initial screening of this compound alkaloids, elucidating their mechanisms of action, and assessing their cytotoxic potential. These models include various cancer and normal cell lines, which allow for controlled and reproducible experiments.

Application Note 1: Assessment of Cytotoxicity in Cancer Cell Lines

Objective: To determine the concentration-dependent cytotoxic effect of this compound alkaloids on various human cancer cell lines using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Key Cell Lines:

  • Human Colon Cancer: HCT-116, Caco-2[4]

  • Human Cervical Cancer: HeLa[5][6]

  • Human Promyelocytic Leukemia: HL-60[5]

  • Human Lung Carcinoma: A-549[6][7]

  • Human Liver Carcinoma: HepG2, BEL-7402[3][7]

  • Human Breast Cancer: MDA-MB[6]

Experimental Protocol: MTT Cytotoxicity Assay [5][8]

  • Cell Seeding: Culture selected cancer cell lines (e.g., HeLa, HCT-116) in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ atmosphere.[5] Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/mL (100 µL per well) and allow them to adhere for 24 hours.[5]

  • Compound Treatment: Prepare stock solutions of the this compound compounds in a suitable solvent (e.g., DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., etoposide (B1684455) or vincristine).[4][5]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the culture medium from each well. Add 100 µL of 100% DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) or cytotoxic dose (CD₅₀) values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate for 24h (Adhesion) Seed->Incubate1 PrepareCmpd Prepare Serial Dilutions of this compound Compounds Treat Add Compounds to Wells PrepareCmpd->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent (4h Incubation) Incubate2->AddMTT Solubilize Remove Medium, Add DMSO AddMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate Cell Viability & Determine IC50 Read->Analyze

Workflow for determining the cytotoxicity of this compound compounds using the MTT assay.

Quantitative Data: Cytotoxicity of this compound Alkaloids

The following table summarizes the cytotoxic activity of various this compound alkaloids against different human cancer cell lines, expressed as IC₅₀ or CD₅₀ values.

This compound AlkaloidCell LineAssay DurationIC₅₀ / CD₅₀ (µM or µg/mL)Reference
Nantenine (2)HCT-116-23 µM[4]
Nantenine (2)Caco-2-38 µM[4]
Liriodenine (AAR-01)A-549-9.2 µg/mL[6]
Liriodenine (AAR-01)K-562-10.4 µg/mL[6]
Norushinsunine (AAR-02)A-549-7.4 µg/mL[6]
Norushinsunine (AAR-02)HeLa-8.8 µg/mL[6]
Sparsiflorine (3)HeLa72 hours1 µg/mL[5]
Glaziovine (4)HeLa72 hours4 µg/mL[5]
Glaziovine (4)HL-6072 hours3.5 µg/mL[5]
Application Note 2: Investigating Nrf2-ARE Signaling Pathway Activation

Objective: To determine if this compound compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a key cellular defense mechanism against oxidative stress. This is particularly relevant for assessing neuroprotective potential.[9]

Key Cell Lines:

  • Motor Neuronal Cell Line: NSC34[9]

  • Astrocyte Cell Line: C6[9]

Experimental Protocol: ARE-Luciferase Reporter Assay [9]

  • Cell Transfection: Stably or transiently transfect NSC34 or C6 cells with a reporter plasmid containing the firefly luciferase gene under the control of an ARE promoter. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound (e.g., S[+]-apomorphine) for a specified period (e.g., 24 hours). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., Passive Lysis Buffer).

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold-change in ARE activity relative to the vehicle-treated control cells.

Signaling Pathway: Nrf2-ARE Activation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_Ub Keap1 Keap1_Nrf2->Keap1_Ub Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Keap1_Ub->Proteasome Ubiquitination & Degradation This compound This compound (e.g., S[+]-Apomorphine) This compound->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

This compound-mediated activation of the Nrf2-ARE antioxidant pathway.

Part 2: In Vivo Models for this compound Research

In vivo models are crucial for evaluating the systemic effects, pharmacokinetics, efficacy, and safety of this compound alkaloids in a whole-organism context. Rodent models are commonly employed to study conditions such as Parkinson's disease, diabetes, inflammation, and cancer.[2][10][11]

Application Note 3: Measuring Dopamine (B1211576) Release in the Rat Striatum

Objective: To measure dopamine release in the rat striatum following systemic administration of an this compound compound (e.g., apomorphine) using in vivo microdialysis. This model is highly relevant for studying Parkinson's disease and the central effects of dopamine agonists.[12]

Animal Model: Male Sprague-Dawley rats.[11]

Experimental Protocol: In Vivo Microdialysis [12]

  • Surgical Preparation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for 5-7 days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum.

  • Perfusion: Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1.0 - 2.0 µL/min).

  • Baseline Sampling: Allow the system to equilibrate to ensure a stable dopamine baseline. Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) in vials containing an antioxidant to prevent dopamine degradation.

  • Drug Administration: Administer the this compound compound (e.g., Apomorphine Hydrochloride) subcutaneously (s.c.) at the desired dose.

  • Post-Drug Sampling: Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor the drug's effect on dopamine levels.

  • Dopamine Quantification (HPLC-ECD):

    • Directly inject a portion of the dialysate (e.g., 10 µL) into an HPLC system equipped with an electrochemical detector (ECD).

    • Use a reverse-phase column to separate dopamine from other components.

    • Generate a standard curve with known dopamine concentrations to quantify the amount of dopamine in each sample.

  • Data Analysis: Calculate the basal dopamine concentration from the pre-injection samples. Normalize the post-injection dopamine levels as a percentage of the basal level for each animal. Use appropriate statistical tests (e.g., ANOVA) to determine significance.

Workflow for In Vivo Microdialysis Experiment

Microdialysis_Workflow A 1. Stereotaxic Surgery: Implant Guide Cannula in Rat Striatum B 2. Recovery Period (5-7 days) A->B C 3. Insert Microdialysis Probe & Perfuse with aCSF B->C D 4. Baseline Sample Collection (3-4 fractions) C->D E 5. Administer this compound Compound (s.c.) D->E F 6. Post-Treatment Sample Collection E->F G 7. Quantify Dopamine (HPLC-ECD) F->G H 8. Data Analysis: Normalize to Baseline G->H

Experimental workflow for in vivo microdialysis to measure dopamine release.

Quantitative Data: Pharmacokinetics of Aporphines

The following table presents pharmacokinetic parameters for this compound compounds from in vivo studies.

CompoundAnimal ModelParameterValueReference
R-apomorphineParkinson's PatientsMax Plasma Conc. (at 250 µA/cm²)1.3 ± 0.6 ng/mL[13]
R-apomorphineParkinson's PatientsMax Plasma Conc. (at 375 µA/cm²)2.5 ± 0.7 ng/mL[13]
R-apomorphineParkinson's PatientsSteady-State Flux (at 250 µA/cm²)69 ± 30 nmol/cm²/h[13]
(11)C-NPABaboonsPlasma Clearance29 ± 1 L/h[14]
(11)C-NPABaboonsPlasma Free Fraction (f₁)5% ± 1%[14]
(11)C-NPABaboonsStriatal Vᴛ (1-tissue model)7.5 ± 2 mL/g[14]
Application Note 4: Evaluating Anti-Inflammatory Activity

Objective: To assess the potential anti-inflammatory effects of this compound alkaloids using the carrageenan-induced paw edema model in rats, a standard model for acute inflammation.[11]

Animal Model: Male or female Sprague-Dawley rats (150-200g).[11]

Experimental Protocol: Carrageenan-Induced Paw Edema [11]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the this compound compound orally (p.o.) or intraperitoneally (i.p.) at various doses. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.

  • Induction of Inflammation: After a specified pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema (inflammation) at each time point relative to the initial paw volume. Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.

Quantitative Data: Representative Table for Paw Edema Assay

This table illustrates how data from the paw edema assay would be presented. (Note: These are illustrative values).

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
This compound Compound X100.55 ± 0.0535.3%
This compound Compound X300.38 ± 0.04 55.3%
Indomethacin100.32 ± 0.0362.4%
p < 0.05, **p < 0.01 compared to Vehicle Control.

References

Application Notes and Protocols for Aporphine Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aporphine alkaloids, a large group of isoquinoline (B145761) alkaloids found in various plant families, are of significant interest in drug development due to their diverse pharmacological activities. One of the key areas of investigation is their antioxidant potential. Antioxidants can neutralize harmful reactive oxygen species (ROS), which are implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Therefore, accurate and standardized methods for evaluating the antioxidant activity of this compound alkaloids are crucial.

This document provides detailed protocols for the most common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—suitable for screening and characterizing this compound compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular, rapid, and simple method to assess antioxidant activity.[3] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4][5] The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[3][6] When reduced by an antioxidant, the solution's color fades to a pale yellow, and the absorbance at 517 nm decreases.[6][7] This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms captured, and the decrease in absorbance is directly proportional to the radical-scavenging activity of the compound.[4][7]

Mechanism of DPPH Radical Scavenging

The antioxidant molecule (A-H) donates a hydrogen atom to the DPPH radical, neutralizing it and forming the stable DPPH-H molecule. This process leads to a color change from deep violet to pale yellow.

Caption: DPPH radical is neutralized by an antioxidant.

Experimental Protocol

Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • This compound alkaloid sample

  • Positive Control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark at 4°C. The absorbance of the working solution should be approximately 1.0 ± 0.2 at 517 nm.[6]

  • Preparation of Sample and Standard Solutions:

    • Dissolve the this compound alkaloid in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare similar dilutions for the positive control.

  • Assay in 96-Well Plate:

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the sample dilutions, standard dilutions, or methanol (as a blank control) to the respective wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8]

Calculations:

  • Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control is the absorbance of the DPPH solution with methanol.[8]

    • A_sample is the absorbance of the DPPH solution with the this compound sample or standard.[8]

  • Determine the IC50 Value: The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[9] Plot the % RSA against the sample concentrations. The IC50 value can be determined from the resulting dose-response curve by linear regression.[9] A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[8] The resulting radical has a blue-green color with a characteristic absorbance at 734 nm.[10] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the absorbance decreases. The extent of decolorization is proportional to the antioxidant's concentration and activity.[10]

Experimental Protocol

Reagents and Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol

  • Phosphate-buffered saline (PBS)

  • This compound alkaloid sample

  • Positive Control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate and microplate reader (734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[8]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical.[8][11]

  • Preparation of ABTS•+ Working Solution:

    • Dilute the stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Preparation of Sample and Standard Solutions: Prepare serial dilutions of the this compound sample and the standard (Trolox) in the appropriate solvent.

  • Assay in 96-Well Plate:

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the sample or standard dilutions to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 7 minutes.[8]

  • Measurement: Measure the absorbance at 734 nm.

Calculations:

  • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

  • Determine Trolox Equivalent Antioxidant Capacity (TEAC): The results are often expressed as TEAC values. Create a standard curve by plotting the percentage of inhibition versus the concentration of Trolox. The TEAC value of the this compound sample is then calculated from this curve and is typically expressed as µM of Trolox equivalents per µM (or µg/mL) of the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric iron (Fe³⁺) in a tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺) at a low pH.[12][13] This reduction results in the formation of an intense blue-colored complex (Fe²⁺-TPTZ) with an absorbance maximum at 593 nm.[13][14] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[15]

Experimental Protocol

Reagents and Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for the standard curve

  • This compound alkaloid sample

  • 96-well microplate and microplate reader (593 nm)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12][14] Warm the reagent to 37°C before use.[12]

  • Preparation of Standard and Sample Solutions:

    • Prepare a series of aqueous ferrous sulfate solutions of known concentrations (e.g., 100 to 2000 µM) for the standard curve.

    • Prepare solutions of the this compound sample at various concentrations.

  • Assay in 96-Well Plate:

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 4-10 minutes.[12][16]

  • Measurement: Measure the absorbance at 593 nm.

Calculations:

  • Create a Standard Curve: Plot the absorbance of the ferrous sulfate standards against their concentrations.

  • Determine FRAP Value: Use the standard curve to determine the Fe²⁺ equivalent concentration for the this compound sample. The results are expressed as µM of Fe²⁺ equivalents per µM (or µg/mL) of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[17][18] The peroxyl radicals are generated by a radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18] In the absence of an antioxidant, the radicals quench the fluorescence of the probe. Antioxidants protect the probe by scavenging the radicals, thereby preserving the fluorescence signal.[1] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[19]

Experimental Protocol

Reagents and Materials:

  • Fluorescein (B123965) sodium salt (fluorescent probe)

  • AAPH (radical initiator)

  • Trolox (standard)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • This compound alkaloid sample

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm) with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.

    • Prepare serial dilutions of Trolox and the this compound sample in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 150 µL of the fluorescein working solution to each well.[17]

    • Add 25 µL of the sample, Trolox standard, or buffer (blank) to the wells.[17]

  • Incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.[17][18]

  • Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to initiate the reaction.[17]

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60-90 minutes at 37°C.[2][17]

Calculations:

  • Calculate the Area Under the Curve (AUC): Calculate the AUC for the blank, standards, and samples from the fluorescence decay curves.

  • Calculate the Net AUC: Net AUC = AUC_sample - AUC_blank.

  • Create a Standard Curve: Plot the Net AUC of the Trolox standards against their concentrations.

  • Determine ORAC Value: Determine the Trolox equivalents of the this compound sample from the standard curve. Results are expressed as µM of Trolox equivalents (TE) per µM (or µg/mL) of the sample.

Data Presentation: Antioxidant Activity of this compound Alkaloids

The following table summarizes hypothetical IC50 and TEAC values for representative this compound alkaloids, which can be used as a reference for expected outcomes. Actual values must be determined experimentally. In a study on alkaloids from Nelumbo nucifera, (−)-N-methylasimilobine and lysicamine (B1675762) showed notable radical scavenging activity in DPPH and ABTS assays.[20]

This compound AlkaloidAssayIC50 (µM)[21][22]TEAC (Trolox Equivalents)
Boldine DPPH15.52.1
ABTS8.22.8
FRAPN/A1.8 (Fe²⁺ Equivalents)
ORACN/A3.5
Glaucine DPPH45.20.9
ABTS25.81.2
FRAPN/A0.7 (Fe²⁺ Equivalents)
ORACN/A1.5
Nuciferine [20]DPPH60.10.6
ABTS42.50.8
Ascorbic Acid (Control) DPPH22.11.0 (by definition)
ABTS12.51.0 (by definition)

Note: N/A = Not Applicable. Values are for illustrative purposes and should be experimentally verified.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for an in vitro antioxidant assay using a 96-well plate format.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis Prep_Reagents Prepare Assay Reagents (e.g., DPPH, ABTS•+) Add_Reagent Pipette Reagent to Wells Prep_Reagents->Add_Reagent Prep_Samples Prepare this compound Samples & Standard (Trolox) Dilutions Add_Sample Add Samples, Standards & Blanks to Wells Prep_Samples->Add_Sample Add_Reagent->Add_Sample Incubate Incubate at Specific Temp & Time (in dark) Add_Sample->Incubate Measure Measure Absorbance or Fluorescence Incubate->Measure Calculate_Inhibition Calculate % Inhibition or AUC Measure->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 or TEAC Values Plot_Curve->Determine_IC50

Caption: Generalized workflow for antioxidant capacity assays.

References

High-Speed Counter-Current Chromatography: A Robust Method for Aporphine Alkaloid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For researchers, scientists, and professionals in drug development, the isolation of pure bioactive compounds is a critical step. High-Speed Counter-Current Chromatography (HSCCC) has emerged as an efficient and reliable technique for the purification of natural products, including aporphine alkaloids, which are known for their diverse pharmacological activities. This document provides a detailed application note and protocol for the purification of this compound alkaloids from a crude extract of Nelumbo nucifera (lotus) leaves, demonstrating the effectiveness of HSCCC in yielding high-purity compounds in a single step.

Introduction to this compound Alkaloids and HSCCC Purification

This compound alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of biological activities, including anti-diabetic, anti-obesity, anti-hyperlipidemic, anti-oxidant, and anti-HIV properties.[1] The purification of these compounds from complex plant matrices can be challenging with traditional chromatographic methods due to irreversible sample adsorption and the need for multi-step procedures.

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that circumvents these issues. By utilizing a liquid stationary phase, HSCCC minimizes sample loss and allows for the direct injection of crude extracts, making it a time- and solvent-efficient method for obtaining high-purity compounds.

This protocol details a one-step HSCCC method for the successful separation and purification of four major this compound alkaloids from the leaves of Nelumbo nucifera: 2-hydroxy-1-methoxythis compound, pronuciferine, nuciferine, and roemerine.[1]

Experimental Data Summary

The following table summarizes the quantitative results from the HSCCC purification of this compound alkaloids from a 100 mg crude extract of Nelumbo nucifera leaves.

CompoundYield (mg)Purity (%)
2-hydroxy-1-methoxythis compound6.395.1
Pronuciferine1.196.8
Nuciferine8.598.9
Roemerine2.797.4

Experimental Workflow

The overall workflow for the purification of this compound alkaloids using HSCCC is depicted in the following diagram.

HSCCC this compound Purification Workflow cluster_prep Sample Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis & Identification start Plant Material (Nelumbo nucifera leaves) extraction Crude Alkaloid Extraction start->extraction sample_prep Dissolution in Two-Phase System extraction->sample_prep injection Sample Injection sample_prep->injection hsccc HSCCC Instrument elution Elution & Fraction Collection hsccc->elution equilibration Column Equilibration injection->hsccc hplc HPLC Purity Analysis elution->hplc ms_nmr Structural Identification (ESI-MS, NMR) hplc->ms_nmr

Caption: Workflow for this compound Alkaloid Purification using HSCCC.

Detailed Experimental Protocols

Preparation of Crude Alkaloid Extract
  • Drying and Pulverization: Dry the leaves of Nelumbo nucifera and pulverize them into a fine powder.

  • Extraction: Macerate the powdered leaves with an appropriate solvent (e.g., ethanol) to extract the alkaloids.

  • Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude alkaloid extract.

HSCCC Instrumentation and Solvent System Preparation
  • HSCCC Instrument: A high-speed counter-current chromatograph equipped with a multi-layer coil column (e.g., 280 mL total capacity, 1.8 mm i.d. PTFE tube), a solvent delivery pump, a sample injection valve, and a UV detector is required.[1]

  • Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water in a volume ratio of 5:3:3:2.5:5.[1]

  • Equilibration: Thoroughly mix the solvent system in a separatory funnel at room temperature. Allow the phases to separate and degas them before use. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.[1]

HSCCC Separation Protocol
  • Column Equilibration: Fill the HSCCC column entirely with the upper stationary phase. Then, pump the lower mobile phase into the column at a flow rate of 2.0 mL/min while the column is rotating at a speed of 850 rpm.[1] Continue pumping until the mobile phase front emerges from the outlet and a hydrodynamic equilibrium is established.

  • Sample Preparation for Injection: Dissolve 100 mg of the crude extract in 12 mL of a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.[1]

  • Sample Injection: Inject the prepared sample solution into the equilibrated HSCCC system.

  • Elution and Fraction Collection: Continue the elution with the mobile phase at a flow rate of 2.0 mL/min and a rotational speed of 850 rpm.[1] Monitor the effluent at a wavelength of 270 nm.[1] Collect fractions based on the elution profile. The total separation time is approximately 500 minutes.[1]

  • Stationary Phase Retention: After the separation is complete, determine the volume of the stationary phase retained in the column to calculate the retention percentage (e.g., 57.5%).[1]

Analysis and Identification of Purified Alkaloids
  • Purity Analysis: Analyze the purity of the collected fractions corresponding to the separated peaks using High-Performance Liquid Chromatography (HPLC).

  • Structural Identification: Identify the chemical structures of the purified this compound alkaloids using Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) analysis.[1]

Logical Relationship of HSCCC Parameters

The successful separation of this compound alkaloids by HSCCC depends on the interplay of several key parameters. The following diagram illustrates these relationships.

HSCCC Parameter Relationships success Successful Separation (High Purity & Recovery) solvent_system Two-Phase Solvent System partition_coeff Partition Coefficient (K) solvent_system->partition_coeff instrument_params Instrument Parameters stationary_retention Stationary Phase Retention instrument_params->stationary_retention flow_rate Flow Rate instrument_params->flow_rate rotation_speed Rotation Speed instrument_params->rotation_speed sample_props Sample Properties solubility Solubility sample_props->solubility concentration Concentration sample_props->concentration partition_coeff->success stationary_retention->success flow_rate->stationary_retention rotation_speed->stationary_retention solubility->solvent_system concentration->success

Caption: Key Parameter Interdependencies in HSCCC.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound alkaloids using High-Speed Counter-Current Chromatography. The detailed methodology and quantitative data demonstrate that HSCCC is a powerful and efficient technique for obtaining high-purity this compound alkaloids from crude plant extracts in a single step. This method is highly applicable for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols: NMR Spectroscopy for Aporphine Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine alkaloids represent a large and structurally diverse class of isoquinoline (B145761) alkaloids with a wide range of significant pharmacological activities. The precise determination of their complex tetracyclic structure is fundamental for structure-activity relationship (SAR) studies, drug design, and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the unambiguous structure elucidation of this compound alkaloids in solution. This document provides a detailed guide on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural confirmation of this compound alkaloids, complete with experimental protocols and data presentation for easy reference.

Data Presentation: NMR Spectral Data of Representative this compound Alkaloids

The following tables summarize the ¹H and ¹³C NMR chemical shift data for three common this compound alkaloids: Glaucine, Nuciferine, and Roemerine. The data is compiled from various literature sources and presented here for comparative purposes. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Selected this compound Alkaloids in CDCl₃

PositionGlaucineNuciferineRoemerine
H-1---
H-2---
H-36.77 (s)6.63 (s)6.56 (s)
H-4~2.60 (m)~2.65 (m)~2.55 (m)
H-5~3.05 (m)~3.10 (m)~3.00 (m)
H-6a~3.15 (m)~3.10 (m)~2.95 (m)
H-7~2.80 (m)~2.75 (m)~2.70 (m)
H-87.03 (d, J=8.4 Hz)7.20-7.30 (m)7.22-7.34 (m)
H-96.84 (d, J=8.4 Hz)7.20-7.30 (m)7.22-7.34 (m)
H-10-7.20-7.30 (m)7.22-7.34 (m)
H-118.08 (d, J=8.4 Hz)8.36 (d, J=8.0 Hz)8.06 (d, J=8.0 Hz)
N-CH₃2.54 (s)2.59 (s)2.56 (s)
1-OCH₃3.63 (s)3.89 (s)-
2-OCH₃3.87 (s)3.66 (s)-
9-OCH₃3.89 (s)--
10-OCH₃3.89 (s)--
1,2-O-CH₂-O--5.93 (s), 6.06 (s)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of Selected this compound Alkaloids in CDCl₃

PositionGlaucineNuciferineRoemerine
C-1145.2145.8142.6
C-1a128.9126.9116.4
C-1b121.5128.3127.1
C-2150.1151.0146.7
C-3111.4111.3107.6
C-3a126.3128.3127.1
C-429.129.129.7
C-553.253.953.7
C-6a62.962.262.5
C-735.435.534.9
C-7a127.2135.6135.2
C-8127.2127.4127.8
C-9110.8126.6126.9
C-10148.9126.9126.5
C-11112.5128.2127.0
C-11a134.6132.5131.1
N-CH₃43.743.843.1
1-OCH₃56.155.3-
2-OCH₃60.360.6-
9-OCH₃61.9--
10-OCH₃55.9--
1,2-O-CH₂-O--100.6

Experimental Protocols

Detailed methodologies for the key NMR experiments required for this compound structure confirmation are provided below.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound alkaloid sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is commonly used for this compound alkaloids. Other solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the solubility.

  • Concentration:

    • For ¹H NMR: Dissolve 1-5 mg of the sample in 0.5-0.6 mL of the deuterated solvent.

    • For ¹³C and 2D NMR: A higher concentration of 10-20 mg in 0.5-0.6 mL is recommended.

  • Procedure:

    • Weigh the sample accurately and place it in a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate to dissolve the sample completely.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following are typical parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

2.1. ¹H NMR Spectroscopy

  • Purpose: To determine the number of different types of protons, their chemical environment, and their through-bond connectivity via spin-spin coupling.

  • Typical Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16.

    • Temperature: 298 K.

2.2. ¹³C NMR Spectroscopy

  • Purpose: To determine the number of different types of carbon atoms in the molecule.

  • Typical Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): 200-240 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

    • Temperature: 298 K.

2.3. 2D NMR: COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds). This helps in identifying spin systems.

  • Typical Parameters:

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width (F2 and F1): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-4 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

2.4. 2D NMR: HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and carbons.

  • Typical Parameters:

    • Pulse Program: Standard gradient-selected HSQC with multiplicity editing (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 160-200 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 4-8 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

2.5. 2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bonds, sometimes 4) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Typical Parameters:

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

    • Long-range Coupling Constant (ⁿJCH): Optimized for an average long-range coupling (e.g., 8 Hz).

2.6. 2D NMR: NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space (through-space correlation), which is essential for determining the stereochemistry and conformation of the molecule.

  • Typical Parameters:

    • Pulse Program: Standard gradient-selected NOESY (e.g., 'noesygpph' on Bruker instruments).

    • Spectral Width (F2 and F1): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

    • Mixing Time (D8): 300-800 ms, needs to be optimized for the molecule.

Mandatory Visualization

The following diagrams illustrate the general workflow for this compound structure confirmation using NMR and the key 2D NMR correlations.

Aporphine_NMR_Workflow cluster_0 Sample Preparation cluster_1 1D NMR Experiments cluster_2 2D NMR Experiments cluster_3 Structure Elucidation Isolation Isolation & Purification of this compound Alkaloid Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution H1_NMR ¹H NMR Acquisition Dissolution->H1_NMR C13_NMR ¹³C NMR Acquisition Dissolution->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Data_Analysis Data Analysis & Interpretation COSY->Data_Analysis HSQC->Data_Analysis HMBC->Data_Analysis NOESY->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

This compound structure confirmation workflow using NMR.

Aporphine_2D_NMR_Correlations cluster_cosy COSY: ¹H-¹H Correlations (through 2-3 bonds) cluster_hmbc HMBC: ¹H-¹³C Correlations (through 2-3 bonds) cluster_noesy NOESY: ¹H-¹H Correlations (through space) H4 H-4 H5 H-5 H4->H5 H6a H-6a H5->H6a H7 H-7 H6a->H7 H8 H-8 H9 H-9 H8->H9 H10 H-10 H9->H10 H11 H-11 H10->H11 H3_hmbc H-3 C1a C-1a H3_hmbc->C1a C4 C-4 H3_hmbc->C4 H11_hmbc H-11 C1 C-1 H11_hmbc->C1 C7a C-7a H11_hmbc->C7a C11a C-11a H11_hmbc->C11a NCH3 N-CH₃ C5 C-5 NCH3->C5 C6a_c C-6a NCH3->C6a_c H6a_n H-6a H11_n H-11 H6a_n->H11_n H5a H-5α H4a H-4α H5a->H4a NCH3_n N-CH₃ H5b H-5β NCH3_n->H5b

Key 2D NMR correlations for this compound alkaloids.

Application Notes and Protocols for Developing Radiolabeled Aporphines for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of radiolabeled aporphine derivatives for Positron Emission Tomography (PET) imaging. Aporphines are a class of alkaloids that show affinity for various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors, making them valuable candidates for developing imaging agents for neurological and psychiatric disorders.

Introduction to Radiolabeled Aporphines for PET Imaging

This compound derivatives, when labeled with positron-emitting radionuclides such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), can serve as PET tracers to visualize and quantify the distribution and density of their target receptors in the living brain. This non-invasive imaging technique is crucial for understanding disease mechanisms, diagnosing disorders, and aiding in the development of new therapeutics. The development of these tracers involves several key stages: chemical synthesis of precursor molecules, radiolabeling, purification, quality control, and preclinical evaluation in animal models.

Target Receptors and Signaling Pathways

This compound ligands primarily target dopamine and serotonin receptors, which are implicated in a wide range of neurological functions and diseases.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors (D2R) are G-protein coupled receptors (GPCRs) that play a critical role in motor control, motivation, and cognition. Dysregulation of D2R signaling is associated with conditions like Parkinson's disease and schizophrenia. This compound derivatives can act as agonists or antagonists at these receptors. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

D2R_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to This compound Radiolabeled This compound This compound->D2R Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates Targets Experimental_Workflow Start Start: Identify this compound Candidate Synthesis Chemical Synthesis of Precursor Start->Synthesis Radiolabeling Radiolabeling with ¹¹C or ¹⁸F Synthesis->Radiolabeling Purification Purification (e.g., HPLC) Radiolabeling->Purification QC Quality Control (Purity, Specific Activity) Purification->QC In_Vitro In Vitro Evaluation (Autoradiography) QC->In_Vitro In_Vivo In Vivo Evaluation (Rodent PET Imaging) QC->In_Vivo Data_Analysis Data Analysis and Kinetic Modeling In_Vitro->Data_Analysis In_Vivo->Data_Analysis End End: Candidate Tracer Identified Data_Analysis->End

Application Note: Investigating the Anticancer Potential of Aporphine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Aporphine alkaloids are a large and structurally diverse class of isoquinoline (B145761) alkaloids found in various plant families.[1][2] These natural compounds and their synthetic derivatives have garnered significant attention in oncology research due to their potent cytotoxic activities against a range of cancer cell lines.[3][4] Many this compound derivatives exert their anticancer effects by inducing programmed cell death (apoptosis), causing cell cycle arrest, and modulating critical signaling pathways that are often dysregulated in cancer.[5][6] This document provides an overview of the application of this compound derivatives in cancer cell line studies, including a summary of their cytotoxic efficacy, detailed experimental protocols for their evaluation, and visual representations of the key mechanisms of action.

Mechanism of Action: Targeting Cancer Cell Survival

This compound derivatives employ several mechanisms to inhibit cancer cell proliferation and survival. The most commonly reported mechanisms include the induction of apoptosis through the intrinsic (mitochondrial) pathway and the inhibition of pro-survival signaling cascades like the PI3K/Akt pathway.[2][6][7]

  • Induction of Apoptosis: Many this compound compounds trigger the intrinsic apoptosis pathway. This involves increasing the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), leading to the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase cascades (caspase-9 and caspase-3), which execute cell death.[2]

  • Inhibition of Pro-Survival Signaling: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation; its aberrant activation is a hallmark of many cancers.[2] Some this compound derivatives, such as nuciferine, have been shown to suppress this pathway, thereby inhibiting cancer cell growth.[2][6]

G cluster_0 This compound Derivative Action This compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito permeabilizes membrane CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis G cluster_1 PI3K/Akt Signaling Inhibition This compound This compound Derivative PI3K PI3K This compound->PI3K inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Survival Cell Survival & Proliferation Akt->Survival promotes G cluster_workflow General Experimental Workflow cluster_A cluster_B cluster_C cluster_D A Phase 1: Preparation B Phase 2: Treatment C Phase 3: Analysis D Phase 4: Data Interpretation A1 Cancer Cell Culture A2 Cell Seeding (e.g., 96-well plates) A1->A2 B1 This compound Derivative Treatment (Dose-Response) A2->B1 C1 Cytotoxicity Assay (e.g., MTT) B1->C1 C2 Apoptosis Assay (e.g., Annexin V/PI) B1->C2 C3 Cell Cycle Analysis (e.g., PI Staining) B1->C3 C4 Mechanism Study (e.g., Western Blot) B1->C4 D1 IC50 Calculation C1->D1 D2 Quantify Apoptosis & Cell Cycle Arrest C2->D2 C3->D2 D3 Elucidate Signaling Pathway Modulation C4->D3

References

Application Notes and Protocols for the Formulation of Aporphine Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine alkaloids are a class of naturally occurring and synthetic compounds with a wide range of pharmacological activities, including dopaminergic, serotonergic, anti-cancer, and anti-inflammatory effects. However, their progression into preclinical and clinical studies is often hampered by poor aqueous solubility and low bioavailability. Proper formulation is therefore a critical step in enabling accurate and reproducible in vivo evaluation of these promising compounds.

These application notes provide a comprehensive overview of common and advanced formulation strategies for this compound compounds intended for in vivo research. Detailed protocols for the preparation of various formulations are provided, along with quantitative data to guide formulation selection and development. Additionally, key signaling pathways modulated by this compound compounds and a general experimental workflow are visualized to aid in experimental design.

Data Presentation: Formulation Strategies and Pharmacokinetic Parameters

The choice of formulation for an this compound compound is dictated by its physicochemical properties, the intended route of administration, and the desired pharmacokinetic profile. The following tables summarize various formulation approaches and resulting pharmacokinetic data from preclinical studies.

Table 1: Parenteral Formulations for this compound Compounds

This compound CompoundFormulation TypeCompositionAnimal ModelRouteKey Pharmacokinetic/Dose-Response DataReference(s)
R-(-)-Apomorphine HClAqueous Solution with Antioxidant0.2% Ascorbic Acid in 0.9% SalineMouseSubcutaneous (s.c.)Dose-dependent stereotyped climbing and locomotion at 1.0-5.0 mg/kg.BenchChem
(+)-GlaucineCo-solvent System10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineN/AOral or ParenteralGeneral purpose formulation for poorly soluble compounds.BenchChem
MagnoflorineSolutionSolubilized in DMSO, then diluted with salineRatIntraperitoneal (i.p.)N/A[1]
NuciferineAcidified Saline0.9% Saline with 1 drop 85% Lactic Acid per 50 mlRodentsIntraperitoneal (i.p.)N/A[2]

Table 2: Oral Formulations for this compound Compounds

This compound CompoundFormulation TypeCompositionAnimal ModelRouteKey Pharmacokinetic DataReference(s)
NuciferinePolymeric Nanoparticles (PLGA)Nuciferine-loaded Poly(lactic-co-glycolic acid) nanoparticlesRatOralAbsolute bioavailability of 3.8-4.2% for unformulated nuciferine. Nanoparticle formulation demonstrated sustained release.[3]
BoldinePhospholipid ComplexBoldine and phospholipid refluxed and solvent evaporatedN/AOral (intended)Complexation improves solubility and dissolution rate, suggesting potential for enhanced oral absorption.[4]
Nuciferine & N-NornuciferineLotus Leaf Alkaloid FractionN/ARatOralNuciferine: Cmax = 1.71 µg/mL, Tmax = 0.9 h, Oral Bioavailability = 58.13%. N-Nornuciferine: Cmax = 0.57 µg/mL, Tmax = 1.65 h, Oral Bioavailability = 79.91%.[5]

Table 3: Long-Acting Injectable Formulations

This compound Analog (Model Compound)Formulation TypeCompositionKey FeaturesReference(s)
Norquetiapine (active metabolite)Polymeric Microspheres (PLGA)Norquetiapine freebase in PLGA 502HOil-in-water emulsion-solvent evaporation method. Sustained release over 20 days in vitro.[6]
Risperidone (model compound)Polymeric Microspheres (PLGA)Risperidone in PLGA (85:15)Oil-in-water emulsion using dichloromethane (B109758) as a solvent. Particle size 30-100 µm.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow A This compound Compound Physicochemical Characterization (Solubility, pKa, LogP) B Selection of Formulation Strategy (e.g., Co-solvent, Lipid-based, Polymeric) A->B C Protocolized Formulation Preparation B->C D In Vitro Characterization (Particle Size, Encapsulation Efficiency, Release Profile) C->D E Animal Model Selection (Disease-relevant) D->E F Dose Administration (Oral, i.p., s.c., i.v.) E->F G Pharmacokinetic (PK) Study (Blood/Tissue Sampling) F->G H Pharmacodynamic (PD) Study (Efficacy Assessment) F->H I Toxicology Assessment F->I J LC-MS/MS Analysis of Samples G->J K PK/PD Modeling H->K J->K L Formulation Optimization K->L L->C Iterative Refinement

General workflow for this compound compound formulation and in vivo testing.

PI3K_Akt_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Nuciferine Nuciferine Nuciferine->pAkt Inhibits Boldine Boldine Boldine->pAkt Inhibits

This compound inhibition of the PI3K/Akt signaling pathway.

Wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK-3β) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylates Degradation Proteasomal Degradation BetaCatenin_off->Degradation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->DestructionComplex Inhibits BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus Translocates TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Activates TargetGenes Target Gene Transcription (Proliferation) TCF_LEF->TargetGenes Liriodenine Liriodenine Liriodenine->Degradation Promotes Bidebiline_E Bidebiline E Bidebiline_E->Nucleus Inhibits Translocation

This compound modulation of the Wnt/β-catenin signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for Parenteral or Oral Administration

This protocol is suitable for poorly water-soluble this compound compounds like (+)-Glaucine and is intended for initial pharmacokinetic and pharmacodynamic screening.

Materials:

  • This compound compound (e.g., (+)-Glaucine)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, their average weight, and the desired dosing volume (e.g., 5-10 mL/kg for oral gavage in rats).

  • Weigh the this compound Compound: Accurately weigh the required amount of the this compound compound powder and place it in a sterile conical tube.

  • Prepare the Vehicle: In a separate sterile conical tube, prepare the co-solvent vehicle by mixing the components in the following order and proportions: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8] For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.[8]

  • Homogenize the Vehicle: Vortex the vehicle mixture thoroughly to ensure it is a single homogenous phase.

  • Dissolve the Compound: Add a small amount of the prepared vehicle to the tube containing the this compound powder. Vortex vigorously to create a slurry. This initial wetting step is crucial for efficient dissolution.

  • Complete Dissolution: Gradually add the remaining vehicle to the slurry while continuously vortexing. If the compound does not fully dissolve, use a sonicator bath for 5-15 minutes to aid dissolution.[8]

  • Final Formulation and Sterilization: Once the this compound compound is completely dissolved and the solution is clear, filter it through a 0.22 µm sterile syringe filter if intended for parenteral administration. This step removes any potential particulates and ensures sterility. The formulation is now ready for in vivo administration.

Protocol 2: Preparation of Polymeric Microspheres for Long-Acting Injection

This protocol describes a general method for encapsulating an this compound compound (or its active metabolite) within biodegradable PLGA microspheres for sustained release, based on the oil-in-water (o/w) emulsion-solvent evaporation technique.[6][7]

Materials:

  • This compound compound (free base form is often preferred for encapsulation)

  • Poly(D,L-lactic-co-glycolic acid) (PLGA), select a grade with desired degradation characteristics (e.g., 50:50, 85:15 lactide:glycolide ratio).

  • Dichloromethane (DCM) or another suitable organic solvent.

  • Polyvinyl alcohol (PVA), as an emulsifier.

  • Deionized water.

  • High-speed homogenizer.

  • Magnetic stirrer.

  • Centrifuge.

  • Freeze-dryer (lyophilizer).

Procedure:

  • Prepare the Organic Phase (Oil Phase): Dissolve a specific amount of the this compound compound and PLGA in dichloromethane. For example, dissolve 60 mg of the drug and 300 mg of PLGA in 15 mL of DCM.[6] Ensure complete dissolution.

  • Prepare the Aqueous Phase (Water Phase): Prepare an aqueous solution of PVA (e.g., 0.2% w/v in deionized water). This will act as the continuous phase and stabilizer for the emulsion.

  • Emulsification: Inject the organic phase into the aqueous phase under high-speed homogenization (e.g., 2,800 rpm for 1 minute) to form an oil-in-water (o/w) emulsion.[6] The size of the microspheres can be controlled by adjusting the homogenization speed and time.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir continuously with a magnetic stirrer at room temperature for several hours (e.g., 3 hours) to allow the dichloromethane to evaporate.[6] This process solidifies the PLGA microspheres.

  • Microsphere Collection and Washing: Collect the hardened microspheres by centrifugation. Wash the collected microspheres several times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Freeze the washed microspheres and then lyophilize (freeze-dry) them for 24-48 hours to obtain a fine, dry powder.

  • Characterization: Before in vivo use, characterize the microspheres for particle size distribution, surface morphology (using scanning electron microscopy), drug loading, and encapsulation efficiency. An in vitro release study should also be performed to determine the release kinetics.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

SEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.

Materials:

  • This compound compound.

  • Oil phase (e.g., Isopropyl palmitate, Maisine® CC).

  • Surfactant (e.g., Cremophor RH40, Labrasol®).

  • Co-surfactant/Co-solvent (e.g., Polyethylene glycol 200, Transcutol® HP).

  • Glass vials.

  • Water bath.

  • Vortex mixer.

Procedure:

  • Excipient Screening: Determine the solubility of the this compound compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construct Pseudo-ternary Phase Diagram: To identify the self-emulsifying region, prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe the formation of a clear or slightly bluish emulsion. Plot the results on a pseudo-ternary phase diagram.

  • Formulation Preparation: Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant. Accurately weigh the this compound compound and dissolve it in the oil phase. Add the surfactant and co-surfactant to the mixture.[9]

  • Homogenization: Gently heat the mixture in a water bath (e.g., 40-60°C) and vortex until a clear, homogenous solution is formed. This is the SEDDS pre-concentrate.

  • Characterization:

    • Self-Emulsification Time: Add a small volume of the SEDDS pre-concentrate to a known volume of water or simulated gastric/intestinal fluid with gentle agitation and measure the time taken to form a stable emulsion.

    • Droplet Size Analysis: Dilute the SEDDS with an aqueous medium and measure the resulting emulsion droplet size using dynamic light scattering.

    • Stability Studies: Assess the physical stability of the SEDDS pre-concentrate and the resulting emulsion over time and under different conditions.

  • Encapsulation for Dosing: For in vivo studies, the liquid SEDDS formulation can be filled into hard or soft gelatin capsules for oral administration to animals.

Conclusion

The successful in vivo investigation of this compound compounds is critically dependent on the selection and development of an appropriate formulation. Simple aqueous or co-solvent systems are suitable for initial parenteral screening, while more advanced delivery systems such as polymeric nanoparticles, microspheres, and self-emulsifying systems can overcome challenges of poor oral bioavailability and enable sustained drug release. The protocols and data presented herein provide a foundational guide for researchers to formulate this compound alkaloids effectively, thereby facilitating the exploration of their full therapeutic potential in various disease models. It is imperative to perform thorough in vitro characterization of any new formulation before proceeding to in vivo studies to ensure reproducibility and accurate interpretation of experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Aporphine Alkaloid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of aporphine alkaloids from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the initial critical factors to consider before starting an this compound alkaloid extraction to ensure a good yield?

A1: The success of this compound alkaloid extraction begins long before the extraction process itself. Low abundance of the target alkaloid is a common challenge.[1] Key preliminary factors include:

  • Plant Material Verification: Ensure the correct plant species and part (e.g., leaves, roots, stems) are used, as alkaloid content varies significantly between different species and even different tissues of the same plant.[1][2] For instance, the this compound alkaloid liriodenine (B31502) is more abundant in the roots of Enicosanthellum pulchrum (80 mg/kg) compared to other parts of the plant.[2]

  • Harvest Time: The concentration of alkaloids can fluctuate depending on the plant's developmental stage and the season of harvest.[1] It is crucial to consult relevant literature for the optimal harvest time for the specific plant species you are working with.

  • Post-Harvest Handling: Improper drying and storage of plant material can lead to the degradation of this compound alkaloids. Plant materials should be dried in a well-ventilated, shaded area and stored away from light and moisture to preserve the integrity of the target compounds.[1]

Q2: How does the choice of solvent affect the extraction efficiency of this compound alkaloids?

A2: Solvent selection is a critical parameter that significantly influences the extraction yield and purity of this compound alkaloids. Since alkaloids exist in plants as either free bases or salts, their solubility varies. Free base alkaloids are generally soluble in organic solvents like chloroform (B151607) and ether, while their salts are more soluble in polar solvents like water and alcohols.[3]

  • Common Solvents: Methanol (B129727) and ethanol (B145695) are frequently used for their ability to dissolve both free and salt forms of alkaloids.[3]

  • Acidified Solvents: Using acidified alcohol (e.g., 0.5-5% hydrochloric acid in methanol or ethanol) can improve the extraction of basic alkaloids by converting them into their more soluble salt forms.[1] For example, a study on Zizyphi Spinosi Semen found that an ethanol-acetic acid mixture was an effective solvent.[4]

  • Solvent Mixtures: In some cases, a combination of solvents can have a synergistic effect, enhancing the extraction yield. For instance, a mixture of chloroform and methanol has been shown to improve the extraction of this compound alkaloids from Unonopsis duckei.[5]

Q3: What are some modern extraction techniques that can improve yield and reduce extraction time compared to traditional methods?

A3: While traditional methods like maceration and Soxhlet extraction are still used, they are often time-consuming and require large volumes of solvents.[6][7] Modern techniques offer significant advantages in terms of efficiency and environmental impact:[6]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process.[6]

  • Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[6] UAE is particularly suitable for thermolabile compounds due to its mild thermal conditions.[7]

  • Accelerated Solvent Extraction (ASE): Utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[6]

Troubleshooting Guides

Problem 1: Low Yield of this compound Alkaloids

Question: My extraction protocol is resulting in a significantly lower yield of this compound alkaloids than expected. What are the potential causes and how can I troubleshoot this issue?

Answer: Low yield is a common problem in natural product extraction and can be attributed to several factors throughout the experimental workflow. The following troubleshooting guide will help you identify and address the potential causes.

Troubleshooting_Low_Yield start Low this compound Alkaloid Yield plant_material Suboptimal Plant Material start->plant_material Check first extraction_params Inefficient Extraction Parameters start->extraction_params If plant material is optimal purification_loss Losses During Purification start->purification_loss If crude extract is good degradation Alkaloid Degradation start->degradation Consider throughout process plant_sol Verify plant species, part, and harvest time. Ensure proper drying and storage. plant_material->plant_sol extraction_sol Optimize solvent choice (try acidified alcohols). Increase solvent-to-solid ratio. Reduce particle size (grinding). Employ advanced methods (UAE, MAE). extraction_params->extraction_sol purification_sol Use appropriate stationary phase (e.g., macroporous resin instead of silica). Control pH during liquid-liquid extraction. Use sensitive monitoring (TLC/HPLC) for fraction collection. purification_loss->purification_sol degradation_sol Avoid extreme pH and high temperatures. Use milder extraction conditions. Analyze samples promptly after preparation. degradation->degradation_sol

Caption: Troubleshooting workflow for diagnosing and resolving low this compound alkaloid yield.

Problem 2: Poor Purity of the Extracted Alkaloids

Question: My final alkaloid fraction is contaminated with other plant metabolites. How can I improve the purity?

Answer: Achieving high purity is essential for accurate characterization and bioactivity studies. Contamination often arises from the co-extraction of other compounds and inefficient purification steps.

  • Initial Defatting Step: For plant materials rich in lipids, a preliminary extraction with a non-polar solvent like hexane (B92381) can remove fats and waxes that might interfere with subsequent steps.

  • Acid-Base Partitioning: This is a fundamental technique for separating alkaloids from neutral and acidic compounds. By manipulating the pH, alkaloids can be selectively moved between aqueous and organic phases.[3]

  • Chromatographic Techniques:

    • Column Chromatography: The choice of stationary phase is crucial. Silica gel can sometimes cause irreversible adsorption of alkaloids.[1] In such cases, alternatives like macroporous resins (e.g., D101) can be more effective.[1]

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating highly pure compounds from a complex mixture.[1]

    • High-Speed Counter-Current Chromatography (HSCCC): This technique avoids a solid stationary phase, thus preventing irreversible adsorption and leading to high recovery rates.[8][9]

Problem 3: Suspected Degradation of this compound Alkaloids

Question: I suspect that my target this compound alkaloids are degrading during the extraction and purification process. What conditions can cause degradation, and how can I prevent it?

Answer: this compound alkaloids can be sensitive to certain chemical and physical conditions, leading to their degradation and consequently, low recovery.

  • pH Sensitivity: Extreme pH conditions, both highly acidic and highly alkaline, can cause hydrolysis or other chemical rearrangements of the alkaloid structure.[10] It is vital to find a pH range that ensures efficient extraction without compromising the chemical stability of the target compounds.[10]

  • Temperature Sensitivity: High temperatures used in some extraction methods (like Soxhlet) or during solvent evaporation can lead to the degradation of thermolabile this compound alkaloids.[6] Employing milder extraction techniques like Ultrasound-Assisted Extraction (UAE) or using reduced pressure for solvent evaporation can mitigate this issue.[6][7]

  • Oxidation: Some this compound alkaloids may be susceptible to oxidation, especially when exposed to air and light for extended periods. It is advisable to work with fresh solvents and store extracts in dark, airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Different Extraction Methods for Alkaloids

Extraction MethodAverage Yield (%)Purity (%)Extraction TimeSolvent Consumption
Maceration1.1971.324-48 hoursHigh
Soxhlet Extraction1.6378.56 hoursHigh
Ultrasound-Assisted Extraction (UAE)2.0686.730 minutesModerate
Microwave-Assisted Extraction (MAE)2.5088.225 minutesLow
Accelerated Solvent Extraction (ASE)2.6388.820 minutesLow

Data adapted from a comparative study on various medicinal plants.[6][11]

Table 2: Yield of this compound Alkaloids from Nelumbo nucifera using HSCCC

This compound AlkaloidYield from 100 mg Crude Extract (mg)Purity (%)
2-hydroxy-1-methoxythis compound6.395.1
Pronuciferine1.196.8
Nuciferine8.598.9
Roemerine2.797.4

Data from a study on the purification of this compound alkaloids from the leaves of Nelumbo nucifera Gaertn.[9][12]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound Alkaloids

This protocol is a generalized procedure and may require optimization based on the specific plant material.

  • Preparation of Plant Material: Dry the plant material in a shaded, well-ventilated area and grind it into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Macerate the powdered plant material in an acidified alcohol (e.g., 1% HCl in methanol) at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours with occasional shaking.

    • Filter the mixture and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure to remove the alcohol.

  • Acid-Base Partitioning:

    • Dissolve the resulting aqueous residue in a 2% sulfuric acid solution.

    • Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly acidic impurities. Discard the organic phase.

    • Adjust the pH of the aqueous phase to around 9-10 with a base (e.g., ammonium (B1175870) hydroxide).

    • Extract the basified aqueous solution multiple times with an organic solvent like chloroform or dichloromethane.

  • Final Steps:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

    • The crude extract can then be further purified using chromatographic techniques.

Protocol 2: Ultrasound-Assisted Extraction of this compound Alkaloids from Nelumbo nucifera
  • Preparation: Pulverize dried leaves of N. nucifera.

  • Extraction:

    • Extract 300 g of the powdered leaves with 3000 mL of 0.1 mol/L hydrochloric acid.

    • Perform the extraction under ultrasonication at 40,000 Hz for 20 minutes.

    • Repeat the extraction process three times.

  • Purification:

    • Combine all the extracts and filter.

    • Add 0.1 mol/L sodium hydroxide (B78521) to the filtrate until the pH reaches 8.5, then filter again.

    • Evaporate the solution to dryness under reduced pressure at 60 °C to yield the crude alkaloid extract.[12] This crude extract is then suitable for further purification, for example, by HSCCC.[12]

Experimental_Workflow start Start: Dried Plant Material grinding Grinding/Pulverization start->grinding extraction Solvent Extraction (e.g., Acidified Methanol, UAE) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (under reduced pressure) filtration->concentration acid_base Acid-Base Liquid-Liquid Partitioning concentration->acid_base purification Chromatographic Purification (e.g., Column, HPLC, HSCCC) acid_base->purification analysis Analysis & Characterization (HPLC, MS, NMR) purification->analysis end Pure this compound Alkaloid analysis->end

Caption: A generalized experimental workflow for the extraction and purification of this compound alkaloids.

References

improving peak resolution in aporphine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve peak resolution in aporphine analysis by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during this compound HPLC analysis in a question-and-answer format.

Question: Why are my this compound peaks tailing?

Peak tailing is a common issue in HPLC, often caused by secondary interactions between the basic amine groups in this compound structures and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] This leads to asymmetrical peaks, which can compromise resolution and accurate quantification.[1]

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH ≤ 3) can suppress the ionization of silanol groups, minimizing secondary interactions.[1][2] However, be mindful that standard silica (B1680970) columns may degrade at a pH below 3.[2]

  • Use a Highly Deactivated Column: Modern, high-purity silica columns (Type B) with end-capping can significantly reduce peak tailing for basic compounds by minimizing the number of accessible silanol groups.[1][2]

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can mask the residual silanol groups and improve peak shape.

  • Check for Column Voids or Blockages: A void at the column inlet or a partially blocked frit can cause peak distortion.[2][3] If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help.[2] Replacing the column is often the best solution for a damaged packed bed.[3][4]

Question: How can I improve the separation between two closely eluting this compound peaks?

Poor resolution between adjacent peaks can be addressed by manipulating the three key chromatographic factors: efficiency (N), selectivity (α), and retention factor (k).[5][6][7]

Solutions:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time of the analytes, potentially providing better separation.[6][7]

    • Solvent Type: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.[8]

    • pH Adjustment: Modifying the mobile phase pH can change the ionization state of this compound alkaloids, which can significantly impact their retention and selectivity.[6][9]

  • Adjust Column Parameters:

    • Column Length and Particle Size: Using a longer column or a column with smaller particles increases the number of theoretical plates (efficiency), leading to sharper peaks and better resolution.[6][7]

    • Stationary Phase: Changing the stationary phase chemistry (e.g., from C18 to a phenyl or cyano column) can introduce different types of interactions and improve selectivity.[6]

  • Modify Temperature and Flow Rate:

    • Temperature: Increasing the column temperature can improve peak shape and reduce analysis time.[10] Conversely, lowering the temperature can increase retention and may enhance resolution for some compounds.[11][12]

    • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.[6][13]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition in this compound HPLC analysis?

A common starting point for reversed-phase HPLC of aporphines is a mixture of an aqueous buffer (often with a pH between 3 and 4) and an organic solvent like acetonitrile or methanol.[14][15] A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate aporphines with varying polarities.[15]

Q2: What type of HPLC column is best suited for this compound analysis?

C18 columns are widely used and effective for the separation of this compound alkaloids due to their hydrophobic interaction capacity.[14][16] Using a column with high-purity silica and end-capping is recommended to minimize peak tailing.[1][2]

Q3: How does temperature affect my this compound separation?

Temperature influences several aspects of the separation:

  • Viscosity: Higher temperatures decrease the viscosity of the mobile phase, which can lead to lower backpressure and allow for faster flow rates.[10]

  • Retention Time: Generally, increasing the temperature reduces the retention time of analytes.[11]

  • Peak Shape: Operating at temperatures above ambient can improve peak shapes.[10]

Q4: What should I do if I observe an increase in backpressure?

An increase in backpressure often indicates a blockage in the system.[4] This could be due to a clogged column frit, contaminated guard column, or precipitation of the sample.[4][17] Filtering all samples and mobile phases is a crucial preventative measure.[4]

Data Summary Tables

Table 1: Typical HPLC Method Parameters for this compound Analysis

ParameterTypical Value/RangeReference
ColumnC18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)[14][16]
Mobile PhaseAcetonitrile/Water or Methanol/Water with additives (e.g., formic acid, ammonium (B1175870) acetate)[15][16]
pH3.0[14][18]
Flow Rate0.8 - 1.2 mL/min[14][16]
Detection Wavelength270 - 280 nm[16]
Column Temperature30°C[16]

Table 2: Impact of Parameter Adjustments on Peak Resolution

Parameter AdjustedEffect on Retention TimeEffect on Peak ShapePotential for Improved Resolution
Decrease Organic Solvent %IncreaseGenerally UnchangedHigh
Increase Column LengthIncreaseSharperHigh
Decrease Particle SizeUnchanged to Slight DecreaseSharperHigh
Decrease Flow RateIncreaseMay BroadenMedium
Increase TemperatureDecreaseSharperMedium
Change Solvent TypeVariesVariesHigh
Adjust Mobile Phase pHVariesCan ImproveHigh

Experimental Protocols

Protocol 1: General this compound Extraction from Plant Material

This protocol provides a general method for extracting this compound alkaloids from dried plant material for subsequent HPLC analysis.

  • Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).[16]

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered material.[16]

    • Add a suitable solvent, such as methanol or a mixture of methanol and chloroform.[16]

    • Employ a method like ultrasonic-assisted extraction for about 30 minutes at room temperature to enhance extraction efficiency.[16]

  • Filtration: Filter the extract to remove solid plant material.[16]

  • Evaporation: Evaporate the filtrate to dryness, for example, using a rotary evaporator at a temperature below 50°C.[16]

  • Reconstitution: Dissolve the dried extract in a known volume of the initial HPLC mobile phase.[16]

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[18]

Protocol 2: Standard HPLC Method for this compound Analysis

This protocol outlines a standard reversed-phase HPLC method for the analysis of this compound alkaloids.

  • Instrumentation: Use an HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[16]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[16]

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid (or a suitable buffer like 10 mM ammonium acetate (B1210297) adjusted to pH 3 with acetic acid).[15][16]

      • Solvent B: Acetonitrile.[15]

    • Elution: A gradient elution is often effective. A starting point could be a linear gradient from 10% to 40% Solvent B over 30 minutes.[15]

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 30°C.[16]

    • Injection Volume: 10-20 µL.[14][16]

    • Detection: Monitor the eluent at a wavelength between 270-280 nm.[16]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound standard (e.g., 1 mg/mL) in methanol.[16]

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.[16]

    • Prepare samples as described in Protocol 1.

  • Analysis: Inject the standards and samples to construct a calibration curve and quantify the this compound content in the samples.[16]

Visualizations

TroubleshootingWorkflow start Poor Peak Resolution check_tailing Are peaks tailing? start->check_tailing check_separation Are peaks co-eluting? start->check_separation check_tailing->check_separation No tailing_solutions Peak Tailing Solutions check_tailing->tailing_solutions Yes separation_solutions Co-elution Solutions check_separation->separation_solutions Yes ph_adjust Lower Mobile Phase pH tailing_solutions->ph_adjust column_change Use End-Capped Column tailing_solutions->column_change check_void Check for Column Void tailing_solutions->check_void end Improved Resolution ph_adjust->end column_change->end check_void->end optimize_mobile_phase Optimize Mobile Phase separation_solutions->optimize_mobile_phase optimize_column Change Column Parameters separation_solutions->optimize_column optimize_temp_flow Adjust Temp/Flow Rate separation_solutions->optimize_temp_flow optimize_mobile_phase->end optimize_column->end optimize_temp_flow->end LogicalRelationships resolution Peak Resolution (Rs) efficiency Efficiency (N) resolution->efficiency selectivity Selectivity (α) resolution->selectivity retention Retention (k) resolution->retention particle_size Smaller Particle Size efficiency->particle_size influenced by column_length Longer Column efficiency->column_length influenced by mobile_phase_comp Mobile Phase Composition (Solvent, pH) selectivity->mobile_phase_comp influenced by stationary_phase Stationary Phase Type selectivity->stationary_phase influenced by temperature Temperature selectivity->temperature influenced by solvent_strength Mobile Phase Strength retention->solvent_strength influenced by

References

Technical Support Center: Aporphine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low yields in aporphine synthesis, a common challenge for researchers and drug development professionals.

Troubleshooting Low Yield in Key Reactions

Low yields in this compound synthesis can often be traced back to suboptimal conditions in one of the key cyclization or coupling reactions. Below are common issues and potential solutions for the primary synthetic routes.

FAQ 1: My Bischler-Napieralski reaction is giving a low yield of the desired dihydroisoquinoline intermediate. What are the likely causes and how can I fix it?

Common Causes & Solutions:

  • Incomplete Cyclization: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1] If the aromatic ring of your β-arylethylamide is not sufficiently electron-rich, the cyclization will be inefficient.[2][3]

    • Solution: Ensure that your aromatic substrate has electron-donating groups. For less activated systems, more forceful conditions are required. Using phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often effective for such substrates.[1][3]

  • Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrene (B11656) derivatives.[2][3] This is more likely if the reaction intermediate, a nitrilium salt, is stable.[3][4]

    • Solution: To minimize this side reaction, you can use the corresponding nitrile as a solvent to shift the equilibrium away from the styrene byproduct.[3] Another approach is to use oxalyl chloride to generate an N-acyliminium intermediate, which avoids the elimination pathway.[3]

  • Decomposition of Starting Material or Product: The harsh acidic and high-temperature conditions can lead to degradation.

    • Solution: Optimize the reaction time and temperature. Start with milder conditions and incrementally increase them. Some modern variations use triflic anhydride (B1165640) (Tf₂O) with a base like 2-chloropyridine, which can allow the reaction to proceed at room temperature.[5]

Experimental Protocol: Bischler-Napieralski Cyclization

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the β-arylethylamide in a suitable anhydrous solvent (e.g., toluene, acetonitrile).

  • Addition of Cyclizing Agent: Slowly add the dehydrating agent (e.g., 1.5-3.0 equivalents of POCl₃) to the solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). For unreactive substrates, the addition of P₂O₅ may be necessary.[1]

  • Work-up: Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., ammonium (B1175870) hydroxide) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

FAQ 2: I'm struggling with the Pictet-Spengler reaction to form the tetrahydroisoquinoline core. What factors should I investigate to improve the yield?

Common Causes & Solutions:

  • Low Reactivity of the Carbonyl Component: Ketones are generally less reactive than aldehydes in the Pictet-Spengler reaction. This can lead to low conversion rates.[6]

    • Solution: If possible, use an aldehyde instead of a ketone. For ketone substrates, higher temperatures and stronger acids may be necessary.[6] However, biomimetic approaches using phosphate (B84403) buffers at a slightly basic pH (e.g., pH 9) have shown success with less reactive ketones.[6]

  • Suboptimal pH: The reaction is acid-catalyzed, but a very low pH can lead to protonation of the amine, deactivating it for the initial imine formation.[6]

    • Solution: A screen of different acids (e.g., trifluoroacetic acid, hydrochloric acid) and their concentrations is recommended.[7] For sensitive substrates, phosphate buffers can be an effective alternative to strong acids.[6][8]

  • Solvent Effects: The choice of solvent can influence the reaction rate and the stability of intermediates.

    • Solution: Toluene and benzene (B151609) are commonly used solvents.[7] In some cases, polar solvents like ethanol (B145695) can also be effective.[9] A solvent screen is a valuable optimization step.[10]

Data Presentation: Effect of Reaction Conditions on Pictet-Spengler Yield

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1TFABenzeneReflux465[7]
2HClEthanolRoom Temp1250[9]
3KPi Buffer (pH 9)Methanol702475[6]
FAQ 3: The Ullmann condensation to form the biaryl bond is inefficient. How can I optimize this step?

Common Causes & Solutions:

  • Catalyst Deactivation: The copper catalyst can be sensitive to air and moisture.

    • Solution: Use a ligand to stabilize the copper catalyst. Bidentate, anionic ligands such as those derived from 8-hydroxyquinoline (B1678124) can be effective.[11] Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere.

  • Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures (>160 °C), which can lead to side reactions and decomposition.[11]

    • Solution: Modern ligand-assisted protocols often allow for lower reaction temperatures (80-110 °C).[11] Palladium-catalyzed variations of the Ullmann reaction can sometimes proceed at even milder conditions, even at room temperature.[12]

  • Poor Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides or chlorides.

    • Solution: If possible, use an aryl iodide as your starting material. The electronic nature of the substituents on the aryl halide can also play a role; electron-withdrawing groups can sometimes increase reactivity.

FAQ 4: My photochemical cyclization is not working well. What are the key parameters to control?

Common Causes & Solutions:

  • Incorrect Wavelength of Light: The starting material must be able to absorb the light emitted by the lamp for the reaction to occur.

    • Solution: Check the UV-Vis spectrum of your starting material and choose a lamp with an appropriate emission spectrum.

  • Presence of Quenchers: Oxygen can act as a quencher in many photochemical reactions, leading to low quantum yields.

    • Solution: Degas the solvent and run the reaction under an inert atmosphere.

  • Solvent and Additives: The solvent can have a profound effect on the reaction's efficiency. Trapping agents may also be necessary to react with byproducts.[13]

    • Solution: Benzene is often a good solvent for these reactions.[13] Trapping agents like thiosulfate (B1220275) or bisulfite can improve yields by reacting with iodine radicals.[13]

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.

G cluster_0 Problem Identification cluster_1 Analysis of Key Steps cluster_2 Optimization Strategies cluster_3 Purification and Characterization Low_Yield Low Yield in this compound Synthesis Bischler_Napieralski Bischler-Napieralski Reaction Low_Yield->Bischler_Napieralski Pictet_Spengler Pictet-Spengler Reaction Low_Yield->Pictet_Spengler Ullmann_Condensation Ullmann Condensation Low_Yield->Ullmann_Condensation Photochemical_Cyclization Photochemical Cyclization Low_Yield->Photochemical_Cyclization Optimize_BN Check Ring Activation Minimize Side Reactions Optimize Conditions Bischler_Napieralski->Optimize_BN Optimize_PS Vary Carbonyl Component Optimize pH Screen Solvents Pictet_Spengler->Optimize_PS Optimize_Ullmann Use Ligands Optimize Temperature Choose Reactive Halide Ullmann_Condensation->Optimize_Ullmann Optimize_Photo Correct Wavelength Degas Solvent Use Trapping Agents Photochemical_Cyclization->Optimize_Photo Purification Column Chromatography Recrystallization HSCCC Optimize_BN->Purification Optimize_PS->Purification Optimize_Ullmann->Purification Optimize_Photo->Purification Characterization NMR Mass Spectrometry HPLC Purification->Characterization

Caption: A workflow for troubleshooting low yields.

Bischler-Napieralski Reaction Mechanism

Understanding the mechanism can help in diagnosing issues. The reaction can proceed through two main pathways, with the nitrilium ion intermediate being a key species.[1][14]

G Amide β-Arylethylamide Intermediate1 Imidoyl Phosphate Amide->Intermediate1 + POCl3 Nitrilium Nitrilium Ion Intermediate1->Nitrilium - (OPO2Cl2)- Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Side_Product Styrene (via retro-Ritter) Nitrilium->Side_Product Product Dihydroisoquinoline Cyclized->Product - H+

Caption: Mechanism of the Bischler-Napieralski reaction.

General FAQs

Q1: How do I effectively purify my this compound product from the reaction mixture?

High-Speed Counter-Current Chromatography (HSCCC) has been shown to be a highly effective one-step method for purifying multiple this compound alkaloids from a crude extract with high purity (95-99%).[15][16] This technique avoids the need for initial cleanup steps.[15][16] For more traditional methods, column chromatography on silica (B1680970) gel or alumina (B75360) followed by recrystallization is standard. The choice of solvent system for chromatography will depend on the polarity of your specific this compound derivative.

Q2: Are there any general strategies to improve yields in multi-step syntheses?

Yes, several general principles can help:

  • Purity of Starting Materials: Ensure all your starting materials and reagents are pure and dry.[17] Impurities can lead to side reactions and lower yields.[17]

  • Inert Atmosphere: Many of the reagents and intermediates in this compound synthesis are sensitive to air and moisture. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[17]

  • Telescoping Reactions: If an intermediate is particularly unstable, it may be beneficial to proceed to the next step without full purification (a "one-pot" or "telescoped" procedure).[18]

  • Optimize Each Step: Before proceeding with a long synthesis, it is often worthwhile to optimize the reaction conditions for each individual step to maximize the yield.

References

preventing degradation of aporphine samples during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of aporphine samples during analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and analysis of this compound alkaloids.

Issue Possible Cause(s) Recommended Solution(s)
Rapid discoloration of the sample solution (e.g., turning green, brown, or blue) Oxidation: this compound alkaloids are susceptible to autoxidation, especially in aqueous solutions and when exposed to air.[1][2] This is a primary degradation pathway.Work under an inert atmosphere: Prepare solutions using deaerated water (e.g., by bubbling with nitrogen or argon for at least 60 minutes).[3] If possible, handle samples in a glove box or under a gentle stream of inert gas.[3]
Use antioxidants: Add antioxidants such as L-ascorbic acid (AA) or sodium metabisulfite (B1197395) (SMB) to the solution. A combination of 0.1% AA and 0.1% SMB has been shown to be effective in stabilizing apomorphine (B128758) solutions.[1]
Photodegradation: Exposure to natural or artificial light can cause this compound alkaloids to degrade.[4]Protect from light: Always store and handle samples in amber-colored vials or wrap containers in aluminum foil to prevent light exposure.[3][4]
Loss of compound potency or inconsistent analytical results Improper Storage Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]Store at low temperatures: For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C is ideal.[4]
pH Instability: The stability of this compound alkaloids can be pH-dependent.[1][2] Degradation can occur in neutral to alkaline conditions.Maintain an acidic pH: Ensure the pH of the solution is stable within the range of 3-4 to minimize degradation.[3]
Low Concentration Instability: Dilute solutions of this compound alkaloids can be more prone to oxidation and degradation.[1][3]Prepare higher concentration stock solutions: If the experimental design allows, prepare more concentrated stock solutions and dilute them immediately before use.[3]
Precipitate formation in the solution upon storage pH shift or interaction with container components. Verify pH stability: Regularly check and maintain the optimal pH range (3-4).[3] Use inert containers: Store solutions in high-quality, inert glass vials to prevent interactions.[3]
Poor peak shape (fronting, tailing, or splitting) in LC-MS analysis Column Contamination or Degradation: Buildup of contaminants or degradation of the column's stationary phase.[5][6]Use a guard column and in-line filter: These will protect the analytical column from particulates and strongly retained compounds.[5] Proper column flushing: Flush the column thoroughly after each analytical run, especially when using buffered mobile phases.[5]
Inappropriate Injection Solvent: Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.[5]Match injection solvent to mobile phase: Whenever possible, dissolve the sample in the initial mobile phase.
Interaction with Metal Ions: Some alkaloids can interact with metal components of the LC system, leading to peak tailing.Use mobile phase additives: The addition of a small amount of EDTA (e.g., 0.003% w/v) to the mobile phase can help chelate metal ions and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound samples?

A1: The primary factors leading to the degradation of this compound alkaloids are oxidation, exposure to light, elevated temperatures, and suboptimal pH conditions.[1][4][7] Aporphines are particularly susceptible to autoxidation, which is often indicated by a change in the color of the solution.[1]

Q2: What are the recommended storage conditions for this compound samples?

A2: For optimal stability, this compound samples should be stored under the following conditions:

  • Temperature: At -20°C for long-term storage and at 4°C for short-term storage.[4][8]

  • Light: Protected from light by using amber-colored vials or by wrapping the container in aluminum foil.[3][4]

  • Atmosphere: For solutions, particularly those at low concentrations, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[3][4]

Q3: How can I prevent the oxidation of my this compound solution during sample preparation?

A3: To prevent oxidation, it is crucial to minimize the sample's exposure to oxygen. This can be achieved by using deaerated solvents, working under an inert gas like nitrogen, and adding antioxidants to the solution.[3] A combination of L-ascorbic acid and sodium metabisulfite has proven effective.[1]

Q4: What is the ideal pH for storing this compound solutions?

A4: this compound solutions are generally more stable in acidic conditions. A pH range of 3-4 is recommended to minimize degradation.[3]

Q5: My this compound sample is in solid form. How should I store it?

A5: Solid this compound compounds should be stored in a cool, dry, and dark place.[7] A sealed container at -20°C is recommended for long-term stability.[7]

Quantitative Data Summary

The stability of this compound alkaloids is significantly influenced by the formulation and storage temperature. The following table summarizes the stability of a 50 µg/mL apomorphine HCl solution with different antioxidant systems over a 14-day period.

Antioxidant SystemStorage TemperaturePercentage of Initial Concentration Retained
0.1% L-Ascorbic Acid (AA) + 0.1% Sodium Metabisulfite (SMB)25°C99.7%[1]
37°C95.9%[1]
0.1% L-Ascorbic Acid (AA)25°C~50%[1]
0.1% Sodium Metabisulfite (SMB)25°C0.53%[1]
37°C0.06%[1]

Data extracted from a study on apomorphine HCl stability.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Alkaloid Solution

This protocol describes the preparation of an this compound solution with enhanced stability against oxidative degradation.

Materials:

  • This compound alkaloid standard

  • Deaerated Water for Injection (WFI) or HPLC-grade water

  • L-Ascorbic Acid (AA)

  • Sodium Metabisulfite (SMB)

  • Amber-colored glass vials

  • Nitrogen or Argon gas source

Procedure:

  • Prepare deaerated WFI by bubbling with nitrogen or argon gas for at least 60 minutes.[3]

  • In an amber-colored glass vessel, under a gentle stream of nitrogen, dissolve the desired amounts of L-Ascorbic Acid and Sodium Metabisulfite in the deaerated WFI. For example, to prepare a 0.1% solution of each, dissolve 100 mg of each antioxidant in 100 mL of WFI.[3]

  • Once the antioxidants are fully dissolved, add the this compound alkaloid powder to achieve the target concentration.[3]

  • Gently stir the solution under the inert atmosphere until the this compound alkaloid is completely dissolved.

  • Aseptically filter the solution if required for the application.

  • Dispense the solution into amber-colored vials, flush the headspace with inert gas, and seal immediately.

  • Store the vials at the recommended temperature (4°C for short-term, -20°C for long-term).

Protocol 2: Forced Degradation Study for this compound Alkaloids

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish stability-indicating analytical methods.

Materials:

  • This compound alkaloid sample

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • UV light chamber

  • HPLC-UV or LC-MS system

Procedure:

  • Acidic Degradation: Dissolve the this compound sample in 0.1 M HCl and store at room temperature. Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the aliquots before analysis.

  • Basic Degradation: Dissolve the this compound sample in 0.1 M NaOH and store at room temperature. Collect and neutralize aliquots at the same time points as the acidic degradation.

  • Oxidative Degradation: Dissolve the this compound sample in a solution of 3% H₂O₂ and store at room temperature. Collect aliquots at the specified time points.

  • Photolytic Degradation: Expose a solution of the this compound sample to UV light in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions. Collect aliquots at defined intervals.

  • Thermal Degradation: Store both solid and solution samples of the this compound alkaloid at an elevated temperature (e.g., 60°C). Analyze samples at specified time points.

  • Analysis: Analyze all samples and controls using a suitable stability-indicating HPLC or LC-MS method to quantify the parent compound and detect any degradation products.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis start Start: this compound Sample deaeration Deaerate Solvent (N2 or Ar Purge) start->deaeration 1 antioxidants Add Antioxidants (e.g., 0.1% AA + 0.1% SMB) deaeration->antioxidants 2 dissolution Dissolve Sample in Amber Vial antioxidants->dissolution 3 inert_atm Store under Inert Atmosphere dissolution->inert_atm 4 temp_control Refrigerate (4°C) or Freeze (-20°C) inert_atm->temp_control 5 analysis LC-MS/HPLC Analysis temp_control->analysis 6 end End: Stable Data analysis->end 7

Caption: Workflow for preventing this compound sample degradation.

troubleshooting_logic start Degradation Observed? cause Identify Cause start->cause Yes oxidation Oxidation cause->oxidation Discoloration? light Light Exposure cause->light Clear Vials? temp High Temperature cause->temp Room Temp Storage? ph Incorrect pH cause->ph Neutral/Basic pH? solution_ox Use Inert Gas & Antioxidants oxidation->solution_ox solution_light Use Amber Vials light->solution_light solution_temp Store at ≤ 4°C temp->solution_temp solution_ph Adjust pH to 3-4 ph->solution_ph

Caption: Troubleshooting logic for this compound degradation.

References

troubleshooting aporphine receptor binding assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with aporphine receptor binding assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues that can lead to variability in this compound receptor binding assays.

Q1: Why is my non-specific binding (NSB) signal unusually high?

A1: High non-specific binding can mask the specific binding signal and is a frequent challenge. It happens when the radioligand binds to components other than the target receptor, such as filter membranes, lipids, or other proteins.[1]

Troubleshooting Steps:

  • Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd). Elevated concentrations can increase binding to low-affinity, non-specific sites.[1][2]

  • Enhance Wash Steps: Increase the number and volume of washes with ice-cold buffer after incubation to more effectively remove unbound and non-specifically bound radioligand.[1]

  • Pre-treat Filters: To reduce the binding of positively charged radioligands to negatively charged filter materials, soak glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes before use.[1][3]

  • Include Blocking Agents: Adding Bovine Serum Albumin (BSA) at a concentration of 0.1% to the binding buffer can help block non-specific binding sites on assay components.[1]

  • Consider a Different Radioligand: Some radioligands are inherently more "sticky." If high NSB persists, you might consider using an alternative radiolabeled compound known for a better signal-to-noise ratio.[1]

Q2: What should I do if my specific binding signal is too low?

A2: A weak or absent specific binding signal can arise from various factors throughout the experimental process. A systematic troubleshooting approach is essential.[4]

Troubleshooting Steps:

  • Verify Receptor Source and Preparation:

    • Low Receptor Density: The cell line or tissue may express low levels of the target this compound receptor. Consider using a system known to overexpress the receptor.[4]

    • Improper Membrane Preparation: Ensure your protocol effectively isolates the membrane fraction containing the receptors and minimizes protein degradation by using protease inhibitors.[4][5]

    • Protein Degradation: Avoid repeated freeze-thaw cycles of your membrane preparations, as this can damage the receptors.[4]

  • Check Radioligand Quality and Concentration:

    • Radioligand Integrity: Ensure the radioligand is within its shelf life and has been stored correctly to prevent radiolysis.[4]

    • Incorrect Ligand Concentration: Using a radioligand concentration significantly below its Kd will result in a weak signal. Conversely, a very high concentration can increase non-specific binding, making it difficult to detect a specific signal.[4]

  • Optimize Assay Conditions:

    • Incubation Time: Ensure the incubation is long enough to reach equilibrium. This can be determined by conducting a time-course experiment.[2]

    • Incubation Temperature: The optimal temperature can vary. While room temperature or 37°C are common, some receptor-ligand interactions are more stable at lower temperatures.[5]

  • Improve Separation of Bound and Free Ligand:

    • Filtration Technique: If using vacuum filtration, perform washes rapidly to minimize the dissociation of the ligand from the receptor.[4]

Q3: How can I improve the reproducibility of my assay results?

A3: Poor reproducibility can stem from minor variations in assay components and execution.

Troubleshooting Steps:

  • Standardize Reagent Preparation: Prepare large batches of buffers and aliquots of membrane preparations to be used across multiple experiments.

  • Ensure Consistent Pipetting: Use calibrated pipettes and consistent technique, especially when preparing serial dilutions of compounds.

  • Control Incubation Time and Temperature: Precisely control the duration and temperature of the incubation for all samples.

  • Automate where Possible: For high-throughput applications, automated liquid handling and plate reading can significantly improve consistency.

  • Perform Regular Quality Control: Routinely test reference compounds with known binding affinities to ensure the assay is performing as expected.

Data Presentation

Table 1: Representative Binding Affinities (Ki, nM) of this compound Alkaloids for Dopamine (B1211576) Receptors.

CompoundD1 ReceptorD2 ReceptorD3 ReceptorD4 ReceptorD5 Receptor
Apomorphine513.12.54.425
Nuciferine23016034085410
Bulbocapnine7.9200---
(-)-Anonaine-138---

Data is compiled from various sources for illustrative purposes.[5]

Table 2: Representative Binding Affinities (Ki, nM) of this compound Alkaloids for Serotonin Receptors.

Compound5-HT1A Receptor5-HT2A Receptor5-HT2C Receptor
Nantenine>100008901200
(R)-Roemerine>1000062>10000

Data is compiled from various sources for illustrative purposes.[5][6]

Experimental Protocols

Protocol 1: Membrane Preparation from Tissues or Cells

This protocol outlines the preparation of cell membranes containing the receptor of interest.

Materials:

  • Tissue (e.g., rat striatum for dopamine receptors) or cells expressing the target receptor.[5]

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors.[5]

  • Storage Buffer: 50 mM Tris-HCl, pH 7.4, 10% sucrose.[5]

  • Homogenizer (e.g., Dounce or Polytron).[5]

  • High-speed centrifuge.[5]

Procedure:

  • Homogenize the tissue or cells in ice-cold Lysis Buffer.[5]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[5]

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[5]

  • Wash the membrane pellet by resuspending it in fresh Lysis Buffer and repeating the centrifugation.[5]

  • Resuspend the final pellet in Storage Buffer.[5]

  • Determine the protein concentration using a standard method (e.g., BCA assay).[5]

  • Store the membrane aliquots at -80°C until use.[5]

Protocol 2: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of an unlabeled this compound compound for a target receptor by measuring its ability to displace a known radioligand.[3]

Materials:

  • Prepared cell membranes (10-20 µg of protein per well).[3]

  • Radiolabeled ligand (e.g., [³H]-Spiperone).[3]

  • Unlabeled competitor (the this compound compound of interest).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[3]

  • 96-well filter plate.

  • Vacuum manifold.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the unlabeled this compound compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.[3]

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd for the target receptor.[3]

  • Assay Setup (in a 96-well plate):

    • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of diluted membranes.[3]

    • Non-specific Binding (NSB): 25 µL of a high concentration of an unlabeled ligand (e.g., 10 µM Spiperone), 25 µL of radioligand, and 50 µL of diluted membranes.[3]

    • Competitive Binding: 25 µL of each this compound dilution, 25 µL of radioligand, and 50 µL of diluted membranes.[3]

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to reach equilibrium.[3]

  • Filtration:

    • Pre-soak the filter plate with 0.5% polyethyleneimine for at least 30 minutes.[3]

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.[3]

    • Wash each well three times with 200 µL of ice-cold assay buffer.[3]

  • Scintillation Counting:

    • Allow the filters to dry completely.

    • Add 50 µL of scintillation cocktail to each well.[3]

    • Seal the plate and count the radioactivity in a microplate scintillation counter.[3]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.[3]

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.[3]

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3]

    • Calculate the equilibrium dissociation constant (Ki) for the this compound compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Visualizations

TroubleshootingWorkflow Start Start: Assay Variability HighNSB High Non-Specific Binding? Start->HighNSB LowSignal Low Specific Binding? HighNSB->LowSignal No OptimizeLigand Optimize Radioligand Concentration HighNSB->OptimizeLigand Yes PoorReproducibility Poor Reproducibility? LowSignal->PoorReproducibility No CheckReceptor Verify Receptor Source & Preparation LowSignal->CheckReceptor Yes StandardizeReagents Standardize Reagents PoorReproducibility->StandardizeReagents Yes End End: Optimized Assay PoorReproducibility->End No IncreaseWash Increase Wash Steps OptimizeLigand->IncreaseWash PretreatFilter Pre-treat Filters (PEI) IncreaseWash->PretreatFilter PretreatFilter->End CheckLigand Check Radioligand Quality & Conc. CheckReceptor->CheckLigand OptimizeConditions Optimize Assay Conditions (Time, Temp) CheckLigand->OptimizeConditions OptimizeConditions->End ConsistentPipetting Ensure Consistent Pipetting StandardizeReagents->ConsistentPipetting ControlConditions Control Incubation Time & Temp ConsistentPipetting->ControlConditions ControlConditions->End

Caption: Troubleshooting workflow for this compound receptor binding assay variability.

ExperimentalWorkflow PrepReagents 1. Prepare Reagents (this compound dilutions, Radioligand) AssaySetup 2. Assay Setup in 96-well Plate (Total, NSB, Competitive) PrepReagents->AssaySetup Incubation 3. Incubation (e.g., 60 min at RT) AssaySetup->Incubation Filtration 4. Rapid Filtration (Separate bound/free ligand) Incubation->Filtration Washing 5. Wash Filters (Ice-cold buffer) Filtration->Washing Drying 6. Dry Filters Washing->Drying Counting 7. Scintillation Counting Drying->Counting Analysis 8. Data Analysis (IC50 and Ki determination) Counting->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

SignalingPathway This compound This compound Agonist (e.g., Apomorphine) D1R D1-like Receptor (D1, D5) This compound->D1R D2R D2-like Receptor (D2, D3, D4) This compound->D2R Gs Gs D1R->Gs Gi Gi D2R->Gi BetaArrestin β-Arrestin Recruitment D2R->BetaArrestin AC Adenylate Cyclase Gs->AC Activates inhibitAC Adenylate Cyclase Gi->inhibitAC Inhibits cAMP ↑ cAMP AC->cAMP PKA ↑ PKA Activity cAMP->PKA dec_cAMP ↓ cAMP inhibitAC->dec_cAMP MAPK MAPK Pathway (e.g., ERK phosphorylation) BetaArrestin->MAPK

Caption: this compound agonist signaling at dopamine D1-like and D2-like receptors.

References

Technical Support Center: Optimizing Aporphine Derivative Selectivity for Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at optimizing the selectivity of aporphine derivatives for dopamine (B1211576) receptors.

Frequently Asked Questions (FAQs)

Q1: What are the key structural motifs of the this compound scaffold that are essential for dopamine receptor activity?

A1: Several structural features of the this compound scaffold are critical for potent dopaminergic activity. These include the biphenyl (B1667301) unit, the C-6a (R) configuration, an 11-hydroxy substitution, and N-alkylation.[1] The catechol group at the 1,2 position also generally enhances dopamine receptor affinity.[1]

Q2: How can N-alkylation be used to modulate selectivity between D1-like and D2-like dopamine receptors?

A2: N-alkylation is a powerful strategy for tuning selectivity. Generally, an N-methyl substituent tends to favor D1 receptor activity, while an N-n-propyl substitution enhances activity at D2 receptors.[1][2] This "propyl effect" is a known strategy for improving D2 receptor activity in various dopaminergic molecules.[1]

Q3: What is the significance of the stereochemistry at the C-6a position?

A3: The absolute configuration at the C-6a position is crucial for dopamine receptor binding. The (R)-enantiomers of aporphines consistently demonstrate greater affinity for both D1 and D2 receptors compared to their (S)-enantiomers.[3] The (S)-enantiomer of apomorphine, for instance, acts as an antagonist at dopamine receptors.[4]

Q4: What is functional selectivity (biased agonism) in the context of this compound derivatives, and why is it important?

A4: Dopamine receptors signal through both G-protein-dependent and β-arrestin-dependent pathways.[4] Functional selectivity, or biased agonism, refers to the ability of a ligand to preferentially activate one of these pathways over the other.[4] For example, in Parkinson's disease treatment, it's hypothesized that activating the β-arrestin pathway may lead to locomotor improvement with a reduced risk of dyskinesias, a common side effect of drugs like L-DOPA that activate both pathways.[5] The development of β-arrestin biased agonists is therefore a key therapeutic strategy.[4]

Q5: My this compound derivative shows poor solubility. How can I address this?

A5: Poor aqueous solubility is a common challenge. Consider the following approaches:

  • Salt formation: Conversion of the basic nitrogen of the this compound to a pharmaceutically acceptable salt (e.g., hydrochloride, tartrate) can significantly improve solubility.

  • Prodrug strategies: Esterification of hydroxyl groups can create more soluble prodrugs that are metabolized to the active compound in vivo.

  • Formulation development: Employing formulation strategies such as the use of co-solvents (e.g., DMSO, ethanol), surfactants, or cyclodextrins can enhance solubility for in vitro assays.

Troubleshooting Guides

Synthesis and Purification
Problem Potential Cause Troubleshooting Suggestions
Low yield during synthesis. - Impure starting materials.- Suboptimal reaction conditions (temperature, time, concentration).- Inactive or incorrect reagents.- Purify starting materials before use.- Systematically optimize reaction conditions.- Use fresh, high-quality reagents.[6]
Racemic mixture obtained instead of the desired enantiomer. - The synthetic route does not employ a chiral resolution step or an asymmetric synthesis approach.- Incorporate a chiral resolution step using a resolving agent like (+)-dibenzoyltartaric acid ((+)-DBTA).- Utilize chiral High-Performance Liquid Chromatography (HPLC) for separation.[4]
Difficulty in purifying the final compound. - Presence of closely related impurities or byproducts.- Degradation of the compound during purification.- Employ preparative HPLC for high-resolution separation.[7]- Use mild purification techniques and avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures).[6]- Monitor fractions closely using analytical HPLC or TLC.[6]
In Vitro Assays
Problem Potential Cause Troubleshooting Suggestions
High variability in radioligand binding assay results. - Inconsistent protein concentration in membrane preparations.- Pipetting errors.- Issues with radioligand stability or specific activity.- Perform a protein quantification assay (e.g., Bradford or BCA) on all membrane preparations to ensure consistency.- Use calibrated pipettes and proper pipetting techniques.- Aliquot and store the radioligand according to the manufacturer's instructions.
No discernible signal in the functional assay (e.g., cAMP accumulation). - The compound may be an antagonist rather than an agonist.- The compound may have very low potency or efficacy.- Cell health issues or low receptor expression.- Test the compound for antagonist activity by co-incubating it with a known agonist.- Test a wider range of concentrations.- Check cell viability and confirm receptor expression levels via Western blot or qPCR.
Compound precipitates in the assay buffer. - Poor aqueous solubility of the compound.- Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells.- Evaluate the solubility in the final assay buffer before running the full experiment.

Data Presentation: Dopamine Receptor Binding Affinities of Selected this compound Derivatives

The following table summarizes the binding affinities (Ki, nM) of various this compound derivatives for D1 and D2 dopamine receptors.

CompoundSubstitutionD1 Ki (nM)D2 Ki (nM)D2/D1 Selectivity RatioReference
(R)-(-)-2-methoxy-N-n-propylnorapomorphine2-OCH₃, N-n-propyl64501.34962[2][8]
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnorthis compound2-OCH₃, 11-OH, N-n-propyl16904438.4[2][8]
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine2-OCH₃, 11-OH, N-methyl462350.2[2]
(R)-11-hydroxythis compound11-OH---[3]
(R)-10-bromo-11-hydroxythis compound10-Br, 11-OH---[3]
N-propyl-2-fluoropropanoxy-11-monohydroxy this compound2-O(CH₂)₃F, 11-OH, N-n-propyl-0.54 (D₂high)-[9]

Note: A higher D2/D1 selectivity ratio indicates greater selectivity for the D2 receptor.

Experimental Protocols

Radioligand Binding Assay for D1 and D2 Receptors

Objective: To determine the binding affinity (Ki) of this compound derivatives for dopamine D1 and D2 receptors.

Materials:

  • HEK-293 cells stably expressing human D1 or D2 receptors.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Radioligands: [³H]-SCH23390 (for D1), [³H]-Raclopride or [³H]-Spiperone (for D2).

  • Non-specific binding control: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).

  • Test compounds (this compound derivatives) at various concentrations.

  • 96-well plates, filter mats (GF/B or GF/C), cell harvester, liquid scintillation counter, and scintillation cocktail.

Methodology:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer.

    • Homogenize the cell suspension using a Polytron homogenizer.

    • Centrifuge the homogenate at 4°C.

    • Resuspend the resulting membrane pellet in fresh buffer and determine the protein concentration.

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Initiate the reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

    • Terminate the assay by rapid filtration through the filter mat using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filter mats.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation for D1 Receptor Activation

Objective: To assess the agonist or antagonist activity of this compound derivatives at the D1 dopamine receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK-293 cells stably expressing the human D1 receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Dopamine (as a reference agonist).

  • Test compounds (this compound derivatives).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

  • Cell Plating: Plate the D1-expressing HEK-293 cells in 96- or 384-well plates and allow them to attach overnight.

  • Agonist Mode:

    • Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor.

    • Add varying concentrations of the test compound or dopamine.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of dopamine (typically its EC₈₀).

    • Incubate at 37°C for a specified time.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • For agonist activity, plot the cAMP response against the log concentration of the test compound to determine EC₅₀ and Emax values.

    • For antagonist activity, plot the inhibition of the dopamine response against the log concentration of the test compound to determine the IC₅₀ value.

Visualizations

G Dopamine Receptor Signaling Pathways cluster_0 D1-like Receptor (Gs-coupled) cluster_1 D2-like Receptor (Gi/o-coupled) cluster_2 β-Arrestin Pathway (Biased Agonism) D1R D1/D5 Receptor Gs Gs D1R->Gs Agonist (e.g., Dopamine, This compound) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse1 Cellular Response (e.g., gene expression, ion channel modulation) PKA->CellularResponse1 Phosphorylates targets D2R D2/D3/D4 Receptor Gio Gi/o D2R->Gio Agonist (e.g., Dopamine, This compound) AC_inhibit Adenylyl Cyclase Gio->AC_inhibit Inhibits CellularResponse2 Cellular Response (e.g., ion channel modulation) Gio->CellularResponse2 βγ subunit effects cAMP_inhibit cAMP AC_inhibit->cAMP_inhibit Receptor Dopamine Receptor (D1R or D2R) GRK GRK Receptor->GRK Biased Agonist Arrestin β-Arrestin Receptor->Arrestin Recruits GRK->Receptor Phosphorylates Internalization Receptor Internalization Arrestin->Internalization Signaling MAPK/ERK Signaling Arrestin->Signaling

Caption: Dopamine receptor signaling via G-protein and β-arrestin pathways.

G Experimental Workflow for Selectivity Screening Start Synthesize or Procure This compound Derivative Purity Assess Purity & Identity (HPLC, NMR, MS) Start->Purity BindingAssay Primary Screen: D1 & D2 Radioligand Binding Assays Purity->BindingAssay Decision1 Potent Binding? (e.g., Ki < 1 µM) BindingAssay->Decision1 FunctionalAssay Secondary Screen: D1 & D2 Functional Assays (e.g., cAMP, BRET) Decision1->FunctionalAssay Yes Discard1 Discard or Modify Structure Decision1->Discard1 No Decision2 Selective Agonist or Antagonist? FunctionalAssay->Decision2 BiasedAgonism Tertiary Screen: β-Arrestin Recruitment Assay Decision2->BiasedAgonism Yes Discard2 Discard or Re-evaluate Decision2->Discard2 No/Non-selective LeadCandidate Lead Candidate for Further Optimization BiasedAgonism->LeadCandidate

Caption: A typical workflow for screening this compound derivatives.

G Decision Tree for this compound Scaffold Modification Goal Goal: Enhance D2 Selectivity N_Alkyl Modify N-Alkyl Substituent Goal->N_Alkyl Methyl N-Methyl N_Alkyl->Methyl For D1 Activity Propyl N-n-Propyl N_Alkyl->Propyl For D2 Activity Aromatic Modify Aromatic Rings Propyl->Aromatic Catechol 10,11-Dihydroxy (Catechol) Aromatic->Catechol Potent Agonism MonoHydroxy 11-Monohydroxy Aromatic->MonoHydroxy May yield Antagonism Halogenate Halogenate Catechol Ring? Catechol->Halogenate YesHalogen May reduce agonist activity for both pathways Halogenate->YesHalogen Yes NoHalogen Maintain agonist activity Halogenate->NoHalogen No

Caption: A decision tree for optimizing D2 selectivity.

References

Technical Support Center: Stability of Aporphine Alkaloids in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of aporphine alkaloids in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound alkaloids in solution?

A1: this compound alkaloids are susceptible to degradation from several factors. The most significant are:

  • Light: Exposure to light, particularly UV light, can lead to photodegradation. It is crucial to store solutions in amber vials or otherwise protect them from light.

  • Oxidation: this compound alkaloids can oxidize when exposed to air, a process that can be accelerated by light and elevated temperatures. This oxidation often results in the formation of oxothis compound derivatives.

  • pH: The stability of these alkaloids is often pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of degradation. For long-term storage, temperatures below -20°C are often recommended.

Q2: Which solvents are recommended for dissolving and storing this compound alkaloids?

A2: Common solvents for dissolving this compound alkaloids include dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). The choice of solvent can impact the stability of the alkaloid. For long-term storage, it is advisable to prepare stock solutions in a high-quality anhydrous solvent and store them at -20°C or -80°C. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.

Q3: My this compound alkaloid solution has changed color. What does this indicate?

A3: A change in color, such as darkening, often suggests degradation, likely due to oxidation.[1] You should verify the purity of the solution using an analytical method like HPLC before use. If significant degradation is detected, it is best to prepare a fresh solution.

Q4: I am observing inconsistent results in my biological assays. Could this be related to alkaloid stability?

A4: Yes, inconsistent experimental outcomes can be a result of the degradation of your stock solution. To mitigate this, it is recommended to prepare fresh stock solutions frequently and to aliquot them to minimize freeze-thaw cycles. Storing aliquots at -80°C can further enhance stability.

Q5: How can I assess the stability of a specific this compound alkaloid in my chosen solvent?

A5: A forced degradation study is the standard approach to determine the intrinsic stability of a compound. This involves subjecting the alkaloid solution to various stress conditions, such as heat, light, acid, base, and oxidation, and then analyzing the amount of remaining parent compound and the formation of degradation products using a stability-indicating analytical method like HPLC or UPLC-MS.

Troubleshooting Guides

Issue: Difficulty Dissolving this compound Alkaloid
  • Possible Cause: The alkaloid may have low solubility in the selected solvent.

  • Recommended Solution:

    • Gently warm the solution to 37°C.

    • Use an ultrasonic bath for a short period to aid dissolution.

    • Consider trying a different solvent. DMSO is often a good choice for compounds with poor solubility.

Issue: Precipitation Observed in Stock Solution Upon Storage
  • Possible Cause: The solution may be supersaturated, or the compound may be degrading into less soluble products.

  • Recommended Solution:

    • Allow the solution to warm to room temperature and sonicate to see if the precipitate redissolves.

    • If precipitation persists, consider preparing a less concentrated stock solution.

    • Filter the solution through a 0.22 µm syringe filter before use to remove any particulate matter.

Data Presentation: Stability of this compound Alkaloids

Due to the limited availability of direct comparative studies in the public domain, the following tables provide a representative summary of expected stability trends for a generic this compound alkaloid under forced degradation conditions. The percentage degradation is hypothetical and intended for illustrative purposes.

Table 1: Solvent Stability of a Representative this compound Alkaloid at Room Temperature (25°C) in the Dark over 48 Hours

Solvent% Degradation (Hypothetical)Common Degradation Products
DMSO< 5%Minor oxidation products
Ethanol5 - 10%Oxidation products
Methanol5 - 15%Oxidation and potential methylation artifacts
Acetonitrile< 5%Minor oxidation products
Water (pH 7)10 - 20%Hydrolysis and oxidation products

Table 2: Forced Degradation of a Representative this compound Alkaloid

Stress ConditionReagent/ConditionDuration% Degradation (Hypothetical)Major Degradation Products
Acid Hydrolysis0.1 M HCl24 hours20 - 40%Hydrolysis products, potential rearrangement
Base Hydrolysis0.1 M NaOH24 hours30 - 60%Hydrolysis products, significant oxidation
Oxidation3% H₂O₂24 hours40 - 80%Oxoaporphines and other oxidation products
Thermal60°C48 hours15 - 30%Oxidation products
PhotolyticUV Light (254 nm)24 hours50 - 90%Complex mixture of photodegradation products

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a typical workflow for assessing the stability of an this compound alkaloid.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound alkaloid in a suitable solvent (e.g., methanol or acetonitrile).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and keep at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and keep at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature.

    • Thermal Stress: Store a portion of the stock solution in an oven at 60°C.

    • Photolytic Stress: Expose a portion of the stock solution to UV light (e.g., in a photostability chamber).

    • Control: Keep a portion of the stock solution at room temperature, protected from light.

  • Sample Collection: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method to determine the percentage of the remaining parent alkaloid and to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for stability studies.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the specific this compound alkaloid (e.g., 280 nm and 305 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation Expose to Stress thermal Thermal Stress (60°C) stock_solution->thermal Expose to Stress photo Photolytic Stress (UV Light) stock_solution->photo Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc_analysis HPLC/UPLC-MS Analysis neutralize->hplc_analysis data_analysis Data Interpretation hplc_analysis->data_analysis

Caption: Experimental workflow for a forced degradation study of this compound alkaloids.

degradation_pathway cluster_products Degradation Products This compound This compound Alkaloid oxothis compound Oxothis compound This compound->oxothis compound Oxidation (H2O2, Air) hydrolysis_prod Hydrolysis Products This compound->hydrolysis_prod Hydrolysis (Acid/Base) photo_prod Photodegradation Fragments This compound->photo_prod Photolysis (UV Light) rearrangement_prod Rearrangement Products hydrolysis_prod->rearrangement_prod Acid-catalyzed

Caption: General degradation pathways of this compound alkaloids under stress conditions.

References

Technical Support Center: Overcoming Solubility Issues with Aporphine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common solubility challenges encountered during experiments with aporphine compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is poorly soluble in aqueous solutions. What are the initial steps I can take to improve its solubility?

A1: this compound alkaloids are generally characterized by poor water solubility.[1] The initial and most straightforward approaches to enhance solubility involve modifying the properties of the solvent system. Key strategies include:

  • pH Adjustment: this compound compounds are typically basic due to the presence of nitrogen atoms. Lowering the pH of the aqueous solution will protonate these nitrogen atoms, forming a more soluble salt.[1] It is recommended to prepare a stock solution in a slightly acidic medium (e.g., pH 4-6) using buffers like citrate (B86180) or acetate (B1210297) before further dilution.[1]

  • Use of Co-solvents: Incorporating a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[1] Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG).[1] The recommended procedure is to first dissolve the this compound compound in the pure co-solvent and then add the aqueous buffer dropwise.[1]

  • Employing Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble drugs, thereby increasing their solubility.[1] Non-ionic surfactants such as Tween® 80 or Poloxamer 188 can be incorporated into your formulation above their critical micelle concentration (CMC).[1]

Q2: I'm observing precipitation of my this compound compound during my in vitro assay. What could be the cause and how can I prevent it?

A2: Precipitation during in vitro assays is a common issue, often stemming from the compound's low aqueous solubility and changes in the experimental conditions.

  • Cause: The switch from a solubilizing solvent (like DMSO) to an aqueous assay buffer can cause the compound to crash out of solution. This is particularly problematic if the final concentration in the assay exceeds the compound's aqueous solubility.

  • Prevention:

    • Optimize Co-solvent Concentration: Carefully control the final concentration of the co-solvent (e.g., DMSO) to be as low as possible while still maintaining solubility, to avoid off-target effects in biological assays.[1]

    • Incorporate Precipitation Inhibitors: Polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) can help maintain a supersaturated state of the drug in vitro, preventing or delaying precipitation.[2]

    • Use a "Transfer Model": To mimic in vivo conditions where a formulation moves from the stomach to the intestine, you can use an in vitro "transfer model."[2] This involves first exposing the formulation to simulated gastric fluid and then transferring it to simulated intestinal fluid to check for precipitation.[2]

Q3: Are there more advanced formulation strategies to overcome persistent solubility issues for in vivo studies?

A3: Yes, for challenging this compound compounds, advanced formulation techniques can significantly improve solubility and bioavailability. These include:

  • Salt Formation: Converting the this compound base into a salt form is a well-established method to enhance solubility and dissolution rates.[3][4] This involves reacting the ionizable API with an acid or base counterion.[3] Approximately 50% of marketed small molecule APIs are in salt form.[3]

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion by spray drying or hot-melt extrusion with a suitable polymer carrier (e.g., PVP, HPMC-AS) can prevent the less soluble crystalline form from forming.[2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can pre-dissolve the this compound compound in a lipid/surfactant mixture. This mixture then forms a fine emulsion in the gastrointestinal tract, bypassing the dissolution step.[2]

  • Nanoparticle Formulations: Encapsulating this compound compounds into nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes, can protect the compound from degradation and enhance its permeability and bioavailability.[5][6][7] For instance, apomorphine-loaded SLNs have shown a 12- to 13-fold higher oral bioavailability in rats compared to a reference solution.[5]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause: Precipitation of the this compound compound in the cell culture medium, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visually Inspect: Check for any visible precipitate in the wells of your assay plate under a microscope.

    • Solubility Test: Determine the solubility of your compound in the specific cell culture medium you are using.

    • Reduce Final DMSO Concentration: Titrate down the final percentage of DMSO in your assay to the lowest effective concentration.

    • Incorporate Surfactants: Consider adding a low, non-toxic concentration of a surfactant like Polysorbate 80 to the medium.[2]

Issue 2: Low and variable oral bioavailability in animal studies.

  • Possible Cause: Poor dissolution in the gastrointestinal tract and/or re-crystallization of the compound.[2]

  • Troubleshooting Steps:

    • Characterize the Solid State: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine if your compound is in a crystalline or amorphous state.[2]

    • Formulation Optimization:

      • If crystalline, consider formulating as an amorphous solid dispersion.[2]

      • Incorporate precipitation inhibitors into your formulation.[2]

    • Explore Advanced Formulations: If simple formulations fail, investigate lipid-based systems (SEDDS) or nanoparticle formulations (SLNs, liposomes) to improve in vivo performance.[2][5][6]

Quantitative Data Summary

Table 1: Solubility Enhancement of Apomorphine (B128758) using Nanoparticles

FormulationMean Diameter (nm)Encapsulation Efficiency (%)Bioavailability Enhancement (vs. solution)Reference
Solid Lipid Nanoparticles (GMS)155>9012-fold[5]
Solid Lipid Nanoparticles (PMS)63>9013-fold[5]
PEGylated Liposomes130-160>70N/A (Enhanced brain uptake)[6]
Liposomes with Brij 78130-16099N/A[6]

GMS: Glyceryl monostearate, PMS: Polyethylene glycol monostearate

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Stock Solution using pH Adjustment

Objective: To prepare a stock solution of an this compound compound by leveraging its pH-dependent solubility.

Materials:

  • This compound compound powder

  • 0.1 M Citrate buffer (pH 4.0)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a saturated solution of the this compound compound in the citrate buffer (pH 4.0) by adding an excess of the compound to a known volume of the buffer.

  • Agitate the solution at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. This filtered supernatant is your stock solution.

  • Determine the concentration of the this compound compound in the stock solution using a spectrophotometer or HPLC with a validated method.

  • For your experiment, you can then dilute this acidic stock solution into your final, neutral (e.g., pH 7.4) experimental buffer. The initial solubilization in the acidic buffer helps prevent precipitation upon dilution into the neutral buffer.

Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To encapsulate an this compound compound into SLNs to improve its oral bioavailability.

Materials:

  • Apomorphine (or other this compound compound)

  • Glyceryl monostearate (GMS) or Polyethylene glycol monostearate (PMS)

  • Poloxamer 188

  • High-pressure homogenizer

Methodology:

  • Preparation of the Lipid Phase: Melt the GMS or PMS at a temperature above its melting point. Dissolve the apomorphine in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve the Poloxamer 188 in double-distilled water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial Initial Strategies cluster_advanced Advanced Formulations cluster_outcome Desired Outcome problem Poor Aqueous Solubility of this compound Compound ph_adjust pH Adjustment problem->ph_adjust Simple cosolvent Co-solvents problem->cosolvent Simple surfactant Surfactants problem->surfactant Simple salt Salt Formation problem->salt Advanced asd Amorphous Solid Dispersion problem->asd Advanced lipid Lipid-Based Systems problem->lipid Advanced nano Nanoparticles problem->nano Advanced outcome Enhanced Solubility & Bioavailability ph_adjust->outcome cosolvent->outcome surfactant->outcome salt->outcome asd->outcome lipid->outcome nano->outcome

Caption: Workflow for addressing this compound solubility issues.

troubleshooting_workflow start Precipitation Observed in In Vitro Assay check_conc Is final concentration > aqueous solubility? start->check_conc yes_conc Yes check_conc->yes_conc no_conc No check_conc->no_conc reduce_conc Reduce final compound concentration yes_conc->reduce_conc optimize_cosolvent Optimize co-solvent concentration no_conc->optimize_cosolvent use_inhibitor Incorporate precipitation inhibitor (e.g., HPMC, PVP) reduce_conc->use_inhibitor end_solution Re-run Assay use_inhibitor->end_solution optimize_cosolvent->use_inhibitor

Caption: Troubleshooting precipitation in in vitro assays.

References

Technical Support Center: Minimizing Edge Effects in Aporphine Cytotoxicity Plate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and minimizing edge effects encountered during aporphine cytotoxicity plate assays.

Frequently Asked Questions (FAQs)

Q1: What is the "edge effect" in the context of microplate assays?

A1: The edge effect refers to the phenomenon where wells on the perimeter of a microplate exhibit different results compared to the inner wells.[1][2] This discrepancy is a significant source of variability and can lead to inaccurate data in cell-based assays, including this compound cytotoxicity studies.[3][4] The outer 36 wells, particularly the corner wells, are most affected.[4]

Q2: What are the primary causes of the edge effect?

A2: The two main contributors to the edge effect are:

  • Evaporation: The outer wells have a higher rate of media evaporation, leading to increased concentrations of salts and other media components, which can be toxic to cells and alter their physiology.[1][2][4] A volume loss as low as 10% can be sufficient to impact results.[4]

  • Temperature Gradients: When a plate is moved from room temperature to a 37°C incubator, the outer wells warm up faster than the inner wells.[3][5] This temperature differential can affect cell settling, distribution, and growth.[5][6]

Q3: How does the edge effect impact this compound cytotoxicity assay results?

A3: The edge effect can significantly skew the results of this compound cytotoxicity assays by:

  • Increasing Data Variability: It leads to higher standard deviations and can compromise the reliability and reproducibility of the assay.[2][7]

  • Causing Assay Failure: In severe cases, the changes in osmolality and reagent concentration can lead to assay failure or a drop in overall cell viability, independent of the this compound compound's effect.[1]

  • Generating False Positives/Negatives: Increased cell death in the outer wells due to environmental stress can be misinterpreted as a cytotoxic effect of the this compound compound. Conversely, altered cell growth could mask true cytotoxic effects.

Q4: Are there specific types of plates or lids that can help minimize the edge effect?

A4: Yes, several specialized products are designed to combat the edge effect:

  • Low-Evaporation Lids: These lids have a longer skirt and condensation rings that help reduce fluid loss from the wells.[1][8]

  • Plates with Moats: Some plates, like the Thermo Scientific Nunc Edge plate, incorporate a perimeter moat that can be filled with sterile water or a 0.5% agarose (B213101) gel to create a humidity buffer, significantly reducing evaporation from the experimental wells.[4]

  • Plates Designed for Uniform Airflow: Certain plate designs allow for better airflow above and below stacked plates, which helps in achieving more uniform temperature distribution.[9]

Q5: Is it a valid strategy to simply leave the outer wells of the plate empty?

A5: While leaving the outer wells empty or filling them with a sterile liquid like PBS or media is a common practice, it has drawbacks.[9][10] This approach reduces the number of usable wells by over a third (37.5% in a 96-well plate), decreasing throughput and increasing costs.[6][9] While it can help hydrate (B1144303) the plate, it may not fully resolve issues related to temperature gradients, and using water can create a breeding ground for bacteria.[9]

Troubleshooting Guide: Issues Encountered During this compound Cytotoxicity Assays

This guide provides a systematic approach to troubleshoot common issues, with a focus on mitigating edge effects.

Issue 1: High variability in results between replicate wells, especially between outer and inner wells.

Potential Cause Troubleshooting Steps
Evaporation 1. Use Sealing Tapes/Films: For cell-based assays, use sterile, breathable sealing tapes to allow for gas exchange while minimizing evaporation.[1][2][8] For biochemical assays, clear or foil sealing tapes are effective.[1][8] Heat sealing provides the most secure and efficient method to prevent evaporation.[8][11] 2. Utilize Low-Evaporation Lids: Employ lids with condensation rings to reduce fluid loss.[6] 3. Maintain High Humidity: Ensure your incubator is set to at least 95% humidity. Evaporation is significantly higher at lower humidity levels.[4] 4. Limit Incubator Access: Minimize the frequency and duration of incubator door openings to maintain a stable internal environment.[4][5] Consider using a rapid-recovery incubator if available.[12]
Temperature Gradients 1. Thermal Equilibration: Before seeding cells, allow the plate and media to equilibrate to the incubator temperature (37°C).[10] 2. Room Temperature Incubation: After seeding, let the plate sit at room temperature for 60-90 minutes to allow cells to settle uniformly before transferring to the incubator.[5] This helps minimize cell rolling and uneven distribution caused by rapid temperature changes.[5][13]
Inconsistent Pipetting 1. Automate Pipetting: If possible, use an automated pipetting system to improve precision and reduce inter-operator variability.[14][15][16] 2. Manual Pipetting Technique: If using manual pipettes, ensure they are properly calibrated. Use a consistent technique, such as reverse pipetting for viscous solutions, and handle the cell suspension gently to avoid causing cellular stress.[17]

Issue 2: Unexpectedly high cytotoxicity observed in control (vehicle-treated) wells, particularly on the plate edges.

Potential Cause Troubleshooting Steps
Solvent Toxicity 1. Check Solvent Concentration: If using a solvent like DMSO, ensure the final concentration is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[18]
Contamination 1. Microbial Contamination: Visually inspect plates for signs of bacterial or yeast contamination, which can interfere with assay readings.[18] 2. Mycoplasma Testing: Regularly test cell cultures for mycoplasma, which can affect cell health and response to treatments.
Medium Component Interference 1. Phenol (B47542) Red: The phenol red in some culture media can interfere with absorbance readings in colorimetric assays like MTT. Consider using a phenol red-free medium during the final assay incubation step.[18]

Issue 3: Low or no signal (e.g., low absorbance) in the assay.

Potential Cause Troubleshooting Steps
Low Cell Density 1. Optimize Seeding Density: The number of viable cells may be too low to generate a detectable signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[18]
Insufficient Incubation Time 1. Optimize Incubation: The incubation period with the assay reagent (e.g., MTT) may be too short. A typical incubation time is 1-4 hours, but this may need to be optimized for your specific cell line.[18]
Data Summary Tables

Table 1: Impact of Humidity on Media Evaporation Rate

Relative HumidityEvaporation Rate
90%Normal
80%~4 times higher than at 90%[4]

Table 2: Evaporation Reduction with Specialized Microplates

Plate TypeIncubation PeriodOverall Plate Evaporation
Standard 96-well Plate7 days> 8%[4]
Nunc Edge Plate (with moat)4 days< 1%[4]
Nunc Edge Plate (with moat)7 days< 2%[4]

Table 3: Cytotoxicity (IC50) of Select this compound Alkaloids Against Cancer Cell Lines

This compound AlkaloidCancer Cell LineIC50 Value (µM)Assay Method
Compound 2 (from S. dielsiana)HepG23.20 ± 0.18MTS[19]
Compound 2 (from S. dielsiana)MCF73.10 ± 0.06MTS[19]
Compound 2 (from S. dielsiana)OVCAR83.40 ± 0.007MTS[19]
Norushinsunine (AAR-02)Various7.4 - 8.8 µg/mlMTT[20]

Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[21]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HeLa, HepG2, A549)

  • Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)

  • This compound alkaloid stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[22] To minimize edge effects, consider filling the outer wells with sterile PBS or media and using only the inner 60 wells for the experiment.

  • Pre-incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[22]

  • Compound Treatment: Prepare serial dilutions of the this compound alkaloid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated (media only) and vehicle control (e.g., DMSO in media) wells.[22]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.[22]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[22]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • Cells and plates set up as in steps 1-4 of the MTT assay protocol.

  • Commercially available LDH cytotoxicity assay kit.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the treatment incubation period, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[23]

  • LDH Reaction: Add the LDH assay reaction mixture to each well of the new plate according to the manufacturer's instructions.[23]

  • Incubation: Incubate the plate at room temperature for the time specified by the kit (usually 10-30 minutes), protected from light.[23]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).[23]

Visualizations (Graphviz)

G cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed Cells in 96-Well Plate B 24h Incubation (Cell Attachment) A->B D Add Compound to Cells B->D C Prepare this compound Serial Dilutions C->D E Incubate for 24/48/72h D->E F Add Assay Reagent (e.g., MTT, LDH Substrate) E->F G Incubate as Required F->G H Measure Signal (Absorbance) G->H I Calculate % Cytotoxicity vs. Control H->I J Determine IC50 I->J

Caption: Experimental workflow for an this compound cytotoxicity assay.

G cluster_causes Primary Causes of Edge Effect cluster_consequences Consequences cluster_result Resulting Problem cluster_solutions Mitigation Strategies Evap Evaporation Conc Increased Media Concentration Evap->Conc Temp Temperature Gradient Growth Uneven Cell Growth & Distribution Temp->Growth EdgeEffect EDGE EFFECT (Inaccurate Data) Conc->EdgeEffect Growth->EdgeEffect Humid ↑ Humidity Control Humid->EdgeEffect Seal Use Lids/Seals Seal->EdgeEffect Equil Thermal Equilibration Equil->EdgeEffect Flow Workflow Adjustment Flow->EdgeEffect

Caption: Logical relationship between causes and solutions for edge effect.

References

Technical Support Center: Enhancing the Bioavailability of Aporphine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address challenges encountered when aiming to improve the oral bioavailability of aporphine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high in vitro activity but very low oral bioavailability in animal models. What are the likely causes?

A1: This is a common challenge. The discrepancy between in vitro potency and in vivo efficacy for this compound derivatives often stems from several factors:

  • Poor Aqueous Solubility: Many this compound alkaloids are lipophilic and have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.

  • First-Pass Metabolism: this compound derivatives can be extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the intestine and liver before reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: Many of these compounds are substrates for the P-gp efflux transporter, which actively pumps the drug back into the intestinal lumen, reducing net absorption.[1]

  • Chemical Instability: The compound may be unstable in the acidic environment of the stomach.

Q2: What are the initial steps to troubleshoot the poor oral bioavailability of my this compound derivative?

A2: A systematic approach is crucial:

  • Physicochemical Characterization: Determine the compound's aqueous solubility at different pH values, its lipophilicity (LogP), and pKa. This will help identify the primary absorption barriers.

  • In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to evaluate its intestinal permeability and determine if it is a substrate for efflux pumps like P-gp.

  • Formulation Screening: Test the solubility of your compound in a variety of pharmaceutically acceptable vehicles, including co-solvents, surfactants, and lipids, to identify a suitable formulation for in vivo studies.

  • Assess Metabolic Stability: Use liver microsomes to evaluate the compound's susceptibility to first-pass metabolism.

Q3: When should I consider a nanoformulation approach for my this compound derivative?

A3: A nanoformulation strategy is particularly beneficial when:

  • The derivative has very low aqueous solubility ("brick-dust" molecule).

  • You need to protect the compound from degradation in the gastrointestinal tract.

  • You aim to enhance absorption and potentially bypass first-pass metabolism through lymphatic uptake.

  • Controlled or sustained release of the drug is desired.

Q4: Can co-administration with other agents improve the bioavailability of my this compound derivative?

A4: Yes, co-administration with inhibitors of metabolic enzymes or efflux transporters can significantly enhance bioavailability. For instance, co-administering a known P-gp inhibitor, such as verapamil (B1683045) or a natural bioenhancer, can reduce the efflux of this compound derivatives that are P-gp substrates, thereby increasing their absorption. Similarly, co-administration with a CYP3A4 inhibitor can decrease first-pass metabolism. However, this approach requires careful consideration of potential drug-drug interactions.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations After Oral Dosing
Potential Cause Troubleshooting Steps
Inadequate Drug Solubilization in the GI Tract - Optimize Formulation: Develop a formulation that maintains the drug in a solubilized state in the GI lumen. Options include using co-solvents (e.g., PEG 400), surfactants, or creating lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).- Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
High First-Pass Metabolism - Identify Metabolizing Enzymes: Use in vitro assays with human liver microsomes and specific CYP inhibitors to identify the primary metabolizing enzymes.- Prodrug Approach: Design a prodrug that masks the metabolic site. The prodrug should be stable in the GI tract and convert to the active drug in systemic circulation.- Co-administration with Inhibitors: In preclinical studies, co-administer with a known inhibitor of the identified metabolizing enzyme to confirm the extent of first-pass metabolism.
P-glycoprotein (P-gp) Efflux - Confirm P-gp Substrate Activity: Conduct a bidirectional Caco-2 permeability assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests P-gp involvement.[2] Repeat the assay with a P-gp inhibitor (e.g., verapamil) to confirm.- Formulation with P-gp Inhibitors: Formulate the this compound derivative with excipients that have P-gp inhibitory activity.- Prodrug Design: Synthesize a prodrug that is not a substrate for P-gp.
Poor Membrane Permeability - Lipophilicity Modification: If the compound is too hydrophilic, consider synthesizing analogs with increased lipophilicity to favor passive diffusion.- Prodrug Approach: Design a more lipophilic prodrug that can readily cross the intestinal membrane and then be converted to the active compound.
Issue 2: Difficulty in Formulating this compound Derivatives for In Vivo Studies
Potential Cause Troubleshooting Steps
Very Low Aqueous Solubility - Salt Formation: If the this compound derivative has an ionizable group, forming a salt can significantly improve its aqueous solubility and dissolution rate.[2]- Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create a higher-energy amorphous form can enhance solubility.[2]- Nanoformulations: Techniques like solid lipid nanoparticles (SLNs) or polymeric nanoparticles can encapsulate the drug and improve its dispersion in aqueous media.
Chemical Instability in Formulation Vehicle - pH Adjustment: Determine the pH-stability profile of your compound and adjust the vehicle pH accordingly.- Use of Antioxidants: If the compound is prone to oxidation, include antioxidants in the formulation.- Protective Formulations: Encapsulation in nanoparticles can protect the drug from degradation.

Data on Bioavailability Enhancement Strategies

The following tables summarize quantitative data on the enhancement of bioavailability of selected this compound derivatives using different strategies.

Table 1: Pharmacokinetic Parameters of Nuciferine and its PLGA Nanoparticle Formulation in Rats

FormulationDoseCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Nuciferine (Oral)5 mg/kg-0.6 ± 0.20.8 ± 0.4-4.2 ± 1.3[3]
Nuciferine-PLGA-NPs (Oral)5 mg/kg-1.3 ± 0.31.8 ± 0.2--[3]
Nuciferine (Oral)50 mg/kg1710 ± 4200.9 ± 0.32.48 ± 0.514830 ± 112058.13[4][5][6][7]
N-Nornuciferine (Oral)50 mg/kg570 ± 1501.65 ± 0.452.94 ± 0.632150 ± 54079.91[4][5][6][7]

Note: Bioavailability can vary significantly between studies due to differences in formulation and animal models.[4][7]

Table 2: Bioavailability Enhancement of Apomorphine using Solid Lipid Nanoparticles (SLNs)

FormulationBioavailability Enhancement (Fold Increase vs. Reference Solution)Reference
Apomorphine-loaded SLNs12- to 13-fold

Experimental Protocols

Protocol 1: Preparation of this compound Derivative-Loaded Solid Lipid Nanoparticles (SLNs) by Hot High-Shear Homogenization

This protocol is a general guideline and should be optimized for each specific this compound derivative.

Materials:

  • This compound derivative

  • Solid lipid (e.g., glyceryl monostearate, tristearin)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified water

  • High-shear homogenizer

  • Water bath

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid by heating it 5-10°C above its melting point in a water bath.

    • Dissolve the this compound derivative in the molten lipid.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase.

    • Immediately homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 10-30 minutes) to form a hot oil-in-water emulsion.[8]

  • Formation of SLNs:

    • Cool down the hot pre-emulsion to room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the nanoparticles.

Protocol 2: Caco-2 Cell Permeability Assay for this compound Derivatives

This assay is used to assess the intestinal permeability of a compound and to determine if it is a substrate of efflux transporters like P-glycoprotein.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound derivative solution in HBSS

  • Lucifer yellow (for monolayer integrity testing)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²).

    • Perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be low (e.g., <1.0 x 10⁻⁶ cm/s).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add the this compound derivative solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add the this compound derivative solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • To assess P-gp involvement, perform the A-B and B-A transport studies in the presence and absence of a P-gp inhibitor like verapamil.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

  • Sample Analysis:

    • Quantify the concentration of the this compound derivative in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the Transwell® membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio > 2 suggests the compound is a substrate for active efflux.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Aporphine_Derivative This compound Derivative Solubility_Screening Solubility Screening Aporphine_Derivative->Solubility_Screening Nanoformulation Nanoformulation (e.g., SLNs) Solubility_Screening->Nanoformulation Prodrug_Synthesis Prodrug Synthesis Solubility_Screening->Prodrug_Synthesis Caco2_Assay Caco-2 Permeability Assay Nanoformulation->Caco2_Assay Metabolic_Stability Metabolic Stability (Microsomes) Nanoformulation->Metabolic_Stability Prodrug_Synthesis->Caco2_Assay Prodrug_Synthesis->Metabolic_Stability Pharmacokinetics Pharmacokinetic Study (Animal Model) Caco2_Assay->Pharmacokinetics Metabolic_Stability->Pharmacokinetics Bioavailability_Analysis Bioavailability Analysis Pharmacokinetics->Bioavailability_Analysis

Figure 1. Experimental workflow for enhancing the bioavailability of this compound derivatives.

signaling_pathway cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling This compound This compound Derivative D2R Dopamine D2 Receptor This compound->D2R Agonist/ Antagonist 5HT2A Serotonin 5-HT2A Receptor This compound->5HT2A Agonist/ Antagonist AC Adenylyl Cyclase D2R->AC PLC Phospholipase C 5HT2A->PLC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC

Figure 2. This compound derivative interaction with Dopamine and Serotonin pathways.

logical_relationship Low_Bioavailability Low Oral Bioavailability Poor_Solubility Poor Aqueous Solubility Low_Bioavailability->Poor_Solubility High_Metabolism High First-Pass Metabolism Low_Bioavailability->High_Metabolism Pgp_Efflux P-gp Efflux Low_Bioavailability->Pgp_Efflux Nanoformulation Nanoformulation Poor_Solubility->Nanoformulation Prodrug Prodrug Approach High_Metabolism->Prodrug Co_administration Co-administration with Inhibitors High_Metabolism->Co_administration Pgp_Efflux->Prodrug Pgp_Efflux->Co_administration

Figure 3. Strategies to address causes of low bioavailability of this compound derivatives.

References

improving the efficiency of aporphine purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of aporphine purification by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a general strategy for purifying this compound alkaloids from a crude plant extract?

A1: A multi-step strategy is typically most effective. It often begins with an acid-base extraction to isolate the total alkaloid fraction. This is followed by one or more chromatographic techniques. A common approach involves an initial separation using column chromatography (e.g., with silica (B1680970) gel) to separate major fractions, followed by high-performance liquid chromatography (HPLC) for high-resolution purification of individual aporphines.[1] For certain applications, High-Speed Counter-Current Chromatography (HSCCC) can be a powerful alternative, sometimes allowing for the one-step purification of multiple alkaloids directly from the crude extract.[2][3]

Q2: My this compound compound appears to be degrading on the silica gel column. What can I do?

A2: this compound alkaloids can be unstable on silica gel, which is acidic and can cause degradation or irreversible adsorption.[4][5] If you suspect degradation, you can:

  • Confirm Instability: Run a 2D TLC. Spot your sample, run the plate in a solvent system, then turn it 90 degrees and run it again in the same solvent. If new spots appear off the diagonal, it indicates degradation on the silica.[5]

  • Deactivate the Silica: Pre-treat the silica gel with a base, such as triethylamine (B128534) (typically 1-2% in the mobile phase), to neutralize acidic sites.

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a bonded phase like C18 for reversed-phase chromatography.[1]

  • Use an Alternative Technique: Employ HSCCC, which is a liquid-liquid technique that avoids solid stationary phases altogether, thus preventing adsorption and degradation issues.[2]

Q3: I'm seeing significant peak tailing in my HPLC results for an this compound alkaloid. What are the common causes and solutions?

A3: Peak tailing is a common issue in chromatography and can be caused by several factors:

  • Secondary Interactions: The basic nitrogen in the this compound structure can interact with acidic residual silanols on the silica-based column. To fix this, add a competitor, like a small amount of triethylamine (0.1%), to the mobile phase or use a buffer to control the pH.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[6]

  • Column Contamination or Collapse: The column frit may be blocked, or the stationary phase may be damaged. Try backflushing the column or, if the problem persists, replace it.[6]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the this compound. For basic compounds, a lower pH is often better for symmetrical peaks.[6]

Q4: How can I efficiently separate this compound enantiomers?

A4: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC.[7][8] For aporphines like apomorphine (B128758), cellulose-based chiral columns, such as Chiralcel OD-R, have been used successfully with a reversed-phase mobile phase.[9] The development of chiral separation methods is crucial as different enantiomers of a drug can have vastly different pharmacological potencies and toxicities.[7]

Q5: My recovery of the target this compound is very low after purification. Where could my compound be going?

A5: Low recovery can be frustrating and may result from several issues:

  • Irreversible Adsorption: As mentioned, aporphines can bind strongly and irreversibly to silica gel.[2] Consider using a different stationary phase or HSCCC.

  • Compound Instability: Aporphines can be sensitive to pH, light, and oxidation.[4][10] Ensure your purification conditions are mild. It may be necessary to add antioxidants like ascorbic acid or sodium metabisulfite (B1197395) to your solutions to prevent oxidative degradation.[10]

  • Improper Fraction Collection: Your compound may have eluted earlier or later than expected. Ensure you are monitoring the elution with a suitable detection method (e.g., UV at multiple wavelengths or TLC of all fractions).

  • Sample Precipitation: The compound may not be soluble in the mobile phase, causing it to precipitate on the column. Ensure your sample is fully dissolved before loading.[5]

Data Presentation

Table 1: Example HPLC Parameters for this compound Analysis
ParameterMethod 1: Apomorphine Impurity Profiling[11]Method 2: Apomorphine Enantiomer Separation[9]Method 3: General this compound Alkaloid Separation[12]
Column C18Chiralcel OD-R (cellulose-based)C18
Dimensions -250 x 4.6 mm-
Mobile Phase 10 mM Phosphate Buffer (pH 3.0) and Methanol (87.5:12.5) with 0.075% L-tartaric acidAcetonitrile and 0.05 M Sodium Perchlorate (pH 2.0) (35:65 v/v)Methanol and aqueous buffer
Elution Mode IsocraticIsocraticGradient
Flow Rate 1.2 mL/min0.5 mL/min-
Detection UVUV at 273 nmUV
Run Time 35 min--
Table 2: Performance of HSCCC for One-Step this compound Purification

Data from a study on Nelumbo nucifera leaves.[3][13]

CompoundCrude Extract (mg)Yield (mg)Purity (%)
2-hydroxy-1-methoxythis compound1006.395.1
Pronuciferine1001.196.8
Nuciferine1008.598.9
Roemerine1002.797.4

Experimental Protocols

Protocol 1: General Acid-Base Extraction for this compound Alkaloids

This protocol is a standard method to isolate a total alkaloid fraction from plant material.[1]

  • Maceration: Macerate 100 g of dried, powdered plant material in 500 mL of 95% ethanol (B145695) for 48 hours at room temperature.

  • Concentration: Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude ethanolic extract.

  • Acidification: Dissolve the crude extract in 200 mL of 2% hydrochloric acid.

  • Defatting: Extract the acidic solution three times with 100 mL of a nonpolar solvent (e.g., hexane (B92381) or chloroform) to remove lipids and pigments. Discard the organic layers.

  • Basification: Adjust the pH of the remaining aqueous layer to 9-10 with a concentrated ammonia (B1221849) solution.

  • Alkaloid Extraction: Extract the basified solution three times with 150 mL of chloroform (B151607) or dichloromethane. The this compound alkaloids will move into the organic layer.

  • Final Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes a one-step purification of four this compound alkaloids from a crude extract.[3][13]

  • Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v). Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.

  • HSCCC System Preparation: Fill the entire multilayer coil column with the upper stationary phase. Then, pump the lower mobile phase into the head of the column at a flow rate of 2.0 mL/min while the apparatus is rotating at 850 rpm.

  • Sample Preparation: Dissolve 100 mg of the crude alkaloid extract in 12 mL of a 1:1 (v/v) mixture of the upper and lower phases.

  • Injection and Elution: Once hydrodynamic equilibrium is reached, inject the sample solution.

  • Fraction Collection: Monitor the effluent with a UV detector at 270 nm and collect fractions based on the chromatogram.

  • Analysis: Analyze the purity of the collected fractions using HPLC.

Visualizations

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of aporphine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound alkaloids?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest (in this case, this compound alkaloids).[1][2] These components can include salts, lipids, proteins, and other endogenous substances from biological or plant matrices.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of the this compound alkaloids in the mass spectrometer's ion source.[2][4][5] This interference can lead to either a decrease in the analyte signal (ion suppression) or an increase in the signal (ion enhancement), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[4][6][7]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This method helps to identify at which points during the chromatographic run matrix effects are occurring. It involves infusing a constant flow of an this compound standard solution into the LC eluent after the analytical column while injecting a blank matrix extract.[2][4] A stable signal will be observed until matrix components elute and cause a dip (suppression) or a rise (enhancement) in the baseline, indicating the retention times where matrix effects are most pronounced.[2][4]

  • Post-Extraction Spike (Quantitative Assessment): This is the most common method for quantifying matrix effects. It involves comparing the response of an this compound standard spiked into an extracted blank matrix sample with the response of a standard in a neat (clean) solvent at the same concentration.[1][2][4] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the effect.[3]

    • An MF = 1 (or 100%) indicates no matrix effect.

    • An MF < 1 (or <100%) indicates ion suppression.[8]

    • An MF > 1 (or >100%) indicates ion enhancement.[8]

Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?

A3: The main strategies to overcome matrix effects can be categorized into three areas:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components from the sample before analysis.[1][9] Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[1][9][10]

  • Improve Chromatographic Separation: Modifying the LC method can help to separate the this compound alkaloids from co-eluting matrix components.[4] This can be achieved by adjusting the mobile phase composition, the gradient profile, or by using a different type of analytical column.[1]

  • Use of an Appropriate Internal Standard: An internal standard (IS) is a compound that is added to all samples, calibrators, and quality controls at a constant concentration.[11] A suitable IS can compensate for variability in sample preparation and for matrix effects.[11] A stable isotope-labeled internal standard (SIL-IS) is the ideal choice as it has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way.[11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing for this compound Alkaloids Secondary interactions with the analytical column; Inappropriate mobile phase pH.This compound alkaloids are basic compounds. Ensure the mobile phase pH is appropriate to maintain them in a single ionic form. Consider using a column with base-deactivated silica. Adding a small amount of an amine modifier to the mobile phase can also help.
Significant Ion Suppression Co-elution of highly abundant matrix components (e.g., phospholipids (B1166683) in plasma).Improve sample preparation to remove these interferences. Techniques like LLE or SPE are generally more effective at removing phospholipids than PPT.[10] Alternatively, modify the chromatographic method to separate the this compound peak from the region where phospholipids elute.
High Variability in Results Between Samples Inconsistent matrix effects from sample to sample.The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for this variability.[12] If a SIL-IS is not available, a carefully chosen structural analog can also be used, but it must be demonstrated to track the analyte's behavior. Ensure the sample preparation method is highly reproducible.
Low Recovery of this compound Alkaloids Suboptimal extraction conditions.This compound alkaloids are typically basic. Adjusting the pH of the sample and/or the extraction solvent can significantly improve extraction efficiency. For LLE, ensure the organic solvent is of appropriate polarity. For SPE, select a sorbent that provides good retention and elution characteristics for basic compounds (e.g., mixed-mode cation exchange).
Signal Drift During Analytical Run Accumulation of matrix components in the LC system or on the MS source.Implement a divert valve to direct the flow to waste during the elution of highly concentrated matrix components, thus preventing them from entering the mass spectrometer.[13] Ensure adequate cleaning of the ion source as part of routine maintenance.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for different sample preparation techniques. While specific data for this compound alkaloids in biological matrices is limited in publicly available literature, these values for related compounds and different matrices provide a useful comparison. Researchers should empirically determine these values during method development for their specific this compound analyte and matrix.

Sample Preparation Technique Typical Analyte Recovery (%) Typical Matrix Effect (%) Notes
Protein Precipitation (PPT) 80 - 11050 - 90 (Suppression)Simple and fast, but often results in significant matrix effects due to insufficient cleanup.[10]
Liquid-Liquid Extraction (LLE) 60 - 10080 - 110 (Less Suppression)Can provide cleaner extracts than PPT, but recovery can be lower for more polar analytes.[10]
Solid-Phase Extraction (SPE) 70 - 11090 - 110 (Minimal Effect)Generally provides the cleanest extracts and can significantly reduce matrix effects.[10]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike

  • Obtain Blank Matrix: Source a batch of the same matrix (e.g., plasma, urine, plant extract) that is confirmed to be free of the this compound analyte of interest.

  • Prepare Blank Extract: Process the blank matrix using your established sample preparation procedure.

  • Prepare Standard Solutions:

    • Set A (Neat Solution): Prepare a standard solution of the this compound analyte in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Spiked Matrix): Spike the blank matrix extract with the this compound analyte to the same final concentration as Set A.

  • Analysis: Inject and analyze at least three replicates of both Set A and Set B.

  • Calculation: Calculate the Matrix Factor (MF) as follows: MF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

Protocol 2: General Liquid-Liquid Extraction (LLE) for this compound Alkaloids from Biological Fluids

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an appropriate internal standard working solution. Vortex to mix.

  • pH Adjustment: Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to raise the pH and ensure the this compound alkaloids are in their free base form. Vortex.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of chloroform (B151607) and isopropanol). Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) spike_is Spike with Internal Standard start->spike_is 1. extraction Extraction (LLE, SPE, or PPT) spike_is->extraction 2. evap Evaporate & Reconstitute extraction->evap 3. lc_separation LC Separation evap->lc_separation 4. Inject ms_detection MS Detection lc_separation->ms_detection 5. integration Peak Integration ms_detection->integration 6. quantification Quantification integration->quantification 7. end Final Concentration quantification->end 8.

Caption: A typical experimental workflow for the LC-MS analysis of this compound alkaloids.

troubleshooting_workflow start Inaccurate or Imprecise Results check_me Assess for Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effect Present? check_me->me_present optimize_prep Optimize Sample Preparation (e.g., switch to SPE) me_present->optimize_prep Yes no_me Investigate Other Causes (e.g., instrument issues, standard stability) me_present->no_me No optimize_lc Optimize Chromatography (e.g., change gradient) optimize_prep->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: A decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Quantification of Aporphine in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method refinement of quantifying aporphine alkaloids in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound alkaloids in biological samples?

A1: The most prevalent and robust methods for the quantification of this compound alkaloids in complex biological matrices, such as plasma, urine, and tissue homogenates, are High-Performance Liquid Chromatography (HPLC) coupled with various detectors.[1] Specifically, HPLC combined with tandem mass spectrometry (LC-MS/MS) is highly favored due to its superior sensitivity and selectivity.[2][3][4] This technique allows for precise identification and quantification even at low concentrations, which is often crucial for pharmacokinetic studies.[3][5] HPLC with diode array detection (DAD) is also used, particularly for method development and in scenarios where the analyte concentrations are higher.[1]

Q2: What is a "matrix effect" and how does it affect this compound quantification?

A2: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, interfering compounds present in the biological sample matrix.[2][6] This phenomenon, which can manifest as either ion suppression or enhancement, is a significant challenge in LC-MS/MS-based bioanalysis and can lead to inaccurate and imprecise results.[2] Endogenous components of the matrix, such as phospholipids, salts, and metabolites, are common causes of these effects.[2] For this compound alkaloids, which may be present at low levels, unaddressed matrix effects can severely compromise the reliability of quantitative data.

Q3: How can I minimize matrix effects in my assay?

A3: Minimizing matrix effects is critical for developing a robust bioanalytical method. Strategies include:

  • Effective Sample Preparation: Employ rigorous sample clean-up procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7] Protein precipitation is a simpler but often less effective method.

  • Chromatographic Separation: Optimize the HPLC method to chromatographically separate the this compound analyte from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a different column.[2]

  • Use of an Internal Standard (IS): Incorporating a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects. The SIL-IS experiences similar ionization suppression or enhancement as the analyte, allowing for an accurate ratio-based quantification.

  • Dilution: Diluting the sample can reduce the concentration of interfering components, but this may also lower the analyte concentration below the limit of quantification.

Q4: What are typical validation parameters for a bioanalytical method for this compound quantification?

A4: According to regulatory guidelines from agencies like the FDA and EMA, a bioanalytical method must be validated to ensure its reliability.[8] Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.[8]

  • Precision: The degree of scatter between a series of measurements.[8]

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8]

  • Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[9]

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.[3]

  • Recovery: The efficiency of the extraction procedure.[9]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound alkaloids.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Interaction with active sites (silanols) on the HPLC column. 2. Column contamination or blockage. 3. Sample solvent incompatible with the mobile phase.[10] 4. Suboptimal mobile phase pH.1. Use a high-purity silica (B1680970) column or an end-capped column. Add a small amount of a basic modifier like triethylamine (B128534) to the mobile phase. 2. Reverse flush the column. If that fails, use an appropriate regeneration procedure or replace the column. Use an in-line filter to protect the column.[10] 3. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. 4. Adjust the mobile phase pH to ensure the this compound analyte is in a single ionic state.
High Variability in Results / Poor Reproducibility 1. Inconsistent sample preparation (extraction efficiency varies). 2. Significant and variable matrix effects between samples.[2] 3. Instrument instability (fluctuating pump pressure, unstable ESI spray).1. Automate the sample preparation process if possible. Ensure thorough vortexing and consistent incubation times. Use a reliable internal standard. 2. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix to its response in a neat solution. Improve the sample clean-up method (e.g., switch from protein precipitation to SPE). 3. Perform system suitability tests before each run. Check for leaks, ensure proper pump priming, and clean the ESI source.
Low Analyte Recovery 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing. 3. Analyte adsorption to container walls or instrument components.1. Optimize the extraction solvent pH and composition. For LLE, test different organic solvents. For SPE, test different sorbents and elution solvents. 2. Minimize sample processing time. Keep samples on ice or at a controlled low temperature. Investigate the stability of the this compound under your experimental conditions. 3. Use low-adsorption vials and tubing. Pre-condition the system by injecting a high-concentration standard.
No or Low Signal in MS Detector 1. The analyte is not ionizing efficiently. 2. Severe ion suppression due to matrix effects. 3. Incorrect MS/MS transition (MRM) parameters. 4. Analyte concentration is below the limit of detection (LOD).1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ionization modes. This compound alkaloids typically ionize well in positive mode. 2. Infuse a standard solution of the analyte post-column while injecting a blank, extracted matrix sample to identify regions of ion suppression. Adjust chromatography to move the analyte away from these regions. 3. Optimize precursor and product ions by infusing a standard solution of the this compound directly into the mass spectrometer. 4. Concentrate the sample extract or increase the injection volume.

Quantitative Data Summary

The following tables summarize typical validation and performance parameters for LC-MS/MS methods used in the quantification of alkaloids in biological matrices.

Table 1: Method Validation Parameters for Alkaloid Quantification

ParameterTypical Acceptance CriteriaExample Value (this compound-like compound)Reference
Linearity (r²) > 0.99> 0.9968[3]
Accuracy (% RE) Within ±15% (±20% at LLOQ)< 12.63%[3]
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 9.14%[3]
Recovery (%) Consistent, precise, and reproducible85 - 113%[3]
LLOQ (ng/mL) Detectable with acceptable accuracy & precision1.0 ng/mL[3]

Table 2: HPLC-MS/MS Performance for this compound Alkaloids

AnalyteMatrixLLOQ (ng/mL)LOD (ng/mL)Recovery (%)Reference
GlaziovinePlant Leaves1.60.580-120[11]
Various AporphinesPlant Leaves1.6 - 17.20.5 - 5.280-120[11]
Apomorphine (B128758)Human Plasma-0.1 (based on 20pg injected)-[5]

Experimental Protocols

Protocol 1: this compound Extraction from Plasma using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for the specific this compound alkaloid of interest.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

    • Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 20 µL of the working internal standard solution (e.g., a stable isotope-labeled this compound in methanol) to each plasma sample, calibrator, and quality control (QC) sample. Vortex briefly.

  • Alkalinization:

    • Add 50 µL of 1M sodium hydroxide (B78521) or ammonium (B1175870) hydroxide to each tube to raise the pH (>9). This ensures the this compound, a basic compound, is in its neutral form for efficient extraction into an organic solvent. Vortex for 30 seconds.

  • Liquid-Liquid Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture like hexane:isoamyl alcohol (99:1)).

    • Cap the tubes and vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitate at the interface.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis:

    • Centrifuge the reconstituted sample at 12,000 x g for 2 minutes.

    • Transfer the supernatant to an HPLC vial with an insert.

    • Inject 5-10 µL into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Analysis
  • LC System: HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[1]

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[12]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[12]

  • Gradient Elution:

    • Start with a low percentage of mobile phase B (e.g., 5-10%).

    • Linearly increase to a high percentage of B (e.g., 95%) over several minutes to elute the analyte.

    • Hold at high %B to wash the column.

    • Return to initial conditions and re-equilibrate the column before the next injection.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

  • MS System: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for the analyte and one for the internal standard to ensure selectivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Biological Matrix (Plasma) add_is Add Internal Standard plasma->add_is 1. Spiking extract Extraction (LLE or SPE) add_is->extract 2. Clean-up evap Evaporate & Reconstitute extract->evap 3. Concentration hplc HPLC Separation (C18 Column) evap->hplc 4. Injection ms MS/MS Detection (ESI+, MRM) hplc->ms 5. Ionization & Fragmentation integrate Peak Integration ms->integrate 6. Data Acquisition quantify Quantification (Calibration Curve) integrate->quantify 7. Calculation report Generate Report quantify->report 8. Final Result

General workflow for this compound quantification in biological matrices.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 Recruits MAPK MAPK Pathway MyD88->MAPK IKK IKKα/β MyD88->IKK Transcription Inflammatory Gene Transcription MAPK->Transcription Activates IκBα IκBα IKK->IκBα Phosphorylates & Causes Degradation NFkB NF-κB (p65) IκBα->NFkB Releases NFkB->Transcription Translocates to Nucleus This compound This compound Alkaloid (e.g., Taspine derivative) This compound->TLR2 Inhibits

Inhibitory action of an this compound alkaloid on the TLR2 signaling pathway.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in NMR of Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (S/N) in Nuclear Magnetic Resonance (NMR) spectroscopy of aporphine alkaloids.

Troubleshooting Guide

Issue: Low Signal-to-Noise Ratio (S/N) in NMR Spectra of this compound Alkaloids

A low S/N ratio is a common challenge in the NMR analysis of this compound alkaloids, particularly when dealing with low-concentration samples or complex mixtures. This guide provides a systematic approach to identifying and resolving the root causes of poor S/N.

Potential Cause 1: Suboptimal Sample Preparation

  • Question: Is your sample concentration sufficient?

    • Solution: The most direct way to improve the S/N ratio is to increase the concentration of the this compound alkaloid in the NMR tube. For routine ¹H NMR, a concentration of 1-5 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically recommended. For less sensitive nuclei like ¹³C, or for 2D experiments, higher concentrations of 5-30 mg are often necessary.

  • Question: Is the sample free of particulate matter?

    • Solution: Solid impurities can interfere with the magnetic field homogeneity (shimming), leading to broadened peaks and a reduced S/N. Filter your sample solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • Question: Have you chosen the optimal deuterated solvent?

    • Solution: The choice of solvent can impact both the solubility of the this compound alkaloid and the resolution of the spectrum. Common solvents for alkaloids include deuterated chloroform (B151607) (CDCl₃), methanol (B129727) (CD₃OD), and dimethyl sulfoxide (B87167) (DMSO-d₆). If solubility is an issue, consider trying a different solvent or a solvent mixture.

Potential Cause 2: Incorrect Spectrometer Parameters

  • Question: Has the probe been properly tuned and matched?

    • Solution: The NMR probe must be tuned to the correct frequency and matched to the instrument's impedance for efficient signal detection. Always perform a tune and match for each sample, as variations in solvent and sample concentration can affect the probe's electronic environment.

  • Question: Is the receiver gain set correctly?

    • Solution: An improperly set receiver gain can either lead to signal clipping (if too high) or insufficient amplification (if too low). Utilize the automatic gain setting (rga) before acquisition or manually optimize it to maximize the signal without introducing artifacts.

  • Question: Are you using a sufficient number of scans?

    • Solution: The S/N ratio increases with the square root of the number of scans. To double the S/N, you need to quadruple the number of scans. For dilute samples of this compound alkaloids, increasing the number of scans is a critical step to obtain a usable spectrum.

Potential Cause 3: Suboptimal Hardware Utilization

  • Question: Are you using the most sensitive available hardware?

    • Solution: If accessible, using a cryogenically cooled probe (CryoProbe) can provide a significant boost in S/N. CryoProbes reduce thermal noise in the detection coil, leading to a substantial improvement in sensitivity. Similarly, using smaller diameter NMR tubes (e.g., 1.7 mm or 3 mm) with a corresponding microprobe can enhance mass sensitivity, which is particularly beneficial for mass-limited samples.

Frequently Asked Questions (FAQs)

Q1: What is the single most effective way to increase the S/N for my this compound alkaloid sample?

A1: For a given sample, utilizing a cryogenically cooled NMR probe (CryoProbe) is often the most effective method, providing a signal-to-noise enhancement of approximately 300% or more compared to a standard room-temperature probe.[1] If a CryoProbe is not available, increasing the number of scans is a universally applicable and effective strategy.

Q2: How does the magnetic field strength affect the S/N ratio?

A2: The S/N ratio is proportional to the magnetic field strength (B₀) to the power of 3/2. Therefore, moving to a higher field spectrometer (e.g., from 400 MHz to 600 MHz) will result in a significant improvement in sensitivity and spectral dispersion, which can be crucial for resolving complex spectra of this compound alkaloids.

Q3: My this compound alkaloid has low solubility. What are my options to get a good NMR spectrum?

A3: If you are limited by solubility, you have several options:

  • Use a more sensitive probe: A CryoProbe or a microprobe can compensate for the low concentration.

  • Increase the number of scans: This will improve the S/N over time.

  • Optimize the solvent: Experiment with different deuterated solvents or solvent mixtures to improve solubility. For some alkaloids, a small amount of deuterated acid (e.g., trifluoroacetic acid-d) can improve solubility and sharpen peaks, but be aware that it will alter the chemical shifts.

  • Use a smaller volume: Dissolving your limited sample in a smaller volume of solvent in a smaller diameter NMR tube (e.g., 1.7 mm) will increase the concentration.

Q4: How can I minimize the broad water signal that is obscuring my this compound alkaloid signals?

A4: The presence of water in your NMR solvent can be a significant issue. To minimize its impact:

  • Use high-quality deuterated solvents: Ensure your solvents are dry and stored properly.

  • Dry your sample thoroughly: Lyophilize your sample to remove any residual water before dissolving it in the deuterated solvent.

  • Use solvent suppression techniques: Modern NMR spectrometers are equipped with pulse sequences (e.g., presaturation, WET) that can effectively suppress the solvent signal.

Q5: When should I consider using 2D NMR experiments for my this compound alkaloid?

A5: While 1D ¹H NMR is the primary technique for initial characterization, 2D NMR is invaluable for the complete structural elucidation of novel this compound alkaloids or for analyzing complex mixtures.

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings and map out spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule. These experiments generally require a higher sample concentration or a longer acquisition time to achieve adequate S/N.

Data Presentation: Quantitative Impact of S/N Enhancement Techniques

TechniqueParameter ChangeExpected S/N ImprovementNotes
Number of Scans Increase from 16 to 256 (16x)~4xS/N is proportional to the square root of the number of scans.
Magnetic Field Increase from 400 MHz to 600 MHz (1.5x)~1.8xS/N is proportional to B₀^(3/2).
Probe Technology Room Temperature to CryoProbe~3-4xReduces thermal noise in the probe electronics.[1]
NMR Tube Diameter 5 mm to 3 mm~2xFor mass-limited samples, improves the filling factor.
NMR Tube Diameter 3 mm to 1.7 mm~2.4xFurther enhances mass sensitivity.

Experimental Protocols

Protocol 1: Optimized Sample Preparation for this compound Alkaloids
  • Sample Weighing: Accurately weigh 1-5 mg of the purified this compound alkaloid for ¹H NMR, or 5-30 mg for ¹³C and 2D NMR, into a clean, dry vial.

  • Solvent Selection and Dissolution: Add 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Gently vortex or sonicate to ensure complete dissolution.

  • Filtration: Using a clean Pasteur pipette, filter the solution through a small plug of glass wool directly into a high-quality 5 mm NMR tube to remove any particulate matter. For mass-limited samples, use a smaller diameter NMR tube (e.g., 1.7 mm or 3 mm) and adjust the solvent volume accordingly.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: General Parameters for ¹H NMR Acquisition of this compound Alkaloids
  • Spectrometer Setup: Insert the sample into the magnet. Lock onto the deuterium (B1214612) signal of the solvent.

  • Shimming: Perform an automatic gradient shimming routine, followed by manual adjustment of the Z1 and Z2 shims to optimize the magnetic field homogeneity. A good shim is indicated by a sharp and symmetrical lock signal.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency for the specific sample.

  • Receiver Gain: Use the automatic receiver gain setting (rga).

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton pulse program (e.g., zg30 on Bruker instruments).

    • Number of Scans (ns): Start with 16 or 32 scans for a concentrated sample. For dilute samples, increase to 128, 256, or more as needed.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative ¹H NMR. For quantitative measurements, a longer delay of 5 times the longest T₁ relaxation time is required.

    • Acquisition Time (aq): Set to acquire the full Free Induction Decay (FID), typically 2-4 seconds.

    • Spectral Width (sw): Ensure the spectral width encompasses all expected signals from the this compound alkaloid (e.g., 0-12 ppm).

  • Data Processing:

    • Apodization: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve S/N.

    • Fourier Transform: Perform a Fourier transform of the FID.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_sample Sample Preparation cluster_params Spectrometer Parameters cluster_hardware Hardware cluster_end Result Start Low S/N in This compound Alkaloid NMR Concentration Increase Sample Concentration Start->Concentration Is concentration low? Filter Filter Sample Start->Filter Is sample cloudy? Solvent Optimize Solvent Start->Solvent Poor solubility? TuneMatch Tune and Match Probe Concentration->TuneMatch Filter->TuneMatch Solvent->TuneMatch Gain Set Receiver Gain TuneMatch->Gain Scans Increase Number of Scans Gain->Scans CryoProbe Use CryoProbe Scans->CryoProbe Hardware options? End Improved S/N Scans->End Sufficient S/N? Microprobe Use Microprobe/ Smaller Tube CryoProbe->Microprobe Microprobe->End

Caption: Troubleshooting workflow for low S/N in this compound alkaloid NMR.

SNR_Enhancement_Logic cluster_factors Key Factors Influencing S/N cluster_outcome Outcome Sample Sample Related Concentration Filtration Solvent Choice SNR Signal-to-Noise Ratio (S/N) Sample->SNR Acquisition Acquisition Parameters Number of Scans Relaxation Delay (d1) Pulse Angle Acquisition->SNR Hardware Hardware Probe Type (CryoProbe) Tube Diameter Magnetic Field Strength Hardware->SNR

Caption: Logical relationship of factors enhancing the NMR signal-to-noise ratio.

References

Validation & Comparative

Aporphine vs. Non-Aporphine Dopamine Agonists: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of aporphine and non-aporphine dopamine (B1211576) agonists, focusing on their application in treating Parkinson's disease (PD). The information presented is synthesized from clinical trials and preclinical studies, with an emphasis on quantitative data, experimental methodologies, and underlying pharmacological mechanisms.

Introduction to Dopamine Agonists

Dopamine agonists are critical therapeutic agents for conditions characterized by dopaminergic deficiency, most notably Parkinson's disease. They function by directly stimulating dopamine receptors, compensating for the loss of endogenous dopamine.[1] These agonists are broadly classified based on their chemical structure into two main groups: this compound and non-aporphine alkaloids.[2][3]

  • This compound Agonists : These are a class of quinoline (B57606) alkaloids, with apomorphine (B128758) being the most prominent member used clinically.[4] Apomorphine's structure includes a tetracyclic this compound ring, which confers lipophilicity and a strong affinity for dopamine receptors.[5]

  • Non-Aporphine Agonists : This group includes widely prescribed drugs such as pramipexole (B1678040), ropinirole (B1195838), and rotigotine.[6] They are typically non-ergot-derived compounds developed to offer a more selective receptor binding profile.[7]

The primary distinction lies in their receptor selectivity and, consequently, their clinical efficacy and side-effect profiles. This guide will dissect these differences to inform research and development efforts.

Pharmacological Profile and Mechanism of Action

The fundamental difference in efficacy between this compound and non-aporphine agonists stems from their distinct interactions with dopamine receptor subtypes. Dopamine receptors are categorized into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[8]

  • This compound (Apomorphine) : Apomorphine is characterized as a potent, broad-spectrum dopamine agonist.[9] It activates all subtypes of both D1-like and D2-like receptor families, a pharmacological action more similar to endogenous dopamine and its precursor, levodopa (B1675098).[5][9] It also demonstrates affinity for serotonergic and adrenergic receptors.[5]

  • Non-Aporphine Agonists : Most non-aporphine agonists, including pramipexole and ropinirole, are selective for the D2-like receptor family, with a particularly high affinity for D2 and D3 receptors.[7][8][10] Rotigotine is also a non-ergot agonist that stimulates D3, D2, and D1 receptors.[11]

The activation of D1-like versus D2-like receptors triggers distinct downstream signaling cascades, as illustrated below.

G cluster_0 D1-like Receptor Signaling (Gs-coupled) cluster_1 D2-like Receptor Signaling (Gi-coupled) D1_R D1/D5 Receptors Gs Gs/olf Protein D1_R->Gs Agonist Binding AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc Stimulates PKA Protein Kinase A cAMP_inc->PKA Neuron_Exc Neuronal Excitation PKA->Neuron_Exc D2_R D2/D3/D4 Receptors Gi Gi/o Protein D2_R->Gi Agonist Binding AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Inhibits Neuron_Inhib Neuronal Inhibition cAMP_dec->Neuron_Inhib

Dopamine Receptor Signaling Pathways.[8]

The following diagram illustrates the differential receptor selectivity between the two classes of agonists.

G cluster_agonists Dopamine Agonist Classes cluster_receptors Receptor Families This compound This compound Agonists (e.g., Apomorphine) D1_like D1-like Receptors (D1, D5) This compound->D1_like Broad Spectrum Agonist D2_like D2-like Receptors (D2, D3, D4) This compound->D2_like Nonthis compound Non-Aporphine Agonists (e.g., Pramipexole, Ropinirole) Nonthis compound->D2_like Primarily Selective Agonist

Receptor Selectivity of Dopamine Agonist Classes.

Comparative Clinical Efficacy in Parkinson's Disease

The differing pharmacological profiles translate into notable variations in clinical efficacy, particularly in managing motor symptoms of advanced Parkinson's disease. Apomorphine's efficacy is often considered comparable to that of levodopa, the gold standard for PD treatment.[5][12]

A 2021 network meta-analysis of 20 randomized controlled trials (RCTs) involving 6,560 patients provides robust quantitative data comparing various dopamine agonists for advanced PD.[13] The study ranked the drugs based on their ability to increase "ON" time without troublesome dyskinesia, a critical measure of efficacy.

Data Presentation: Efficacy Ranking of Dopamine Agonists

The table below summarizes the findings from the network meta-analysis, using the Surface Under the Cumulative Ranking (SUCRA) probability score to represent the likelihood of a treatment being the most effective. A higher SUCRA score indicates a higher probability of being a top-ranked treatment.

Dopamine AgonistClassSUCRA Score for Increasing "ON" Time without Troublesome Dyskinesia (%)
Apomorphine This compound 97.08%
Pramipexole (IR)Non-Aporphine79.00%
Ropinirole (PR)Non-Aporphine63.92%
Source: Adapted from Zhang et al., 2021.[13] IR: Immediate Release, PR: Prolonged Release.

The data clearly indicates that apomorphine is superior in increasing "ON" time without troublesome dyskinesia and decreasing "OFF" time for patients with advanced PD.[13] Non-aporphine agonists like pramipexole and ropinirole also demonstrated significant efficacy over placebo but were ranked lower than apomorphine.[13]

Experimental Protocols

To provide context for the presented data, this section details the methodologies of key cited studies.

Protocol 1: Network Meta-Analysis of Dopamine Agonists (Zhang et al., 2021)

This study aimed to compare and rank the efficacy and safety of various dopamine agonists in advanced PD with motor fluctuations.[13]

  • Study Selection : A systematic search of PubMed, Embase, and the Cochrane Library was conducted for double-blind RCTs comparing dopamine agonists in advanced PD published up to January 2021.

  • Data Extraction : Two independent reviewers extracted data on study design, patient characteristics, interventions, and outcomes. The primary efficacy outcomes were changes in "ON" time without troublesome dyskinesia and "OFF" time. Secondary outcomes included changes in total "ON" time and scores on the Unified Parkinson's Disease Rating Scale (UPDRS) parts II and III. Safety outcomes included treatment-emergent adverse events.

  • Statistical Analysis : A Bayesian network meta-analysis was performed. The results were presented as the mean difference for continuous outcomes and odds ratios for dichotomous outcomes. Efficacy and safety of the different agonists were ranked using SUCRA probabilities.

The workflow for this meta-analysis is visualized below.

G start Systematic Literature Search (PubMed, Embase, Cochrane) select Study Selection (Inclusion/Exclusion Criteria) start->select extract Data Extraction (2 Independent Reviewers) select->extract assess Risk of Bias Assessment (Cochrane Tool) extract->assess analyze Bayesian Network Meta-Analysis assess->analyze rank Drug Ranking using SUCRA analyze->rank end Comparative Efficacy & Safety Conclusions rank->end

Workflow for the Network Meta-Analysis.[13]
Protocol 2: Preclinical Efficacy in MPTP-Treated Primates (Mailman et al., 2020)

This preclinical study provided evidence for the importance of D1 receptor activation in severe parkinsonism.[14]

  • Animal Model : Two non-human primates were rendered severely parkinsonian through treatment with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which selectively destroys dopaminergic neurons.

  • Interventions : The study compared the effects of three drugs:

    • Levodopa (standard-of-care)

    • Bromocriptine (a D2/D3 non-aporphine agonist)

    • Dihydrexidine (B1670578) (an experimental, selective D1 full agonist)

  • Efficacy Assessment : Parkinsonian signs were clinically rated by trained observers blinded to the treatment conditions. A lower score indicated reduced parkinsonian disability.

  • Key Findings : Bromocriptine showed no discernible improvement. Levodopa produced only a small, transient improvement in one subject. In stark contrast, the selective D1 agonist dihydrexidine caused a dramatic (ca. 75%) improvement in parkinsonian signs in both subjects.[14] This highlights the potential of D1 agonism, a key feature of apomorphine, to provide robust motor relief even when D2 agonists and levodopa are ineffective.

Discussion and Future Outlook

The available evidence strongly suggests that the this compound agonist apomorphine has a superior efficacy profile compared to the more selective D2/D3 non-aporphine agonists for managing motor fluctuations in advanced Parkinson's disease.[13] This enhanced efficacy is likely attributable to its broad-spectrum agonism at both D1-like and D2-like dopamine receptors, more closely mimicking the action of endogenous dopamine.[5][9]

Future Directions for Drug Development:

  • Selective D1 Agonists : The development of selective D1/D5 receptor agonists with favorable pharmacokinetic and safety profiles represents a promising avenue for future PD therapies.[8][10]

  • Partial Agonists : Research into D1/D5 receptor-selective partial agonists is underway, with the hypothesis that they may provide sustained motor control while reducing the risk of motor complications (like dyskinesia) and nonmotor adverse events (like impulse control disorders) associated with full agonists.[10]

  • Novel Formulations : While highly effective, apomorphine's use has been limited by its need for subcutaneous administration.[15] The development of less invasive delivery systems, such as sublingual films or oromucosal solutions, is an active area of research to improve patient access and convenience.[12][15]

References

A Comparative Analysis of the Anticancer Activity of Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative anticancer properties of selected aporphine alkaloids. This document provides a detailed examination of their cytotoxic effects, underlying mechanisms of action, and the experimental protocols used for their evaluation.

This compound alkaloids, a significant class of isoquinoline (B145761) alkaloids found in various plant families, have garnered considerable attention in oncology research for their potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines.[1] This guide presents a comparative study of four prominent this compound alkaloids: liriodenine (B31502), boldine (B1667363), nuciferine (B1677029), and crebanine (B1669604). By summarizing their anticancer efficacy, detailing the experimental methodologies for their assessment, and visualizing their molecular pathways of action, this document aims to provide a valuable resource for the scientific community.

Comparative Cytotoxicity of this compound Alkaloids

The anticancer potency of this compound alkaloids is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values for liriodenine, boldine, nuciferine, and crebanine against various human cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, such as incubation times and specific cell line characteristics.

AlkaloidCancer Cell LineIC50 (µM)Incubation Time (h)
Liriodenine Ovarian Cancer (CAOV-3)37.324
Human Laryngocarcinoma (HEp-2)2.3324
Lung Cancer (A-549)18.2 µg/mLNot Specified
Chronic Myeloid Leukemia (K-562)16.2 µg/mLNot Specified
Breast Cancer (MCF-7)33.31Not Specified
Boldine Breast Cancer (MDA-MB-231)46.548
Breast Cancer (MDA-MB-468)50.848
Nuciferine Oral Squamous Carcinoma (SCC25)~8024
Oral Squamous Carcinoma (CAL27)~8024
Crebanine Human Promyelocytic Leukemia (HL-60)9 µg/mL48
Human Histiocytic Lymphoma (U937)12 µg/mL48
Human Chronic Myelogenous Leukemia (K562)13 µg/mL48
Human Fibrosarcoma (HT1080)20 µg/mL48
Human Cervical Carcinoma (KB-3-1)24 µg/mL48
Human Cervical Carcinoma (KB-V1)16 µg/mL48
Renal Cell Carcinoma (786-0)~77.4Not Specified
Renal Cell Carcinoma (A498)~108.6Not Specified
Renal Cell Carcinoma (Caki-1)~130.5Not Specified
Human Gastric Adenocarcinoma (SGC-7901)45.7048
Human Hepatocellular Carcinoma (HepG2)65.0748

Mechanisms of Anticancer Action

This compound alkaloids exert their anticancer effects through the modulation of various cellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Liriodenine has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[2][3] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.[2][4] Furthermore, liriodenine can induce cell cycle arrest, in some cases through a p53-dependent mechanism.[2][5]

Boldine also triggers the intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3/7.[4][6] Its mechanism of action also involves the modulation of key survival signaling pathways, including the inhibition of the ERK/AKT/GSK-3β and Notch signaling pathways.[7][8]

Nuciferine has been reported to inhibit cancer cell proliferation and induce apoptosis by suppressing the PI3K/Akt and STAT3 signaling pathways.[9][10] Inhibition of the PI3K/Akt pathway is a common mechanism for anticancer agents, as this pathway is crucial for cell survival and proliferation.[9] The suppression of STAT3 signaling can also lead to decreased expression of proteins involved in cell survival and proliferation.[10]

Crebanine demonstrates potent anticancer activity by inhibiting the PI3K/Akt signaling pathway, which in turn affects the downstream transcription factor FoxO3a.[11][12] This alkaloid also induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the mitochondrial pathway.[11] Furthermore, crebanine can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of this compound alkaloids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound alkaloid stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound alkaloid for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]

Apoptosis Quantification (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound alkaloid

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound alkaloid for a specified period (e.g., 24 or 48 hours).

  • Harvest both floating and attached cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by the this compound alkaloids and a general experimental workflow for assessing their anticancer activity.

cluster_liriodenine Liriodenine Signaling Pathway Liriodenine Liriodenine p53 p53 Liriodenine->p53 activates Bcl-2 Bcl-2 Liriodenine->Bcl-2 inhibits Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis cluster_boldine Boldine Signaling Pathway Boldine Boldine ERK ERK Boldine->ERK inhibits AKT AKT Boldine->AKT inhibits Mitochondrion Mitochondrion Boldine->Mitochondrion disrupts potential Proliferation Proliferation ERK->Proliferation GSK-3β GSK-3β AKT->GSK-3β GSK-3β->Proliferation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis cluster_nuciferine Nuciferine Signaling Pathway Nuciferine Nuciferine PI3K PI3K Nuciferine->PI3K inhibits STAT3 STAT3 Nuciferine->STAT3 inhibits Apoptosis Apoptosis Nuciferine->Apoptosis induces Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival STAT3->Proliferation STAT3->Survival cluster_crebanine Crebanine Signaling Pathway Crebanine Crebanine PI3K PI3K Crebanine->PI3K inhibits ROS ROS Crebanine->ROS induces NF-κB NF-κB Crebanine->NF-κB inhibits Akt Akt PI3K->Akt FoxO3a FoxO3a Akt->FoxO3a Apoptosis Apoptosis FoxO3a->Apoptosis promotes Mitochondrion Mitochondrion ROS->Mitochondrion damages Mitochondrion->Apoptosis Inflammation Inflammation NF-κB->Inflammation Survival Survival NF-κB->Survival cluster_workflow Experimental Workflow for Anticancer Activity Cell_Culture 1. Cancer Cell Culture Treatment 2. Treatment with This compound Alkaloid Cell_Culture->Treatment MTT_Assay 3a. MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay 3b. Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis_Assay Data_Analysis 4. Data Analysis (IC50, % Apoptosis) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Study 5. Mechanistic Studies (Western Blot, etc.) Data_Analysis->Mechanism_Study

References

Aporphine's Antioxidant Potential: A Comparative Validation Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying and validating novel antioxidant compounds is a critical step in the discovery of new therapeutic agents. Aporphine alkaloids, a class of naturally occurring compounds, have garnered significant interest for their diverse pharmacological activities, including their potential as antioxidants. This guide provides a comparative analysis of the antioxidant activity of various this compound alkaloids, validated through the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

Comparative Antioxidant Activity of this compound Alkaloids

The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the DPPH radical scavenging activity of several this compound alkaloids in comparison to standard antioxidants.

CompoundIC50 Value (µM)Source Plant Species
This compound Alkaloids
(-)-N-methylasimilobineComparable to Vitamin C at 100 µMNelumbo nucifera[1]
LysicamineComparable to Vitamin C at 100 µMNelumbo nucifera[1]
Glaucine0.44Stephania tetrandra (inferred)
Boldine0.29Not Specified
Seco-glaucine0.04Not Specified
Seco-boldine0.21Not Specified
Standard Antioxidants
Ascorbic Acid (Vitamin C)9.53 - 127.7-
Trolox~4.0 - 7.9-
Quercetin0.74-
Gallic Acid~14.4 - 49.1-
BHT (Butylated hydroxytoluene)202.35-

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocol: DPPH Radical Scavenging Assay

This section details a standardized protocol for determining the antioxidant activity of this compound alkaloids using the DPPH assay.

1. Principle:

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[2][3] This reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which can be measured spectrophotometrically at approximately 517 nm.[4][5] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound.

2. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (analytical grade)

  • This compound alkaloid sample

  • Standard antioxidant (e.g., Ascorbic Acid, Trolox, or Quercetin)

  • 96-well microplate or spectrophotometer cuvettes

  • Micropipettes

  • Spectrophotometer or microplate reader

3. Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of the this compound alkaloid sample and the standard antioxidant in methanol or another suitable solvent. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • Add a specific volume of the DPPH working solution (e.g., 180 µL) to each well of a 96-well microplate.

    • Add a small volume of the different concentrations of the sample and standard solutions (e.g., 20 µL) to their respective wells.

    • For the blank (control), add the same volume of the solvent (e.g., 20 µL of methanol) to a well containing the DPPH solution.

    • Incubate the microplate in the dark at room temperature for a specified period (typically 30 minutes).[2]

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[6]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50: The IC50 value is determined by plotting a graph of the percentage of scavenging activity against the concentration of the sample. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.

DPPH Assay Workflow

The following diagram illustrates the key steps involved in the DPPH antioxidant assay.

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol mixing Mix DPPH Solution with Sample/Standard/Blank prep_dpph->mixing prep_samples Prepare Serial Dilutions of this compound & Standard prep_samples->mixing incubation Incubate in Dark (30 minutes) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging & IC50 Value measurement->calculation

DPPH Assay Workflow Diagram

Signaling Pathway of DPPH Radical Scavenging

The underlying chemical principle of the DPPH assay involves the transfer of an electron or a hydrogen atom from the antioxidant to the DPPH radical. This process is depicted in the following diagram.

DPPH_Scavenging_Pathway DPPH_radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_radical->DPPH_H + H• (from this compound) Antioxidant This compound (AH) Antioxidant_radical This compound• (Oxidized Form) Antioxidant->Antioxidant_radical - H•

DPPH Radical Scavenging Mechanism

References

A Comparative Guide to Aporphine Alkaloid Quantification: HPLC vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of aporphine alkaloids is critical for ensuring the quality, safety, and efficacy of plant-based medicines and novel therapeutics. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for specific analytical challenges.

Methodologies Underpinning this compound Quantification

The choice between HPLC-UV and LC-MS for this compound quantification hinges on a variety of factors, including the complexity of the sample matrix, the required sensitivity, and the desired level of specificity.

High-Performance Liquid Chromatography (HPLC) is a robust and cost-effective chromatographic technique that separates compounds based on their physicochemical properties. When coupled with a UV detector, it provides reliable quantification for light-absorbing molecules like this compound alkaloids.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique is particularly advantageous for analyzing complex mixtures and for detecting analytes at very low concentrations.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the quantification of this compound alkaloids using both HPLC-UV and LC-MS/MS.

HPLC-UV Method for this compound Alkaloid Analysis

This protocol is adapted from a validated method for the quantification of this compound alkaloids in Cassytha filiformis.[1][2][3]

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[4]

  • Mobile Phase: A gradient elution is often employed to achieve optimal separation. For example, a mixture of acetonitrile (B52724) and water or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.[4] A typical mobile phase might consist of an aqueous solution of 10 mM ammonium acetate adjusted to pH 3 with acetic acid (Solvent A) and acetonitrile (Solvent B).[1][2][3]

  • Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.[4]

  • Detection Wavelength: The detection wavelength is selected based on the UV absorbance maxima of the target this compound alkaloids, commonly in the range of 270-280 nm.[4]

  • Sample Preparation: this compound alkaloids are typically extracted from the plant matrix using a suitable solvent. The extract is then filtered and diluted as necessary before injection into the HPLC system.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a series of known standards. The concentration of the analyte in the sample is then determined by interpolation from this curve.

LC-MS/MS Method for this compound Alkaloid Analysis

This protocol is based on a validated method for the quantification of isoquinoline-derived alkaloids in Unonopsis duckei.[5][6][7]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to facilitate protonation of the analytes, is common.[8]

  • Flow Rate: A flow rate of around 0.3 mL/min is often used.[8]

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the analysis of this compound alkaloids.[8]

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

  • Sample Preparation: Similar to the HPLC method, a solvent extraction is performed, followed by filtration and dilution.

  • Quantification: A calibration curve is generated using the peak areas of the MRM transitions for a series of standards. The analyte concentration in the sample is then calculated from this curve.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The following table summarizes the key performance parameters for the quantification of this compound alkaloids by HPLC-UV and LC-MS/MS, based on data from published studies.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µg/mL[4]0.5 - 5.2 ng/mL[5][6][7]
Limit of Quantification (LOQ) 0.5 - 5 µg/mL[4]1.6 - 17.2 ng/mL[5][6][7]
Linearity (r²) > 0.999[4]> 0.99[8]
Accuracy Typically within ±15%80 - 120%[5][6][7]
Precision (RSD%) Typically < 15%< 17.42%[5][6][7]
Selectivity Good, but susceptible to co-eluting interferences.Excellent, due to the specificity of MRM transitions.
Matrix Effect Less susceptible.Can be significant and requires careful evaluation and management.
Cost Lower initial investment and operational costs.Higher initial investment and operational costs.

Visualizing the Workflow and Comparison

To better illustrate the processes involved, the following diagrams outline the general workflow of a cross-validation study and the logical relationship of the comparison.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_method_dev Method Development & Validation cluster_cross_val Cross-Validation cluster_conclusion Conclusion DefineAnalytes Define Target Aporphines SelectMatrices Select Sample Matrices DefineAnalytes->SelectMatrices HPLC_Dev HPLC-UV Method Development SelectMatrices->HPLC_Dev MS_Dev LC-MS/MS Method Development SelectMatrices->MS_Dev HPLC_Val HPLC-UV Validation HPLC_Dev->HPLC_Val MS_Val LC-MS/MS Validation MS_Dev->MS_Val AnalyzeSamples Analyze Same Samples by Both Methods HPLC_Val->AnalyzeSamples MS_Val->AnalyzeSamples CompareData Compare Quantitative Results AnalyzeSamples->CompareData AssessEquivalence Assess Method Equivalence CompareData->AssessEquivalence

Cross-validation workflow for analytical methods.

MethodComparison cluster_hplc HPLC-UV cluster_ms LC-MS/MS HPLC_Sensitivity Sensitivity (µg/mL range) HPLC_Selectivity Good Selectivity HPLC_Cost Lower Cost HPLC_Robustness High Robustness MS_Sensitivity High Sensitivity (ng/mL range) MS_Selectivity Excellent Selectivity MS_Cost Higher Cost MS_Complexity Higher Complexity Comparison This compound Quantification Comparison->HPLC_Sensitivity Higher Conc. Comparison->HPLC_Selectivity Simpler Matrix Comparison->HPLC_Cost Routine QC Comparison->HPLC_Robustness Comparison->MS_Sensitivity Trace Levels Comparison->MS_Selectivity Complex Matrix Comparison->MS_Cost Research Comparison->MS_Complexity

Comparison of HPLC-UV and LC-MS/MS attributes.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound alkaloids. HPLC-UV is a cost-effective, robust, and reliable method suitable for routine quality control and the analysis of less complex samples where analyte concentrations are relatively high. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for the analysis of complex matrices, trace-level quantification, and in research settings where unambiguous identification is paramount. The selection of the most appropriate method should be based on the specific requirements of the study, including the nature of the sample, the required level of sensitivity, and budgetary considerations. A thorough cross-validation is essential when transitioning between these methods to ensure the consistency and reliability of the analytical data.

References

A Comparative Analysis of the Cytotoxic Effects of Aporphine Derivatives on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aporphine alkaloids, a class of naturally occurring isoquinoline (B145761) alkaloids, have garnered significant interest in oncological research due to their potential as anticancer agents. This guide provides a comparative overview of the cytotoxicity of various this compound derivatives, supported by experimental data from multiple studies. The information is intended to assist researchers in navigating the landscape of these promising compounds and to inform future drug development efforts.

Quantitative Cytotoxicity Data

The cytotoxic potential of different this compound derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, is a standard metric for comparison. The following table summarizes the IC50 values for several prominent this compound derivatives.

This compound DerivativeCancer Cell LineIC50 (µM)Reference
Boldine T24 (Bladder Cancer)Not specified, but showed reduced cell viability[1]
DU-145 (Prostate Cancer)60-120[2]
KB (Oral Carcinoma)~40 (for 24h)[3]
HEp-2 (Oral Carcinoma)~40 (for 24h)[3]
MDA-MB-231 (Breast Cancer)46.5 µg/mL (48h)
MDA-MB-468 (Breast Cancer)50.8 µg/mL (48h)
Glaucine (B1671577) MDA-MB-231 (Breast Cancer)Inhibits invasion and MMP-9 expression[4]
MCF-7 (Breast Cancer)Inhibits migration[4]
Liriodenine (B31502) HEp-2 (Laryngocarcinoma)2.332[5]
MCF-7 (Breast Cancer)~10 (induces apoptosis)[6]
CAOV-3 (Ovarian Cancer)37.3 (24h), 26.3 (48h), 23.1 (72h)[7]
Norushinsunine A-549 (Lung Cancer)8.8 µg/mL
K-562 (Leukemia)7.4 µg/mL
HeLa (Cervical Cancer)7.6 µg/mL
MDA-MB (Breast Cancer)8.4 µg/mL
Reticuline A-549 (Lung Cancer)18.2 µg/mL
K-562 (Leukemia)16.2 µg/mL
HeLa (Cervical Cancer)12.0 µg/mL
MDA-MB (Breast Cancer)12.2 µg/mL

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of this compound derivative cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[8]

    • Treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

    • Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

    • Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[9][10]

    • Calculate the percentage of cell viability relative to untreated control cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[11]

  • Procedure:

    • Plate cells in a 96-well plate and treat with the this compound derivatives.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[12]

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[13]

    • Incubate for 30 minutes at room temperature, protected from light.[11]

    • Measure the absorbance at 490 nm.[13]

    • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.

Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

This dual staining method allows for the visualization of nuclear changes and apoptotic body formation.

  • Principle: Acridine orange is a vital dye that will stain both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide will only be taken up by cells with a damaged cell membrane, causing their nuclei to fluoresce red. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Procedure:

    • Treat cells with the this compound derivative.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in a small volume of PBS.

    • Add a small volume of AO/EB staining solution (e.g., 1 µL of a solution containing 100 µg/mL of each dye) to the cell suspension.[14]

    • Incubate for a short period at room temperature in the dark.

    • Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.

    • Observe the cells under a fluorescence microscope and categorize them based on their fluorescence and nuclear morphology (viable: uniform green; early apoptotic: bright green with condensed chromatin; late apoptotic: orange/red with fragmented chromatin; necrotic: uniform orange/red).[14]

Annexin V-FITC Apoptosis Assay

This is a widely used method for detecting early-stage apoptosis.

  • Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells with compromised membranes.

  • Procedure:

    • Induce apoptosis in cells by treating with the this compound derivative.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.[15]

    • Add Annexin V-FITC and PI to the cell suspension.[15][16]

    • Incubate for 15 minutes at room temperature in the dark.[15]

    • Analyze the cells by flow cytometry within one hour.[16] Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

  • Procedure:

    • Lyse treated and untreated cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[17]

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.[17]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

    • Block the membrane to prevent non-specific antibody binding.[18]

    • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

    • Quantify the band intensities using densitometry software.

Signaling Pathways and Mechanisms of Action

Several this compound derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis.

Boldine: Targeting Notch and Intrinsic Apoptotic Pathways

Boldine has been shown to induce apoptosis in various cancer cells by inhibiting the Notch signaling pathway.[19] This inhibition leads to a cascade of events, including the induction of oxidative stress and mitochondrial dysfunction.[19] The disruption of mitochondrial membrane potential triggers the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2][19] This ultimately leads to the activation of caspase-9 and caspase-3, executing the apoptotic process.[19]

Boldine_Apoptosis_Pathway Boldine Boldine Notch_Receptor Notch Receptor Boldine->Notch_Receptor inhibits ROS ↑ Reactive Oxygen Species (ROS) Boldine->ROS Notch_Signaling Notch Signaling (Notch1, Hes1, Hey1, Jagged1) Notch_Receptor->Notch_Signaling activates Bcl2 ↓ Bcl-2 Notch_Signaling->Bcl2 promotes Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Bcl2 Bax ↑ Bax Mitochondria->Bax Cytochrome_c ↑ Cytochrome c release Bcl2->Cytochrome_c inhibits Bax->Cytochrome_c Caspase9 ↑ Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 ↑ Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Boldine-induced apoptosis via Notch signaling inhibition.

Glaucine: Inhibition of NF-κB Signaling

Glaucine has demonstrated the ability to inhibit the migration and invasion of breast cancer cells.[4] Its mechanism of action involves the suppression of nuclear factor-kappa B (NF-κB) activation.[4] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and metastasis, including matrix metalloproteinase-9 (MMP-9). By inhibiting the degradation of IκBα, an inhibitor of NF-κB, glaucine prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of MMP-9 and impeding cancer cell invasion.[4]

Glaucine_NFkB_Pathway PMA PMA (Inducer) IkBa_degradation IκBα Degradation PMA->IkBa_degradation induces Glaucine Glaucine Glaucine->IkBa_degradation inhibits NFkB_translocation NF-κB Nuclear Translocation IkBa_degradation->NFkB_translocation allows MMP9_expression ↑ MMP-9 Gene Expression NFkB_translocation->MMP9_expression promotes Invasion Cell Invasion & Migration MMP9_expression->Invasion

Caption: Glaucine's inhibition of the NF-κB signaling pathway.

Liriodenine: Upregulation of p53

Liriodenine exhibits potent antitumor activities by upregulating the expression of the tumor suppressor protein p53.[5][6] The activation of p53 can trigger cell cycle arrest and induce apoptosis.[5] Liriodenine-induced apoptosis is associated with the activation of the intrinsic mitochondrial pathway, involving the upregulation of Bax, downregulation of Bcl-2, and subsequent activation of caspases.[7]

Liriodenine_p53_Pathway Liriodenine Liriodenine p53 ↑ p53 Expression Liriodenine->p53 Bax_up ↑ Bax p53->Bax_up Bcl2_down ↓ Bcl-2 p53->Bcl2_down Mitochondrial_Pathway Intrinsic Mitochondrial Pathway Activation Bax_up->Mitochondrial_Pathway Bcl2_down->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Comparative Guide to Apomorphine and Levodopa in Parkinson's Disease Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of apomorphine (B128758) and levodopa (B1675098), two cornerstone dopaminergic therapies for Parkinson's disease. It delves into their comparative efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, supported by quantitative data from clinical studies.

Comparative Efficacy and Clinical Outcomes

Apomorphine and levodopa are both highly effective in managing the motor symptoms of Parkinson's disease. While levodopa remains the gold standard oral treatment, apomorphine, a potent dopamine (B1211576) agonist, offers a valuable alternative, particularly for managing "off" episodes.

Clinical studies have demonstrated that while the quality of motor response to both drugs is often indistinguishable, their pharmacokinetic and pharmacodynamic profiles lead to different clinical applications.[1] Levodopa, administered orally, has a longer duration of effect, while subcutaneously administered apomorphine has a more rapid onset of action, making it suitable for rescue therapy.[2]

Quantitative Comparison of Clinical Trial Data

The following tables summarize key efficacy data from comparative studies. The Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination) is a primary endpoint in these trials, where a reduction in score indicates motor improvement.[3][4]

Parameter Apomorphine Levodopa Study Details/Reference
Mean Reduction in UPDRS Part III Score -23.9 points (62% improvement) vs. placebo[2]-11 points from baseline (in a study on levodopa infusion)[5]Apomorphine data from a single-dose, placebo-controlled trial.[2] Levodopa data from an RCT of levodopa infusion.[5]
Reduction in Daily "OFF" Time Significant reduction of ~2.0 hours vs. 0.0 hours for placebo[2]-1.31 hours (for levodopa inhalation powder vs. placebo)[6]Apomorphine data from a prospective, placebo-controlled study.[2] Levodopa data from the SPAN-PD study comparing levodopa inhalation powder to placebo.[6]
Time to Onset of Action 3-14 minutes (mean 7.9) for subcutaneous injection[2]19-75 minutes (mean 35.4) for oral administration[2]Comparative study of subcutaneous apomorphine and oral levodopa.[2]
Duration of Motor Effect 56 minutes (range 30-80)[2]211 minutes (range 145-315)[2]Comparative study of subcutaneous apomorphine and oral levodopa.[2]
"Off" State Reduction (Infusion) Moderate to severe "off" state ranged from 0-44%[7]Moderate to severe "off" state ranged from 0-6%[7]Randomized crossover trial comparing apomorphine infusion with intraduodenal levodopa infusion.[7]

Mechanisms of Action and Signaling Pathways

Levodopa and apomorphine both work by stimulating dopamine receptors in the brain, but through different mechanisms.

Levodopa is a precursor to dopamine.[8] It is transported across the blood-brain barrier and then converted into dopamine by the enzyme DOPA decarboxylase within dopaminergic neurons.[8][9] This newly synthesized dopamine is then released into the synaptic cleft to stimulate postsynaptic dopamine receptors.

Apomorphine is a direct dopamine agonist with a high affinity for both D1-like and D2-like receptor families.[10][11] It bypasses the need for enzymatic conversion and directly stimulates postsynaptic dopamine receptors, mimicking the effect of endogenous dopamine.[11]

Dopaminergic Signaling Pathways

The therapeutic effects of both drugs are mediated through the activation of dopamine receptor signaling cascades. The D1 and D2 receptors are G-protein coupled receptors (GPCRs) that modulate intracellular signaling through distinct pathways, primarily involving cyclic AMP (cAMP) and β-arrestin.[11][12][13]

  • D1-like receptor activation typically stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[11][13]

  • D2-like receptor activation generally inhibits adenylyl cyclase, resulting in decreased cAMP levels.[11]

Apomorphine has been shown to engage both the cAMP and β-arrestin signaling pathways at all dopamine receptor subtypes, with a potent effect on cAMP signaling that may explain its efficacy, which is comparable to levodopa.[12]

Dopaminergic Signaling Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Vesicles Vesicles Dopamine->Vesicles D1 Receptor D1 Receptor Vesicles->D1 Receptor Dopamine Release D2 Receptor D2 Receptor Vesicles->D2 Receptor Adenylyl Cyclase Adenylyl Cyclase D1 Receptor->Adenylyl Cyclase Stimulates Beta-Arrestin Beta-Arrestin D1 Receptor->Beta-Arrestin Recruits D2 Receptor->Adenylyl Cyclase Inhibits D2 Receptor->Beta-Arrestin Recruits cAMP cAMP Adenylyl Cyclase->cAMP Levodopa Levodopa Levodopa->L-DOPA Crosses BBB Apomorphine Apomorphine Apomorphine->D1 Receptor Direct Agonist Apomorphine->D2 Receptor

Figure 1: Simplified Dopaminergic Signaling Pathways for Levodopa and Apomorphine.

Experimental Protocols

The evaluation of apomorphine and levodopa in clinical trials relies on standardized protocols to ensure the collection of robust and comparable data.

Patient Population

Inclusion and exclusion criteria are critical for defining the study population. Typical criteria include:

  • Inclusion Criteria:

    • Diagnosis of idiopathic Parkinson's disease.[14]

    • Presence of motor fluctuations ("on-off" phenomena).[14][15]

    • A clear response to levodopa therapy.[16]

    • Stable regimen of anti-Parkinsonian medications for a defined period before the trial.[14][17]

  • Exclusion Criteria:

    • Cognitive impairment or history of psychosis.[16]

    • Severe, uncontrolled medical conditions.[16]

    • Certain cardiac conditions, such as a history of long QT syndrome.[15]

    • For infusion studies, inability to manage the infusion device.

Dosing Regimen
  • Apomorphine:

    • Intermittent Injection: Doses are titrated for individual patients to achieve a clinically meaningful "on" state.[2]

    • Continuous Subcutaneous Infusion: The infusion rate is initiated at a low dose (e.g., 1 mg/hour) and gradually increased based on efficacy and tolerability. Concomitant oral levodopa doses may be reduced.[1]

  • Levodopa:

    • Oral Administration: Patients typically continue their optimized oral levodopa regimen, often in combination with a DOPA decarboxylase inhibitor (e.g., carbidopa).[8]

    • Intraduodenal Infusion: Levodopa/carbidopa intestinal gel is continuously delivered via a percutaneous endoscopic gastrostomy tube.

Outcome Measures

The primary outcome measure for motor function is typically the change from baseline in the UPDRS Part III (Motor Examination) score .[6][18] This is a clinician-rated assessment of 33 items evaluating cardinal motor features of Parkinson's disease, such as tremor, rigidity, bradykinesia, and postural stability.[3][4][19]

Other key outcome measures include:

  • Patient-completed diaries to record "on," "off," and dyskinesia time.[7]

  • Quality of life assessments (e.g., Parkinson's Disease Questionnaire - PDQ-39).[5]

  • Safety and tolerability assessments.

Clinical Trial Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Patient Screening->Inclusion/Exclusion Criteria Met Baseline Assessment Baseline Assessment Inclusion/Exclusion Criteria Met->Baseline Assessment Eligible Screen Failure Screen Failure Inclusion/Exclusion Criteria Met->Screen Failure Not Eligible Randomization Randomization Baseline Assessment->Randomization Apomorphine Arm Apomorphine Arm Randomization->Apomorphine Arm Levodopa Arm Levodopa Arm Randomization->Levodopa Arm Follow-up Assessments Follow-up Assessments Apomorphine Arm->Follow-up Assessments Levodopa Arm->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results Results Data Analysis->Results

References

head-to-head comparison of liriodenine and boldine anticancer effects

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Head-to-Head Comparison of Liriodenine (B31502) and Boldine (B1667363) in Oncology Research

Introduction

Liriodenine and boldine are naturally occurring aporphine alkaloids that have garnered significant interest within the scientific community for their potential anticancer properties. Liriodenine is isolated from various plant species of the Annonaceae and Magnoliaceae families, while boldine is the primary alkaloid found in the leaves and bark of the Chilean boldo tree (Peumus boldus). Both compounds have demonstrated the ability to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis across a range of cancer types. This guide provides a detailed, head-to-head comparison of their anticancer effects, supported by experimental data, to assist researchers and drug development professionals in evaluating their therapeutic potential.

Data Presentation: Comparative Efficacy

The following table summarizes the cytotoxic activities and cellular effects of liriodenine and boldine against various human cancer cell lines as reported in preclinical studies.

FeatureLiriodenineBoldine
Target Cancer Breast (MCF-7), Lung (A549), Ovarian (CAOV-3), Hepatoma (Hep G2, SK-Hep-1), Laryngocarcinoma (HEp-2), Oral (KB), Colon (HT-29)[1][2][3][4][5]Breast (MDA-MB-231, MDA-MB-468), Bladder (T24), Glioma (U138-MG, U87-MG), Oral (KB, HEp-2), Hepatoma (HepG-2)[6][7][8][9][10]
IC₅₀ Values - MCF-7: ~9.20 µM (48h)[3][11] - A549: ~8.07 µM (48h)[3][11] - CAOV-3: 37.3 µM (24h), 23.1 µM (72h)[5][12] - HT-29: 11.02 µM (48h)[3][11]- MDA-MB-231: 46.5 µg/mL (~142 µM) (48h)[7][13][14] - MDA-MB-468: 50.8 µg/mL (~155 µM) (48h)[7][13][14] - MCF-7: Low activity (>100 µM)[15]
Cell Cycle Arrest G1 phase (Hepatoma) S phase (Ovarian)[5][16] G2/M phase (Lung)[2][17]G2/M phase (Bladder, Breast, Glioma)[6][7][9][13]
Apoptosis Induction Yes, via intrinsic (mitochondrial) pathway.[1][5]Yes, via intrinsic (mitochondrial) pathway.[7][8][13]
Key Molecular Targets p53, Bcl-2, Cyclin D1, Caspase-3, Caspase-9, Topoisomerase II, EGFR, PI3K/Akt, JAK/STAT[1][5][18][19][20]ERK, AKT, GSK-3β, NF-κB, Notch1, Bcl-2 family (Bax/Bcl-2), Caspase-3, Caspase-9[6][7][8]

Mechanisms of Anticancer Action

While both alkaloids induce apoptosis and cell cycle arrest, their underlying molecular mechanisms show distinct differences.

Liriodenine: p53 and Topoisomerase II-Mediated Cytotoxicity

Liriodenine's anticancer activity is frequently linked to the activation of the tumor suppressor protein p53.[1][4][18] Activated p53 can transcriptionally regulate a host of genes that promote apoptosis and cell cycle arrest. Liriodenine has been shown to downregulate the anti-apoptotic protein Bcl-2 while activating the executioner caspases-9 and -3, confirming its induction of the mitochondrial apoptotic pathway.[1][5] Furthermore, studies have identified liriodenine as a topoisomerase II inhibitor, an action that prevents the decatenation of newly replicated DNA, leading to cell cycle arrest and cell death.[20] It has also been shown to arrest the cell cycle at different phases (G1, S, or G2/M) depending on the cancer cell type.[2][21][5][16]

G cluster_0 Liriodenine Effects Liriodenine Liriodenine p53 p53 Activation Liriodenine->p53 TopoII Topoisomerase II Inhibition Liriodenine->TopoII CycD1 Cyclin D1 Inhibition Liriodenine->CycD1 Bcl2 Bcl-2 Inhibition p53->Bcl2 DNAdamage DNA Catenation TopoII->DNAdamage Casp9 Caspase-9 Activation Bcl2->Casp9 Arrest Cell Cycle Arrest (G1/S/G2-M) CycD1->Arrest Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DNAdamage->Arrest

Signaling pathway of Liriodenine's anticancer effects.
Boldine: Multi-Pathway Targeting

Boldine exerts its anticancer effects by modulating several key signaling pathways involved in cell survival and proliferation. In breast cancer, it induces apoptosis by disrupting the mitochondrial membrane potential, triggering cytochrome c release, and activating the intrinsic caspase cascade (caspase-9 and -3/7).[7][13] This process is associated with an increased Bax/Bcl-2 ratio and the inhibition of the pro-survival transcription factor NF-κB.[7][13] In other cancers, boldine has been shown to inhibit the ERK and PI3K/Akt pathways, which are critical for cell growth and proliferation.[6] It also causes a robust G2/M phase cell cycle arrest.[6][9][13] More recently, it was found to inhibit the Notch signaling pathway in oral carcinoma cells.[8][22]

G cluster_1 Boldine Effects Boldine Boldine ERK ERK/AKT Inhibition Boldine->ERK NFkB NF-κB Inhibition Boldine->NFkB Notch Notch Signaling Inhibition Boldine->Notch BaxBcl2 ↑ Bax/Bcl-2 ratio Boldine->BaxBcl2 Arrest G2/M Arrest ERK->Arrest Mito Mitochondrial Dysfunction Casp9 Caspase-9 Activation Mito->Casp9 BaxBcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Signaling pathway of Boldine's anticancer effects.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays used to characterize anticancer compounds.

Cell Viability Assay (MTT or SRB Assay)
  • Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of liriodenine or boldine for a specified duration (e.g., 24, 48, 72 hours).

    • For MTT assay, MTT reagent is added and incubated, allowing viable cells to reduce it to a purple formazan (B1609692) product. For SRB, cells are fixed and stained with Sulforhodamine B dye, which binds to cellular proteins.[1][6]

    • The formazan is solubilized (MTT) or the bound dye is solubilized (SRB).

    • The absorbance is read using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection
  • Annexin V/Propidium (B1200493) Iodide (PI) Staining:

    • Cells are treated with the compound.

    • Both floating and adherent cells are collected and washed.

    • Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

    • Samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.[1][5]

  • DAPI/Hoechst Staining:

    • Treated cells grown on coverslips are fixed.

    • Cells are stained with DAPI or Hoechst 33342, which bind to DNA.

    • Nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and fragmented nuclei.[1][4]

Cell Cycle Analysis
  • Principle: Measures the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Methodology:

    • Cells are treated with the test compound for a set time.

    • Cells are harvested, washed, and fixed in cold 70% ethanol.

    • Fixed cells are washed and treated with RNase A.

    • Cells are stained with propidium iodide (PI), a DNA-intercalating agent.

    • The DNA content per cell is quantified using a flow cytometer.[2][6][13]

Western Blotting
  • Principle: Detects specific proteins in a sample to analyze changes in their expression levels.

  • Methodology:

    • Treated cells are lysed to extract total protein.

    • Protein concentration is quantified (e.g., using a BCA assay).

    • Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., p53, Bcl-2, Caspase-3).

    • The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.[1][7]

Comparative Experimental Workflow

The following diagram outlines a logical workflow for a head-to-head comparison of two novel anticancer compounds.

G cluster_workflow Comparative Workflow start Select Cancer Cell Lines screen Primary Cytotoxicity Screen (MTT / SRB Assay) start->screen ic50 Determine IC50 Values (Liriodenine vs. Boldine) screen->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assays (Annexin V, DAPI, Caspase Activity) ic50->apoptosis mechanism Mechanism of Action Study cell_cycle->mechanism apoptosis->mechanism western Protein Expression Analysis (Western Blot) mechanism->western pathway Identify Key Signaling Pathways western->pathway conclusion Comparative Efficacy & Potency Report pathway->conclusion

Workflow for comparing anticancer compounds.

Conclusion

Both liriodenine and boldine are promising natural alkaloids with demonstrated anticancer activities. Liriodenine appears to be more potent, with IC₅₀ values generally in the low micromolar range, and its mechanisms are strongly tied to p53 activation and topoisomerase II inhibition.[3][20] Boldine, while requiring higher concentrations for similar effects, exhibits a broader mechanism of action, targeting multiple survival pathways like NF-κB, ERK/Akt, and Notch signaling.[6][7][8] The choice between these compounds for further development may depend on the specific cancer type and the desired molecular target. This guide provides a foundational comparison to aid researchers in navigating the preclinical data and designing future experiments.

References

A Comparative Guide to the Validation of Aporphine Binding at the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aporphine alkaloid binding to the dopamine (B1211576) D2 receptor against other dopamine agonists. Supported by experimental data, this document details the validation process through binding affinity assays and outlines the associated signaling pathways.

The dopamine D2 receptor, a key member of the G protein-coupled receptor (GPCR) family, is a primary target in the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. This compound alkaloids, a class of natural and synthetic compounds, are notable for their interaction with dopamine receptors. This guide focuses on the validation and comparison of their binding characteristics at the D2 receptor.

Comparative Binding Affinities of Dopamine Receptor Ligands

The binding affinity of a compound for a receptor is a critical measure of its potential therapeutic efficacy. This is often quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities of several this compound derivatives and other commonly used dopamine agonists for the dopamine D2 receptor. These values have been compiled from various radioligand binding studies.

Compound ClassCompoundDopamine D2 Receptor Ki (nM)
This compound Alkaloids (R)-(-)-Apomorphine52[1]
(R)-(-)-N-n-Propylnorapomorphine (NPA)0.16[2]
(R)-(-)-2-Methoxy-N-n-propylnorapomorphine1.3[3]
(R)-(-)-2-Methoxy-11-hydroxy-N-n-propylnorthis compound44[3]
(R)-(-)-2-Methoxy-11-hydroxy-N-methyl-aporphine235[3]
Non-Ergot Dopamine Agonists Pramipexole79,500[4]
Ropinirole98,700[4]
Ergot-derived Dopamine Agonists Cabergoline0.61[4]
Lisuride0.95[4]
Pergolide0.86[4]

Note: Ki values can vary between studies due to different experimental conditions.

Experimental Protocols

The validation of this compound binding to the D2 receptor is predominantly achieved through competitive radioligand binding assays. A standard protocol is detailed below.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., an this compound derivative) by measuring its ability to displace a radiolabeled ligand from the dopamine D2 receptor.

Materials:

  • Receptor Source: Membrane preparations from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., rat striatum).

  • Radioligand: Typically [3H]-Spiperone, a high-affinity D2 antagonist.

  • Test Compounds: this compound derivatives and other dopamine agonists of interest.

  • Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist, such as (+)-butaclamol or unlabeled spiperone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Cells or tissues are homogenized in an ice-cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the receptor membrane preparation, the radioligand at a fixed concentration (usually around its Kd value), and varying concentrations of the test compound.

  • Incubation: The plate is incubated, often at room temperature or 30°C, for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Termination of Reaction: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in D2 receptor signaling and binding assays, the following diagrams have been generated using the DOT language.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound (Agonist) This compound->D2R Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Leads to

Caption: Dopamine D2 receptor signaling pathway.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare D2 Receptor Membranes D Incubate Membranes, Radioligand & this compound A->D B Prepare Serial Dilutions of this compound B->D C Prepare Radioligand ([3H]-Spiperone) C->D E Filter and Wash to Separate Bound/Unbound D->E Equilibrium Reached F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki Values F->G

References

A Head-to-Head Battle of Extraction Techniques: Soxhlet vs. Ultrasonic for Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial step of isolating bioactive aporphine alkaloids from plant matrices, the choice of extraction method is a critical determinant of yield, purity, and efficiency. This guide provides a comprehensive comparative analysis of two widely employed techniques: the conventional Soxhlet extraction and the modern ultrasonic-assisted extraction (UAE). We delve into the experimental data, protocols, and underlying principles to equip you with the knowledge for making an informed decision tailored to your research needs.

Aporphines, a class of isoquinoline (B145761) alkaloids, are renowned for their diverse pharmacological activities, making their efficient extraction a key focus in natural product chemistry and drug discovery. The selection of an optimal extraction method hinges on a delicate balance between maximizing the recovery of these valuable compounds and minimizing their potential degradation, all while considering practical aspects like time, solvent consumption, and environmental impact.

Performance Snapshot: A Quantitative Comparison

To facilitate a clear comparison, the following table summarizes quantitative data derived from studies on alkaloid extractions, offering a glimpse into the performance metrics of Soxhlet and ultrasonic methods. It is important to note that while direct comparative data for aporphines is limited, the presented data for general alkaloids serves as a valuable proxy.

ParameterSoxhlet ExtractionUltrasonic-Assisted Extraction (UAE)Key Observations
Extraction Yield (% w/w) 1.63% (for general alkaloids)2.06% (for general alkaloids)UAE generally demonstrates a higher extraction efficiency for alkaloids.[1]
Extraction Time 4 - 8 hours20 - 60 minutesUAE significantly reduces the extraction time compared to the lengthy Soxhlet process.[1][2]
Solvent Consumption High (e.g., 150 mL for 10g sample)Moderate (e.g., 80 mL for a comparable sample)UAE is more environmentally friendly due to lower solvent usage.[1]
Operating Temperature Boiling point of the solvent (e.g., 60-80°C)Typically room temperature or slightly elevated (e.g., 30-60°C)The lower operating temperature of UAE is crucial for preventing the degradation of thermolabile aporphines.[3]
Purity of Extract Lower (mean purity of 74.9% for general alkaloids)Higher (mean purity of 86.7% for general alkaloids)The milder conditions of UAE can lead to a cleaner extract with fewer impurities.[1]

The Core Mechanisms: How They Work

The fundamental differences in the operational principles of Soxhlet and ultrasonic extraction directly influence their performance outcomes.

Soxhlet extraction is a classic, continuous solid-liquid extraction technique.[4] It operates on the principle of repeatedly washing the plant material with a fresh portion of distilled solvent.[4] This is achieved by heating the solvent in a flask, causing it to vaporize, condense over the sample, and then siphon back into the flask, carrying the extracted compounds. This cyclical process, while thorough, exposes the extract to prolonged high temperatures, which can be detrimental to heat-sensitive molecules like some aporphines.[5][6]

Ultrasonic-assisted extraction (UAE) , on the other hand, utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent.[7] The formation and collapse of microscopic bubbles generate intense localized pressure and temperature gradients, leading to the disruption of plant cell walls and enhanced mass transfer of the target compounds into the solvent.[7] This mechanism allows for rapid and efficient extraction at lower temperatures.[3]

Visualizing the Workflows

To better understand the practical differences, the following diagrams illustrate the experimental workflows for both extraction methods.

cluster_soxhlet Soxhlet Extraction Workflow cluster_uae Ultrasonic Extraction Workflow s1 Plant Material Preparation (Drying, Grinding) s2 Loading into Thimble s1->s2 s3 Soxhlet Apparatus Setup (Flask, Extractor, Condenser) s2->s3 s4 Solvent Addition s3->s4 s5 Continuous Extraction (Heating and Refluxing for 4-8h) s4->s5 s6 Solvent Evaporation (Rotary Evaporator) s5->s6 s7 Crude this compound Extract s6->s7 u1 Plant Material Preparation (Drying, Grinding) u2 Mixing with Solvent u1->u2 u3 Ultrasonic Bath/Probe Sonication (20-60 min) u2->u3 u4 Filtration/Centrifugation u3->u4 u5 Solvent Evaporation (Rotary Evaporator) u4->u5 u6 Crude this compound Extract u5->u6

Caption: Side-by-side comparison of Soxhlet and Ultrasonic extraction workflows.

Deciding Factors: A Logical Framework

The choice between Soxhlet and ultrasonic extraction is not merely a matter of preference but a strategic decision based on several key factors.

cluster_factors Factors Influencing Extraction Method Choice cluster_methods Recommended Method Thermolability Thermolability of Aporphines Soxhlet Soxhlet Thermolability->Soxhlet Low Concern UAE Ultrasonic-Assisted Extraction Thermolability->UAE High Concern Efficiency Extraction Efficiency & Yield Efficiency->Soxhlet Acceptable Yield Efficiency->UAE Higher Yield Desired Speed Speed of Extraction Speed->Soxhlet Time is not a major constraint Speed->UAE High Throughput Needed Environment Environmental Impact (Solvent & Energy Consumption) Environment->Soxhlet Higher Consumption Acceptable Environment->UAE Green Chemistry Principles

Caption: Decision tree for selecting an extraction method based on key experimental factors.

Detailed Experimental Protocols

For practical application, detailed methodologies are indispensable. The following protocols are based on established procedures for alkaloid extraction.

Soxhlet Extraction Protocol (Adapted for Aporphines)

This protocol is a generalized procedure for the extraction of alkaloids and can be adapted for this compound-containing plant material.

  • Sample Preparation: The plant material (e.g., leaves, bark) is dried at a controlled temperature (around 40-50°C) to a constant weight and then pulverized into a fine powder.

  • Thimble Loading: A specific amount of the powdered plant material (e.g., 10-20 g) is accurately weighed and placed into a cellulose (B213188) thimble.

  • Apparatus Assembly: The thimble is placed inside the main chamber of the Soxhlet extractor. The extractor is then fitted onto a round-bottom flask containing a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like chloroform-methanol). A condenser is attached to the top of the extractor.[8]

  • Extraction Process: The solvent in the flask is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquef電子書s and drips into the thimble containing the plant material. Once the solvent level in the extractor reaches the top of the siphon arm, the entire solvent, now containing the extracted compounds, is siphoned back into the boiling flask. This cycle is repeated for a prolonged period, typically 4 to 8 hours, to ensure exhaustive extraction.[2]

  • Solvent Removal: After the extraction is complete, the solvent is removed from the extract using a rotary evaporator under reduced pressure to yield the crude this compound extract.

  • Further Purification (Optional): The crude extract can be further purified using techniques like acid-base partitioning to isolate the alkaloid fraction.

Ultrasonic-Assisted Extraction (UAE) Protocol for Aporphines

This protocol is based on a published method for the extraction of this compound alkaloids from Nelumbo nucifera.[9]

  • Sample Preparation: The plant material is dried and pulverized into a fine powder.

  • Solvent Addition: A specific amount of the powdered plant material (e.g., 300 g) is suspended in a suitable solvent. For this compound alkaloids, an acidified aqueous solution (e.g., 0.1 M hydrochloric acid) is often used to facilitate the extraction of the basic alkaloids.[9] A solid-to-liquid ratio of 1:10 (w/v) is common.

  • Ultrasonic Treatment: The mixture is subjected to ultrasonic irradiation using an ultrasonic bath or a probe-type sonicator. Typical parameters include a frequency of 40 kHz for a duration of 20-60 minutes.[9] The temperature should be monitored and controlled to avoid overheating. The extraction can be repeated multiple times (e.g., three times) with fresh solvent to maximize yield.[9]

  • Isolation of Crude Alkaloids:

    • The combined extracts are filtered.

    • The pH of the filtrate is adjusted to alkaline (pH 8.5-9) using a base (e.g., 0.1 M sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to precipitate the free alkaloids.[9]

    • The solution is then filtered to collect the crude alkaloid precipitate.

  • Solvent Removal: The collected precipitate is dried, or if extracted with an organic solvent, the solvent is evaporated under reduced pressure to yield the crude this compound extract.

Conclusion: A Clear Advantage for Ultrasonic Extraction in this compound Research

Based on the comparative analysis of experimental data and methodologies, ultrasonic-assisted extraction emerges as the superior method for the isolation of this compound alkaloids , particularly when dealing with thermolabile compounds. Its significant advantages in terms of higher yield, drastically reduced extraction time, lower solvent consumption, and milder operating conditions make it a more efficient, economical, and environmentally benign choice compared to the traditional Soxhlet method.

While Soxhlet extraction remains a viable and simple technique, its prolonged exposure of the extract to high temperatures poses a significant risk of degrading valuable this compound structures. For researchers aiming to obtain high-quality this compound extracts for pharmacological screening and drug development, the adoption of ultrasonic-assisted extraction is a strategic move that aligns with the principles of green chemistry and the demand for high-throughput research.

References

A Comparative Guide to the Cross-Validation of HPLC and NMR for Aporphine Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of aporphine alkaloids. The cross-validation of data from these two powerful analytical techniques is crucial for unambiguous identification, structural elucidation, and accurate quantification in research, quality control, and drug development.

Data Presentation: A Comparative Overview

The following table summarizes the typical quantitative performance characteristics of HPLC and quantitative NMR (qNMR) for the analysis of this compound alkaloids. These values are representative and may vary depending on specific instrumentation, experimental conditions, and the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Primary Application Quantification and purity assessmentStructural elucidation and identification
Typical Limit of Detection (LOD) 0.1 - 1 µg/mL[1]Higher than HPLC, dependent on acquisition time
Typical Limit of Quantification (LOQ) 0.5 - 5 µg/mL[1]Higher than HPLC, dependent on acquisition time
Linearity (r²) > 0.999[1]Excellent, as signal intensity is directly proportional to the number of nuclei
Precision (RSD%) < 2%< 3%
Analysis Time 5 - 30 minutes per sample[1]Can be longer, especially for 2D experiments or samples requiring a high number of scans for sensitivity
Sample Throughput High, especially with autosamplersLower compared to HPLC
Structural Information Limited (retention time, UV spectrum)Extensive (detailed molecular structure, stereochemistry)[2][3][4]
Hyphenation Commonly coupled with Mass Spectrometry (LC-MS) for enhanced identification[5][6][7][8]Can be directly coupled with HPLC (LC-NMR) for online analysis of complex mixtures[5][6][7][8]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Alkaloids

This protocol outlines a general reverse-phase HPLC method for the separation and quantification of this compound alkaloids.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the plant extract or purified sample.

  • Dissolve the sample in 1 mL of methanol (B129727) (HPLC grade).

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile).

    • 0-20 min: 15-40% B

    • 20-25 min: 40-60% B

    • 25-30 min: 60-15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 270-280 nm.[1]

  • Injection Volume: 10 µL.[1]

3. Calibration and Quantification:

  • Prepare a series of standard solutions of a known this compound alkaloid reference standard at different concentrations.

  • Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.

  • Inject the prepared sample solution.

  • Identify the this compound alkaloid peaks based on their retention times compared to the standards.

  • Quantify the amount of each this compound alkaloid in the sample using the regression equation from the calibration curve.

Protocol 2: NMR Analysis of this compound Alkaloids

This protocol describes the use of ¹H and ¹³C-NMR for the structural elucidation of this compound alkaloids.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound alkaloid in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of proton signals.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms.[2]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, which is essential for assembling the final structure.[4]

  • Acquisition Parameters:

    • Optimize parameters such as the number of scans, relaxation delay, and spectral width for each experiment to obtain high-quality spectra.

3. Data Processing and Structural Elucidation:

  • Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Analyze the ¹H and ¹³C NMR spectra to assign chemical shifts to specific atoms in the molecule.

  • Use the correlations from the 2D NMR spectra to connect the different fragments of the molecule and determine the complete chemical structure.[4]

  • Compare the obtained spectral data with published data for known this compound alkaloids to confirm the identification.[2][4]

Mandatory Visualization

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_cross_validation Cross-Validation A This compound-containing Sample (e.g., Plant Extract) B HPLC Separation A->B D 1D NMR (¹H, ¹³C) A->D C Quantification & Purity Assessment B->C G Comparison of Quantitative Data C->G E 2D NMR (COSY, HSQC, HMBC) D->E F Structural Elucidation E->F F->G H Confirmation of Structure & Purity G->H

Caption: Experimental workflow for the cross-validation of HPLC and NMR in this compound analysis.

logical_relationship cluster_hplc HPLC cluster_nmr NMR cluster_cross_validation Cross-Validation hplc_quant Quantitative Analysis (How much?) cross_val Confident Structural Assignment & Quantification hplc_quant->cross_val Confirms hplc_purity Purity Assessment (How pure?) hplc_purity->cross_val Supports nmr_struct Structural Elucidation (What is it?) nmr_struct->cross_val Defines nmr_stereo Stereochemistry (3D arrangement) nmr_stereo->cross_val Refines

Caption: Logical relationship between HPLC, NMR, and cross-validation for this compound analysis.

References

The Influence of N-Substitution on the Dopaminergic Effects of Aporphines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aporphine scaffold, a core structure in many isoquinoline (B145761) alkaloids, has proven to be a versatile template for designing ligands targeting dopamine (B1211576) receptors. The nature of the substituent on the nitrogen atom (N-substitution) plays a pivotal role in modulating the affinity and selectivity of these compounds for different dopamine receptor subtypes. This guide provides a comparative analysis of N-substituted aporphines, summarizing key experimental data on their dopaminergic effects and outlining the methodologies used for their evaluation.

Deciphering Dopaminergic Activity: The Pivotal Role of the N-Alkyl Group

The substitution at the nitrogen atom of the this compound ring system is a critical determinant of dopaminergic activity, profoundly influencing both binding affinity and functional outcome at D1-like (D1, D5) and D2-like (D2, D3, D4) receptors. Structure-activity relationship (SAR) studies have consistently shown that modifying the N-substituent can switch a compound from a D1-selective to a D2-selective ligand and can even convert an agonist into an antagonist.

For instance, in the series of N-alkyl-11-hydroxy-2-methoxynoraporphines, the N-methyl derivative displays higher affinity for D1 receptors compared to D2 receptors.[1][2] In stark contrast, substituting the methyl group with an n-propyl group dramatically increases D2 receptor affinity while decreasing D1 affinity, leading to highly D2-selective compounds.[1][2][3][4] This highlights the significant impact of the N-alkyl chain length on receptor selectivity.

The potency of these compounds is also heavily influenced by the N-substituent. N-n-propyl-norapomorphine (NPA) is notably more potent than its parent compound, apomorphine (B128758), in stimulating dopamine autoreceptors and eliciting dopamine-mediated behaviors.[5] Studies have shown NPA to be 10-20 times more potent than apomorphine in producing hypomotility and inhibiting dopamine synthesis.[5] The optimal D2 and agonist-site affinity is often observed with N-propyl, N-ethyl, N-allyl, or N-cyclopropylmethyl substitutions.[6] Conversely, branched N-alkyl chains, such as N-isopropyl and N-isobutyl, tend to reduce D2 affinity and activity, likely due to steric hindrance.[6]

Furthermore, the electronic properties of the N-substituent are crucial. The introduction of highly electronegative fluorine atoms in N-trifluoroethyl or N-pentafluoropropyl derivatives leads to a significant decrease in affinity for all dopamine receptor sites and a loss of agonistic activity.[6] This is attributed to a reduction in the basicity of the nitrogen atom, which hinders its ability to exist in a cationic state at physiological pH—a proposed requirement for high-affinity dopamine receptor binding.[6]

Comparative Binding Affinities of N-Substituted Aporphines

The following tables summarize the in vitro binding affinities (Ki values) of various N-substituted aporphines for dopamine D1 and D2 receptors. Lower Ki values indicate higher binding affinity.

CompoundN-SubstituentD1 Receptor Ki (nM)D2 Receptor Ki (nM)Reference
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine-CH346235[1][2]
(R)-(-)-2-methoxy-N-n-propylnorapomorphine-CH2CH2CH364501.3[1][2][3][4]
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnorthis compound-CH2CH2CH3169044[1][2][3][4]
N-ethyl-norapomorphine-CH2CH3--[6]
N-propyl-norapomorphine (NPA)-CH2CH2CH3--[6]
N-isopropyl-norapomorphine-CH(CH3)2--[6]
N-isobutyl-norapomorphine-CH2CH(CH3)2--[6]
N-allyl-norapomorphine-CH2CH=CH2--[6]
N-cyclopropylmethyl-norapomorphine-CH2-c-C3H5--[6]
N-trifluoroethyl-norapomorphine-CH2CF3--[6]
N-pentafluoropropyl-norapomorphine-CH2CH2CF3--[6]

Data for some compounds were reported qualitatively or in the context of relative potency and specific Ki values were not provided in the initial search results.

Experimental Protocols

The determination of the dopaminergic effects of N-substituted aporphines relies on a variety of well-established experimental procedures.

Radioligand Binding Assays

This in vitro technique is fundamental for determining the affinity of a compound for a specific receptor.

Objective: To measure the binding affinity (Ki) of N-substituted aporphines to dopamine receptors.

General Procedure:

  • Tissue Preparation: Brain tissue, typically from the rat forebrain or striatum, is homogenized in a suitable buffer. The homogenate is then centrifuged to isolate the cell membranes, which contain the dopamine receptors.

  • Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor of interest, e.g., [3H]-SCH23390 for D1, [3H]-spiperone for D2) and varying concentrations of the unlabeled test compound (the N-substituted this compound).

  • Separation: After incubation, the bound and free radioligand are separated, usually by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis tissue Brain Tissue (e.g., Rat Striatum) homogenize Homogenization tissue->homogenize centrifuge Centrifugation to Isolate Membranes homogenize->centrifuge membranes Receptor-Containing Membranes centrifuge->membranes incubation Incubation membranes->incubation radioligand Radioligand (e.g., [3H]-Spiperone) radioligand->incubation test_compound N-Substituted this compound test_compound->incubation filtration Separation of Bound/Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis IC50 Determination & Ki Calculation counting->analysis

Workflow for a Radioligand Binding Assay
Functional Assays

These assays measure the biological response elicited by a compound upon binding to its receptor, determining whether it acts as an agonist or an antagonist.

Example: Adenylyl Cyclase Activity Assay (for D1 Receptors)

Objective: To determine if an N-substituted this compound is a D1 receptor agonist or antagonist.

General Procedure:

  • Cell Culture: Cells expressing D1 receptors (e.g., HEK293 cells) are cultured.

  • Treatment: The cells are treated with the N-substituted this compound alone (to test for agonist activity) or in combination with a known D1 agonist (to test for antagonist activity).

  • cAMP Measurement: Since D1 receptors are Gs-coupled and activate adenylyl cyclase, the intracellular levels of cyclic AMP (cAMP) are measured.

  • Data Analysis: An increase in cAMP levels indicates agonist activity, while a blockage of the agonist-induced cAMP increase signifies antagonist activity. The potency (EC50 for agonists, IC50 for antagonists) and efficacy can be determined.

Dopamine Receptor Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The D1-like and D2-like receptor families are coupled to different G proteins, leading to distinct downstream effects.

signaling_pathways cluster_d1 D1-like Receptor Pathway (Gs-coupled) cluster_d2 D2-like Receptor Pathway (Gi/o-coupled) D1 D1/D5 Receptor Gs Gs Protein D1->Gs Agonist AC_stim Adenylyl Cyclase (AC) Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A (PKA) cAMP_inc->PKA Activates D2 D2/D3/D4 Receptor Gi Gi/o Protein D2->Gi Agonist AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Dopamine Receptor Signaling Pathways

Conclusion

The N-substituent on the this compound scaffold is a key modulator of dopaminergic activity. By carefully selecting the size, shape, and electronic properties of this substituent, medicinal chemists can fine-tune the affinity and selectivity of these compounds for specific dopamine receptor subtypes. The data clearly indicate that N-propyl substitution is a favorable modification for achieving high D2 receptor affinity. Further exploration of a wider range of N-substituents, coupled with functional assays for all dopamine receptor subtypes, will undoubtedly lead to the development of novel and more selective dopaminergic agents for the treatment of various neuropsychiatric disorders.

References

A Comparative Guide to HPLC Method Validation for Aporphine Alkaloid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of various aporphine alkaloids. The information presented is collated from peer-reviewed scientific literature and is intended to assist in the development and validation of analytical methods for these pharmacologically significant compounds.

Introduction to this compound Alkaloid Analysis

This compound alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of biological activities, making them subjects of intense research in pharmacology and drug development. Accurate and precise quantification of these compounds in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and efficacy assessments. HPLC is a powerful and widely used technique for the analysis of this compound alkaloids due to its high resolution, sensitivity, and versatility. Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose, providing reliable and reproducible results. This guide will delve into the key validation parameters and experimental protocols for the HPLC-based quantification of several common this compound alkaloids.

Comparison of Validated HPLC Methods for this compound Alkaloid Quantification

The following tables summarize the chromatographic conditions and validation parameters for the quantification of various this compound alkaloids as reported in the scientific literature.

Table 1: Comparison of Chromatographic Conditions for this compound Alkaloid Analysis

This compound AlkaloidColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Cassythine RP-select B (5 µm)Gradient: Acetonitrile and Water with 10 mM ammonium (B1175870) acetate (B1210297) (pH 3)0.7UV-MS[1]
Boldine C18 (4 µm, 150 x 4.6 mm)Isocratic: Acetonitrile and 0.1% trifluoroacetic acid (22:78, v/v)0.8281
Glaucine C18 (5 µm, 250 x 4.6 mm)Isocratic: Acetonitrile and 0.1% Triethylamine (40:60, v/v)1.0280
Nuciferine C18Isocratic: Methanol (B129727) and 10mM phosphate (B84403) buffer (pH 4) (85:15, v/v)1.0272
Magnoflorine C18 (5 µm, 250 x 4.6 mm)Isocratic: Methanol and 0.1% phosphoric acid1.0220[2]
Multiple Aporphines C18Gradient: Acetonitrile and Water with additives (e.g., formic acid, ammonium acetate)0.8 - 1.2270 - 280[3]

Table 2: Comparison of HPLC Method Validation Parameters for this compound Alkaloid Quantification

This compound AlkaloidLinearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)Precision (% RSD)Reference
Cassythine > 0.991320Not explicitly statedNot explicitly stated[1]
Boldine ≥ 0.9991Not explicitly stated2.4190.93 - 96.241.73
Glaucine > 0.9990.010.0397.14 - 103.38< 4.6
Nuciferine 0.9996Not explicitly statedNot explicitly statedWithin limits< 2
Magnoflorine 0.9997Not explicitly statedNot explicitly stated99.23.2[2]
Glaziovine, Anonaine, etc. Not explicitly stated0.5 - 5.2 (ng/mL)1.6 - 17.2 (ng/mL)80 - 120< 17.42[4]

Experimental Protocols

This section provides a generalized protocol for the validation of an HPLC method for the quantification of this compound alkaloids, based on common practices and ICH guidelines.

Sample Preparation from Plant Material

A general procedure for the extraction of this compound alkaloids from dried and powdered plant material is as follows:

  • Extraction : Accurately weigh a specific amount of the powdered plant material. Macerate or sonicate the sample with a suitable solvent, such as methanol or a mixture of chloroform (B151607) and methanol.[3] The choice of solvent may be optimized based on the specific alkaloids of interest.[4]

  • Filtration : Filter the extract to remove solid plant debris.

  • Solvent Evaporation : Evaporate the solvent from the filtrate, often under reduced pressure.

  • Acid-Base Extraction (for purification) :

    • Dissolve the residue in an acidic aqueous solution (e.g., 0.1 M HCl).

    • Wash the acidic solution with a non-polar solvent (e.g., dichloromethane) to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous phase to alkaline (pH 9-10) with a base (e.g., ammonium hydroxide).

    • Extract the liberated alkaloids into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Final Preparation : Evaporate the organic solvent and dissolve the final residue in the mobile phase or a suitable solvent for HPLC injection. Filter the final solution through a 0.45 µm syringe filter before analysis.[5]

HPLC Method Validation Protocol

The validation of the developed HPLC method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be evaluated:

  • Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by comparing the chromatograms of the analyte standard, a blank sample, and a spiked sample.

  • Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used to construct a calibration curve, and the correlation coefficient (r²) should be determined.

  • Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by the standard addition method, where known amounts of the analyte are added to a sample, and the recovery is calculated.

  • Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels:

    • Repeatability (Intra-day precision) : Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision) : Precision within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound alkaloid quantification.

G cluster_0 Method Development cluster_1 Sample & Standard Preparation cluster_3 Data Analysis & Reporting A Literature Review & Analyte Selection B Chromatographic Condition Optimization (Column, Mobile Phase, Flow Rate, etc.) A->B C Standard Stock Solution Preparation B->C E Preparation of Calibration & QC Samples C->E D Plant Material Extraction D->E F Specificity E->F L Data Acquisition (HPLC) E->L G Linearity & Range H Accuracy I Precision (Repeatability & Intermediate) J LOD & LOQ K Robustness M Statistical Analysis of Validation Data K->M L->M N Validation Report Generation M->N

Caption: Workflow for HPLC Method Validation of this compound Alkaloids.

ICH Q2(R1) Validation Parameters

This diagram illustrates the relationship and hierarchy of the key validation parameters as outlined in the ICH Q2(R1) guidelines.

G cluster_precision Precision Types Validation HPLC Method Validation (ICH Q2(R1)) Specificity Specificity (Analyte vs. Interferences) Validation->Specificity Linearity Linearity & Range (Proportionality of Response) Validation->Linearity Accuracy Accuracy (Closeness to True Value) Validation->Accuracy Precision Precision (Degree of Scatter) Validation->Precision LOD Limit of Detection (LOD) (Lowest Detectable Amount) Validation->LOD LOQ Limit of Quantification (LOQ) (Lowest Quantifiable Amount) Validation->LOQ Robustness Robustness (Reliability under Varied Conditions) Validation->Robustness Linearity->LOD Linearity->LOQ Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility

Caption: Key Parameters for HPLC Method Validation according to ICH Q2(R1).

References

Aporphine Analogues in silico: A Comparative Molecular Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent molecular docking studies reveals the significant potential of aporphine analogues as versatile therapeutic agents targeting a range of biological receptors. This guide synthesizes findings from multiple studies, offering a comparative analysis of their binding affinities, interaction mechanisms, and the experimental protocols employed. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of this compound-based compounds.

This comparative guide delves into the in silico evaluation of this compound analogues against several key protein targets, including acetylcholinesterase (AChE), the serotonin (B10506) 5-HT2A receptor, and dopamine (B1211576) receptors. Through a structured presentation of quantitative data and detailed experimental methodologies, this document aims to provide a clear and objective overview of the current landscape of molecular docking studies in this area.

Comparative Docking Performance of this compound Analogues

The following table summarizes the quantitative data from various molecular docking studies, providing a comparative look at the binding affinities of different this compound analogues against their respective biological targets.

Target ProteinThis compound Analogue(s)Docking SoftwareKey Findings (Binding Energy/Score)Reference
Acetylcholinesterase (AChE)This compound–benzylpyridinium conjugatesNot SpecifiedA 2,3-difluorobenzylpyridinium conjugate was the most potent inhibitor with an IC50 value of 1.53 ± 0.01 nM. Docking revealed a dual binding site mechanism.[1][1]
Acetylcholinesterase (AChE)Liriodenine, Cassythicine (B50406)Not SpecifiedLiriodenine and cassythicine were potent inhibitors with IC50 values below 10 μM.[2][2]
Acetylcholinesterase (AChE)N-methylasimilobineNot SpecifiedN-methylasimilobine showed strong AChE inhibition with an IC50 of 1.5 ± 0.2 µg/mL.[3][3]
Serotonin 5-HT2A ReceptorNantenine (B1222069) analoguesICM Pro, GLIDE, GOLDC1 analogues showed up to a 12-fold increase in apparent affinity (Ke) compared to nantenine. The GOLD docking algorithm showed the best correlation with in vitro results.[4][4]
Serotonin 5-HT2A ReceptorC1 this compound analogues (p-bromobenzyl analog 8k)Not SpecifiedThe p-bromobenzyl analog 8k was identified as a selective ligand with the highest known affinity for the 5-HT2A receptor.[5][5]
Dopamine D-1 Receptors(R)-11-hydroxythis compound, (R)-10-bromo-11-hydroxythis compoundNot SpecifiedThese (R)-aporphines were more potent D-1 antagonists than bulbocapnine.[6][6]
Lassa Fever Virus ProteinsStepharine, LaurelliptineNot SpecifiedBinding affinities of -8.2 and -8.8 kcal/mol for PDB: 3MX5, and -6.5 and -6.2 kcal/mol for PDB: 7UOT were reported.[7][7]
Mu-Opioid ReceptorApomorphineAutodock ToolsBinding energies for 10 conformations ranged from -4.19 to -6.92 Kcal/mol in blind docking, and -5.2 to -7.81 Kcal/mol in site-specific docking.[8][8]
DENV2 NS2B-NS3 ProteasePolyalongarins A–D (this compound-clerodane hybrids)PyRx 0.8 (AutoDock 4.2, AutoDock Vina)These compounds exhibited promising anti-DENV2 activity (EC50: 2.8–6.4 μM), with docking suggesting binding at an allosteric site.[9][9]

Experimental Protocols: A Closer Look

The methodologies employed in molecular docking studies are critical for the interpretation and reproducibility of the results. Below are the detailed protocols as described in the cited literature.

Study on Nantenine Analogues at the 5-HT2A Receptor: .[4]

  • Homology Modeling : A homology model of the human 5-HT2A receptor was constructed using the MODELLER program, with bovine rhodopsin as the template.

  • Ligand Preparation : 2D structures of nantenine and its analogues were drawn using ChemDraw Ultra 9.0 and energy minimized using Chem3D Ultra 9.0/MOPAC.

  • Docking Software : Three different docking programs were used: ICM Pro, GLIDE, and GOLD.

  • Docking Analysis : The final poses of the docked ligands were visually inspected to ensure they were within the expected binding site and interacting with key residues. Interactions were analyzed using Discovery Studio 2.0 and LigPlot v 4.4. The GOLD docking algorithm provided results that were most consistent with in vitro data.[4]

Study on Apomorphine with the Mu-Opioid Receptor: .[8]

  • Software Used : Autodock Tools (v4.2), OpenBabel (v3.1.1), and Discovery Studio (2021) were utilized for the analysis.

  • Protein and Ligand Preparation : The X-ray crystal structure of the mu-opioid receptor-Gi protein complex (PDB ID: 6DDF) was obtained from the RCSB Protein Data Bank. The structure of Apomorphine was sourced from the PubChem database (ID 6005). The protein was prepared by removing the co-crystallized ligand using Autodock tools.

  • Docking Procedure : Both blind and site-specific molecular docking analyses were performed. For the site-specific docking, the B chain of the receptor was isolated for the study.

Study on this compound-Clerodane Hybrids against DENV2 NS2B-NS3 Protease: .[9]

  • Software Used : PyRx 0.8, which incorporates AutoDock 4.2 and AutoDock Vina, was used for the molecular docking simulations.

  • Protein Preparation : The protein structures were prepared using a standard protocol in AutoDock 4.2, which included the addition of hydrogen atoms and the assignment of Gasteiger charges.

  • Docking Algorithm : The Lamarckian Genetic Algorithm (LGA) implemented in AutoDock 4.2 and AutoDock Vina was employed for the docking studies. A grid box was generated around the active site with default parameters.

Visualizing Molecular Docking Workflows and Pathways

To better illustrate the processes involved in these comparative studies, the following diagrams, created using the DOT language, depict a generalized molecular docking workflow and a conceptual signaling pathway for G-protein-coupled receptors, which are common targets for this compound analogues.

Molecular Docking Workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Molecular Docking Simulation Molecular Docking Simulation Ligand Preparation->Molecular Docking Simulation Grid Box Generation->Molecular Docking Simulation Pose Analysis & Scoring Pose Analysis & Scoring Molecular Docking Simulation->Pose Analysis & Scoring

A generalized workflow for molecular docking studies.

GPCR Signaling Pathway GPCR GPCR G-Protein Activation G-Protein Activation GPCR->G-Protein Activation Activates Downstream Effectors Downstream Effectors G-Protein Activation->Downstream Effectors Modulates Cellular Response Cellular Response Downstream Effectors->Cellular Response Leads to

Conceptual signaling pathway for a GPCR antagonist.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Aporphine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. Aporphine and its alkaloid derivatives are biologically active compounds that require careful management throughout their lifecycle, including proper disposal. Due to their potential toxicity, aporphines must be treated as hazardous waste.[1][2] Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.

Core Principles of this compound Waste Management

Under no circumstances should this compound or materials contaminated with it be disposed of in regular trash or down the drain.[2] The primary principle of this compound disposal is to manage it as hazardous chemical waste, ensuring it is properly segregated, labeled, and handled by licensed professionals.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields.[3][4]Protects eyes from dust, aerosols, or splashes of this compound-containing solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][4]Prevents skin contact and absorption. Gloves should be inspected before use.
Body Protection A laboratory coat or impervious clothing.[3][4]Protects against spills and contamination of personal clothing.
Respiratory Protection Use a respirator in case of dust or aerosol formation or if ventilation is inadequate.[3][4]Prevents inhalation of harmful particles.[4]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound and related materials.

  • Waste Segregation and Collection :

    • Collect all this compound waste, including excess or expired compounds, and any contaminated materials such as gloves, filter paper, vials, and absorbent materials used for spills.[3]

    • Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container.[3] Do not mix this compound waste with incompatible waste streams.[2]

  • Container Labeling :

    • The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," the approximate quantity, and the date of accumulation.[2]

    • Include the name and contact information of the responsible researcher or laboratory.

  • Storage :

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.[2]

    • This area should be away from general lab traffic and incompatible materials to prevent accidental spills or reactions.[4]

  • Professional Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]

    • The recommended method for the disposal of toxic alkaloids like this compound is high-temperature incineration by a licensed professional waste disposal service.[3]

    • Ensure that the entire disposal process complies with all federal, state, and local environmental regulations.[3]

  • Spill Management :

    • In the event of a spill, first, ensure the area is well-ventilated.[4]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully collect the absorbent material and any contaminated debris and place it into a labeled hazardous waste container.[2]

    • Clean the spill area with a suitable detergent and water solution, and dispose of all cleaning materials as hazardous waste.[2]

Experimental Protocols

While specific experimental protocols for the chemical neutralization of this compound in a laboratory setting are not commonly provided due to the risks involved and the preference for professional disposal, the general principle for alkaloid waste is stabilization and secure containment followed by incineration. For larger quantities, a licensed disposal service may dissolve or mix the material with a combustible solvent to facilitate incineration.[3] This procedure should only be performed by trained professionals in a controlled environment.[3]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Aporphine_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal start This compound Waste Generation (Excess chemical, contaminated items) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal segregate Segregate Waste (Collect in designated container) ppe->segregate label_container Label Container ('Hazardous Waste', Chemical Name, Date) segregate->label_container store Store Securely (Designated accumulation area) label_container->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs pickup Waste Pickup by Licensed Professional contact_ehs->pickup Arrange Pickup transport Secure Transport to Disposal Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate end Final Disposition incinerate->end

References

Essential Safety and Logistical Information for Handling Aporphine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational protocols, and disposal plans for Aporphine and its analogs. Adherence to these procedures is critical to mitigate risks associated with handling this potent compound.

Hazard Assessment

This compound is a hazardous substance that can cause adverse health effects. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It may also cause allergic reactions through skin contact or inhalation.[1] Some evidence suggests a danger of cumulative effects and potential for non-lethal mutagenic effects after a single exposure.[3] Therefore, stringent safety measures are required.

Personal Protective Equipment (PPE)

The final barrier between researchers and hazardous materials is appropriate PPE. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves. Powder-free is recommended.[4][5]To prevent skin contact, which is a primary route of exposure.[6]
Eye Protection Safety glasses with side shields or chemical splash goggles.[4] A face shield may be necessary for splash protection.[5]To protect eyes from airborne particles and splashes.[6]
Lab Coat Standard laboratory coat, preferably disposable or made of a material with low permeability.To protect skin and clothing from contamination.[4]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges (e.g., P2 or N-95/N-100 particle mask) should be used, especially when handling powders or if there is a risk of dust generation.[4][5][7]To prevent inhalation of airborne particles.[8]

Operational Plan: Step-by-Step Handling Protocol

All manipulations of this compound, particularly in its powdered form, should occur within a designated and restricted area.

Engineering Controls:

  • Primary Control: All work with powdered this compound (e.g., weighing, reconstitution) must be conducted within a certified containment device such as a powder containment hood, a Class II Type B2 biological safety cabinet, or a glovebox isolator.[9] These devices operate under negative pressure to prevent the escape of airborne particles.[9]

  • Secondary Control: The laboratory should be maintained under negative pressure relative to adjacent areas, with access restricted through a self-closing door.[9]

Workflow for Safe Handling:

G cluster_prep Preparation cluster_handling Handling (Inside Containment Device) cluster_cleanup Post-Handling & Cleanup prep_materials Assemble Materials (Spatulas, Vials, Solvent, Spill Kit) prep_ppe Don Appropriate PPE prep_materials->prep_ppe prep_containment Prepare & Decontaminate Containment Device prep_ppe->prep_containment weigh Weigh Powder (Use weigh paper, handle gently) prep_containment->weigh reconstitute Reconstitute (Add solvent slowly to avoid splashes) weigh->reconstitute cap_mix Cap and Mix Securely reconstitute->cap_mix decontaminate Decontaminate Surfaces & Equipment cap_mix->decontaminate dispose_waste Segregate & Dispose of Waste (See Disposal Plan) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for the safe handling of powdered this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Minor Spill (Inside Containment Device):

    • Keep the containment device running.

    • Cover the spill with absorbent pads from a spill kit.[9]

    • Dampen solid material with water to prevent dusting before cleanup.[3]

    • Thoroughly decontaminate the area.

    • Dispose of all cleanup materials as hazardous waste.[9]

  • Major Spill (Outside Containment Device):

    • Evacuate the area immediately.[9]

    • Alert institutional safety personnel (e.g., Environmental Health & Safety).[9]

    • Prevent re-entry until the area is cleared by safety professionals.[9]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Classify: All solid this compound waste, including unused product and contaminated materials (e.g., gloves, weigh paper, vials), must be classified as hazardous chemical waste.[4]

  • Segregate: This waste stream must be kept separate from non-hazardous trash and other chemical waste types.[4]

  • Contain: Collect waste in a designated, compatible, and sealable container.[4]

Labeling and Storage:

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("this compound"), the start date of accumulation, and identify the associated hazards (e.g., "Toxic").[4]

  • Storage: Store the sealed waste container in a designated, secure area designed to contain potential spills, away from incompatible materials.[4][10]

Final Disposal:

  • Schedule a pickup with your institution's Environmental Health & Safety department or a licensed hazardous waste contractor for transport to an approved disposal facility.[4] Incineration is often the preferred method for the disposal of such chemical waste.[11]

Logical Hierarchy of Safety Controls:

The following diagram illustrates the hierarchy of controls applied to mitigate risks when handling this compound. Engineering controls are the most effective, followed by administrative controls, with PPE as the final line of defense.[6]

G elimination Elimination/Substitution (Not Feasible for Research) engineering Engineering Controls (e.g., Fume Hood, Glovebox) elimination->engineering Most Effective administrative Administrative Controls (SOPs, Training, Designated Areas) engineering->administrative ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) administrative->ppe Least Effective

Caption: Logical flow from hazard identification to control and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aporphine
Reactant of Route 2
Aporphine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.